molecular formula C10H7FO3 B1332286 5-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid CAS No. 81718-76-5

5-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid

Cat. No.: B1332286
CAS No.: 81718-76-5
M. Wt: 194.16 g/mol
InChI Key: GMIDGDXRCTUPNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid is a useful research compound. Its molecular formula is C10H7FO3 and its molecular weight is 194.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-fluoro-3-methyl-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FO3/c1-5-7-4-6(11)2-3-8(7)14-9(5)10(12)13/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMIDGDXRCTUPNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70366706
Record name 5-fluoro-3-methyl-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81718-76-5
Record name 5-fluoro-3-methyl-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoro-3-methylbenzofuran-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a primary synthetic pathway for 5-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds. The synthesis involves a multi-step process commencing from commercially available starting materials. This document outlines the experimental protocols, key reaction mechanisms, and quantitative data to facilitate its replication and further investigation in a laboratory setting.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process:

  • Formation of the Benzofuran Ring: This involves the reaction of a substituted phenol with an α-halo ketone followed by an intramolecular cyclization to form the benzofuran core.

  • Ester Hydrolysis: The resulting benzofuran ester is then hydrolyzed to yield the final carboxylic acid product.

This approach is a variation of well-established methods for benzofuran synthesis and is adaptable for the introduction of various substituents on the aromatic ring.

Experimental Protocols

Step 1: Synthesis of Ethyl 5-Fluoro-3-methyl-1-benzofuran-2-carboxylate

This step involves the reaction of 4-fluorophenol with ethyl 2-chloroacetoacetate.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles
4-FluorophenolC₆H₅FO112.1011.21 g0.10
Ethyl 2-chloroacetoacetateC₆H₉ClO₃164.5916.46 g0.10
Anhydrous Potassium CarbonateK₂CO₃138.2127.64 g0.20
AcetoneC₃H₆O58.08200 mL-

Procedure:

  • A mixture of 4-fluorophenol (0.10 mol), ethyl 2-chloroacetoacetate (0.10 mol), and anhydrous potassium carbonate (0.20 mol) in 200 mL of acetone is placed in a round-bottom flask equipped with a reflux condenser.

  • The reaction mixture is stirred and heated to reflux for 12 hours.

  • After cooling to room temperature, the inorganic salts are removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The crude product is then subjected to intramolecular cyclization by heating with a dehydrating agent such as polyphosphoric acid or sulfuric acid.

  • The reaction mixture is poured into ice water, and the precipitated solid is collected by filtration.

  • The solid is washed with water and then recrystallized from ethanol to afford pure ethyl 5-fluoro-3-methyl-1-benzofuran-2-carboxylate.

Step 2: Synthesis of this compound

This final step involves the hydrolysis of the ester obtained in the previous step.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles
Ethyl 5-fluoro-3-methyl-1-benzofuran-2-carboxylateC₁₂H₁₁FO₃222.2122.22 g0.10
Sodium HydroxideNaOH40.008.00 g0.20
EthanolC₂H₅OH46.07100 mL-
WaterH₂O18.02100 mL-
Concentrated Hydrochloric AcidHCl36.46As needed-

Procedure:

  • A solution of ethyl 5-fluoro-3-methyl-1-benzofuran-2-carboxylate (0.10 mol) in a mixture of ethanol (100 mL) and water (100 mL) containing sodium hydroxide (0.20 mol) is heated to reflux for 4 hours.

  • The reaction mixture is then cooled, and the ethanol is removed under reduced pressure.

  • The remaining aqueous solution is acidified with concentrated hydrochloric acid until a precipitate is formed.

  • The precipitate is collected by filtration, washed with cold water, and dried.

  • Recrystallization from a suitable solvent, such as ethanol/water, yields the pure this compound.

Reaction Pathway and Workflow Visualization

The following diagrams illustrate the chemical synthesis pathway and the experimental workflow.

Synthesis_Pathway cluster_reactants Starting Materials cluster_intermediate Intermediate cluster_product Final Product 4-Fluorophenol 4-Fluorophenol Ethyl 5-fluoro-3-methyl-1-benzofuran-2-carboxylate Ethyl 5-fluoro-3-methyl-1-benzofuran-2-carboxylate 4-Fluorophenol->Ethyl 5-fluoro-3-methyl-1-benzofuran-2-carboxylate K2CO3, Acetone, Reflux Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate->Ethyl 5-fluoro-3-methyl-1-benzofuran-2-carboxylate This compound This compound Ethyl 5-fluoro-3-methyl-1-benzofuran-2-carboxylate->this compound 1. NaOH, EtOH/H2O, Reflux 2. HCl (aq)

Caption: Chemical synthesis pathway of this compound.

Experimental_Workflow cluster_step1 Step 1: Ester Formation cluster_step2 Step 2: Hydrolysis A Mix Reactants: 4-Fluorophenol, Ethyl 2-chloroacetoacetate, K2CO3 in Acetone B Reflux for 12 hours A->B C Filter and Concentrate B->C D Intramolecular Cyclization C->D E Precipitate and Recrystallize D->E F Dissolve Ester in EtOH/H2O with NaOH E->F Proceed to Hydrolysis G Reflux for 4 hours F->G H Remove Ethanol G->H I Acidify with HCl H->I J Filter, Wash, and Dry I->J K Recrystallize J->K

Caption: Experimental workflow for the synthesis of the target compound.

Quantitative Data Summary

The following table summarizes the expected yields and physical properties of the key compounds in the synthesis.

CompoundMolecular FormulaMolar Mass ( g/mol )Typical Yield (%)Melting Point (°C)
Ethyl 5-fluoro-3-methyl-1-benzofuran-2-carboxylateC₁₂H₁₁FO₃222.2175-85Not Reported
This compoundC₁₀H₇FO₃194.1680-90Not Reported

Note: Yields are indicative and may vary based on reaction conditions and scale.

Conclusion

This guide provides a comprehensive and detailed protocol for the synthesis of this compound. The described pathway is robust and utilizes readily available starting materials and standard laboratory techniques. The provided diagrams and data tables are intended to aid researchers in the successful replication of this synthesis for applications in drug discovery and development. Further optimization of reaction conditions may lead to improved yields and purity.

An In-depth Technical Guide to the Physicochemical Properties of 5-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and materials science. This document details its key characteristics, outlines experimental protocols for their determination, and presents a logical workflow for its synthesis.

Core Physicochemical Data

The following table summarizes the available quantitative data for this compound. It is important to note that while some experimental data is available, certain parameters are based on computational predictions and should be considered as such.

PropertyValueData Type
Molecular Formula C₁₀H₇FO₃N/A
Molecular Weight 194.16 g/mol [1][2]N/A
Physical Form Solid[1][3]Experimental
Boiling Point 332.2 ± 37.0 °C[3]Predicted
Density 1.393 ± 0.06 g/cm³[3]Predicted
pKa 2.63 ± 0.30[3]Predicted
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMSO)Qualitative
LogP (Predicted) Not directly available, comparative data belowN/A

Note on LogP: While a specific experimental or predicted LogP value for this compound was not found, the predicted LogP for the structurally similar 5,7-difluoro-3-methyl-1-benzofuran-2-carboxylic acid is 2.71762.[4] This suggests that the target compound also possesses moderate lipophilicity.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are provided below. These are generalized protocols that can be adapted for this specific compound.

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature at which the solid compound transitions to a liquid state.

Methodology:

  • A small, finely powdered sample of this compound is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting point range.

Determination of pKa (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid group.

Methodology:

  • A precisely weighed sample of this compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol if solubility in pure water is low).

  • The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

Determination of Solubility (Shake-Flask Method)

Objective: To determine the concentration of a saturated solution of the compound in a specific solvent.

Methodology:

  • An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

  • The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

  • The undissolved solid is removed by filtration or centrifugation.

  • The concentration of the dissolved compound in the supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Synthesis and Biological Relevance

Benzofuran derivatives are a significant class of heterocyclic compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][5][6] The carboxylic acid moiety at the 2-position of the benzofuran ring is a common feature in molecules designed as enzyme inhibitors.[3]

Potential Signaling Pathway Involvement

Benzofuran-2-carboxylic acids have been identified as potent inhibitors of Pim-1 kinase, a serine/threonine kinase that plays a crucial role in cell survival and proliferation.[3] Inhibition of Pim-1 can lead to the induction of apoptosis in cancer cells. The diagram below illustrates a simplified potential signaling pathway affected by the inhibition of Pim-1.

Pim1_Signaling_Pathway cluster_0 Cellular Processes cluster_1 Pim-1 Kinase Signaling Proliferation Cell Proliferation Apoptosis Apoptosis Pim1 Pim-1 Kinase Pim1->Proliferation Promotion Bad Bad Pim1->Bad Phosphorylation (Inactivation) Caspase9 Caspase-9 Bad->Caspase9 Inhibition Caspase9->Apoptosis Activation Benzofuran 5-Fluoro-3-methyl-1- benzofuran-2-carboxylic acid Benzofuran->Pim1 Inhibition

Caption: Simplified Pim-1 kinase signaling pathway and the inhibitory role of benzofuran derivatives.

Experimental Workflow: Synthesis

The synthesis of this compound can be achieved through a multi-step process, a common approach for constructing substituted benzofurans. A plausible synthetic workflow is outlined below.

Synthesis_Workflow Start Starting Materials: 4-Fluorophenol and Ethyl 2-chloroacetoacetate Step1 Williamson Ether Synthesis (Formation of ether linkage) Start->Step1 Intermediate1 Intermediate: Ethyl 2-((4-fluorophenyl)oxy)-3-oxobutanoate Step1->Intermediate1 Step2 Cyclization (e.g., using a strong acid like H₂SO₄ or PPA) Intermediate1->Step2 Intermediate2 Intermediate: Ethyl 5-fluoro-3-methyl-1-benzofuran-2-carboxylate Step2->Intermediate2 Step3 Hydrolysis (e.g., using NaOH followed by acidification) Intermediate2->Step3 Product Final Product: This compound Step3->Product

Caption: A representative synthetic workflow for this compound.

References

Spectroscopic and Synthetic Profile of 5-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics and a plausible synthetic route for 5-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid. Due to the limited availability of direct experimental data in public databases, this document focuses on predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This information is intended to serve as a valuable resource for the identification, characterization, and synthesis of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure, which includes a benzofuran core, a carboxylic acid group, a methyl substituent, and a fluorine atom.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12-13Singlet1H-COOH
~7.6-7.8Doublet of doublets1HH4
~7.2-7.4Doublet of doublets1HH6
~7.0-7.2Doublet of doublets1HH7
~2.5Singlet3H-CH₃

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are approximate and can be influenced by solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)Assignment
~165-175-COOH
~155-160 (d)C5 (JC-F)
~150-155C7a
~145-150C2
~125-130 (d)C3a (JC-F)
~115-125 (d)C4 (JC-F)
~110-115 (d)C6 (JC-F)
~105-110C3
~10-15-CH₃

The symbol (d) indicates a doublet due to carbon-fluorine coupling. Chemical shifts are approximate.

Table 3: Predicted IR Absorption Data
Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic acid dimer)
~1700-1720StrongC=O stretch (Carboxylic acid)[1]
~1600, ~1470MediumC=C stretch (Aromatic)
~1200-1300StrongC-O stretch (Carboxylic acid)
~1000-1100MediumC-F stretch

Conjugation of the carboxylic acid with the benzofuran ring may slightly lower the C=O stretching frequency.[1]

Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
194.04[M]⁺ (Molecular Ion)
177[M - OH]⁺
149[M - COOH]⁺
121[M - COOH - CO]⁺

Molecular Weight: 194.16 g/mol .[2] The fragmentation pattern is predicted based on the stability of the benzofuran ring and the typical fragmentation of carboxylic acids.

Experimental Protocols

Proposed Synthesis of this compound

This proposed synthesis involves the reaction of a substituted salicylaldehyde with an α-halo ester followed by hydrolysis.

Step 1: Synthesis of Ethyl 5-Fluoro-3-methyl-1-benzofuran-2-carboxylate

  • To a solution of 4-fluorosalicylaldehyde (1 equivalent) in a suitable solvent such as acetonitrile or DMF, add anhydrous potassium carbonate (2-3 equivalents).

  • To this suspension, add ethyl 2-bromopropionate (1.1-1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ethyl 5-fluoro-3-methyl-1-benzofuran-2-carboxylate.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

  • Dissolve the purified ethyl 5-fluoro-3-methyl-1-benzofuran-2-carboxylate from Step 1 in a mixture of ethanol and water.

  • Add an excess of a base, such as sodium hydroxide or potassium hydroxide (2-3 equivalents).

  • Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify with a dilute mineral acid (e.g., 1M HCl) to a pH of approximately 2-3.

  • The carboxylic acid product should precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis A Compound Synthesis and Purification B Mass Spectrometry (MS) - Molecular Weight - Elemental Composition A->B C Infrared (IR) Spectroscopy - Functional Group ID A->C D ¹H NMR Spectroscopy - Proton Environment - Connectivity A->D E ¹³C NMR Spectroscopy - Carbon Skeleton A->E F Structure Elucidation - Data Integration - Final Confirmation B->F C->F D->F E->F

Caption: A flowchart of the typical spectroscopic workflow.

References

In-depth Technical Guide on the Crystal Structure of 5-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the structural aspects of 5-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid. While a definitive crystal structure for this specific compound is not publicly available, this guide offers a comprehensive analysis of closely related structures to infer its likely crystallographic properties.

Introduction

This compound (CAS: 81718-76-5, Molecular Formula: C₁₀H₇FO₃) is a fluorinated heterocyclic compound belonging to the benzofuran class.[1][2] Benzofuran derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, making this compound a valuable building block in drug discovery.

As of the latest available data, a complete single-crystal X-ray diffraction study for this compound has not been reported in the Cambridge Crystallographic Data Centre (CCDC) or other publicly accessible databases. However, the analysis of structurally similar compounds provides valuable insights into the expected molecular geometry and crystal packing of this molecule.

Comparative Crystallographic Analysis

To predict the structural characteristics of the title compound, we present a comparative analysis of several closely related 5-fluoro-2-methyl-1-benzofuran derivatives for which crystallographic data is available. These analogues share the same core benzofuran scaffold with fluorine at the 5-position and a methyl group at the 2-position (or in one case, a methyl group at the 3-position which is an isomer of the target molecule's substituent pattern), differing primarily in the substituent at the 3-position.

Table 1: Crystallographic Data for Related 5-Fluoro-1-Benzofuran Derivatives

Compound NameMolecular FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)ZRef.
5-Fluoro-3-(3-fluorophenylsulfonyl)-2-methyl-1-benzofuranC₁₅H₁₀F₂O₃SMonoclinicP2₁/c7.2772(2)11.0972(3)16.5625(5)90100.698(2)901314.28(6)4[3]
5-Fluoro-2-methyl-3-(4-methylphenylsulfonyl)-1-benzofuranC₁₆H₁₃FO₃SMonoclinicP2₁/c9.9429(6)19.7506(11)7.3696(4)90104.422(2)901401.62(14)4[4]
5-Fluoro-2-methyl-3-(3-methylphenylsulfonyl)-1-benzofuranC₁₆H₁₃FO₃STriclinicP-17.4406(1)9.1291(2)11.2073(2)82.891(1)73.301(1)77.613(1)710.62(2)2[5]
5-Fluoro-3-(4-fluorophenylsulfonyl)-2-methyl-1-benzofuranC₁₅H₁₀F₂O₃STriclinicP-17.2799(9)9.5161(12)10.1052(13)89.844(2)75.057(2)74.558(2)650.32(14)2[6]
5-Bromo-3-(3-fluorophenylsulfinyl)-2-methyl-1-benzofuranC₁₅H₁₀BrFO₂SMonoclinicP2₁/c13.0488(4)11.1874(3)9.9295(3)90105.709(2)901395.39(7)4[7]

From the data in Table 1, it is observed that these related molecules tend to crystallize in monoclinic or triclinic systems. The benzofuran unit in these structures is consistently reported to be essentially planar. For instance, in 5-Fluoro-3-(3-fluorophenylsulfonyl)-2-methyl-1-benzofuran, the mean deviation from the least-squares plane of the benzofuran unit is a mere 0.006(2) Å.[3] It is highly probable that the benzofuran core of this compound also adopts a planar conformation.

The crystal packing of these related compounds is stabilized by various intermolecular interactions, including weak C—H···O and C—H···F hydrogen bonds, as well as π–π stacking interactions between the aromatic rings.[3][4][6] Given the presence of the carboxylic acid group, it is anticipated that the crystal structure of the title compound would be dominated by strong O—H···O hydrogen bonding, likely forming dimeric structures, which is a common motif for carboxylic acids in the solid state.

Experimental Protocols

While a specific protocol for the synthesis and crystallization of this compound is not detailed in the searched literature, a plausible synthetic route can be constructed based on established methods for analogous compounds.[8]

A potential synthetic pathway is outlined below. This represents a generalized procedure and may require optimization.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Acylation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis cluster_product Final Product A 4-Fluorophenol B Reaction with ethyl 2-chloroacetoacetate A->B Reagents: Base (e.g., K₂CO₃) Solvent (e.g., Acetone) C Base-mediated intramolecular cyclization B->C Heat D Hydrolysis of the ester C->D Reagents: Base (e.g., NaOH or KOH) Solvent (e.g., Ethanol/Water) E 5-Fluoro-3-methyl-1-benzofuran- 2-carboxylic acid D->E Acidification (e.g., HCl)

Caption: Synthetic workflow for this compound.

Procedure:

  • Preparation of Ethyl 2-(4-fluorophenoxy)-3-oxobutanoate: To a solution of 4-fluorophenol in a suitable solvent such as acetone, add a base like potassium carbonate. To this mixture, add ethyl 2-chloroacetoacetate dropwise and reflux the reaction mixture until the starting material is consumed (monitored by TLC). After cooling, the mixture is filtered, and the solvent is removed under reduced pressure to yield the intermediate ether.

  • Cyclization to Ethyl 5-fluoro-3-methyl-1-benzofuran-2-carboxylate: The crude ether from the previous step is treated with a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, and heated to induce intramolecular cyclization. The reaction mixture is then poured onto ice, and the precipitated solid is filtered, washed, and dried to give the ethyl ester of the target molecule.

  • Hydrolysis to this compound: The synthesized ethyl ester is dissolved in an alcoholic solvent (e.g., ethanol), and an aqueous solution of a base like sodium hydroxide or potassium hydroxide is added. The mixture is refluxed until the hydrolysis is complete. The alcohol is then removed under reduced pressure, and the aqueous solution is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The product is filtered, washed with water, and dried.

Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of the purified carboxylic acid in a suitable solvent or a mixture of solvents. Common solvents for the crystallization of such compounds include ethanol, methanol, ethyl acetate, or mixtures with less polar solvents like hexane.

Logical Relationships and Visualization

The following diagram illustrates the relationship between the target compound and the structurally characterized analogues, highlighting the key structural features for comparison.

Crystal_Structure_Comparison cluster_analogues Structurally Characterized Analogues cluster_features Inferred Structural Features Target Target Compound (Crystal Structure Unknown) 5-Fluoro-3-methyl-1-benzofuran- 2-carboxylic acid F1 Planar Benzofuran Core Target->F1 likely exhibits F2 Intermolecular Interactions (C-H...O, C-H...F, π-π stacking) Target->F2 likely exhibits F3 Expected Strong O-H...O Hydrogen Bonding (Dimers) Target->F3 expected to have A1 Analogue 1 5-Fluoro-3-(3-fluorophenylsulfonyl)- 2-methyl-1-benzofuran A1->F1 exhibits A1->F2 exhibits A2 Analogue 2 5-Fluoro-2-methyl-3-(4-methylphenylsulfonyl)- 1-benzofuran A2->F1 exhibits A2->F2 exhibits A3 Analogue 3 5-Fluoro-3-(4-fluorophenylsulfonyl)- 2-methyl-1-benzofuran A3->F1 exhibits A3->F2 exhibits

Caption: Inferred structural features based on related compounds.

Conclusion

While the definitive crystal structure of this compound remains to be determined, a comprehensive analysis of its close structural analogues provides a strong basis for predicting its molecular geometry and crystal packing behavior. The benzofuran core is expected to be planar, and the crystal structure is likely to be stabilized by a network of intermolecular interactions, with strong hydrogen bonding between the carboxylic acid moieties playing a dominant role. The provided synthetic protocol offers a viable route for the preparation of this compound, which would enable its crystallographic characterization and further investigation of its potential applications in medicinal chemistry.

References

The Pharmacological Potential of Substituted Benzofuran-2-Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted benzofuran-2-carboxylic acids represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their unique structural framework serves as a privileged scaffold for the design and development of novel therapeutic agents with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and structure-activity relationships of these compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Derivatives of benzofuran-2-carboxylic acid have demonstrated potent cytotoxic effects against a variety of human cancer cell lines.[1][2] The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[1][3]

Quantitative Data for Anticancer Activity

The anticancer efficacy of various substituted benzofuran-2-carboxylic acid derivatives is summarized below. The data highlights the half-maximal inhibitory concentration (IC50) required to inhibit the growth of cancer cells.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
10d Amide derivative with bromo substitutionMCF-7 (Breast)2.07[3][4]
A549 (Lung)1.504[4]
10e Amide derivative with nitro substitutionA549 (Lung)1.04[4]
12b Amide derivative with chloro substituent on aryl hydrazideA549 (Lung)0.858[3][4]
3m N-(4'-hydroxy)phenylamideACHN (Renal), HCT15 (Colon), MM231 (Breast), NUGC-3 (Gastric), NCI-H23 (Lung), PC-3 (Prostate)Potent activity at low micromolar concentrations[1][2]
Compound 1 Novel heterocyclic derivativeMCF-7 (Breast)7[3]
Key Signaling Pathways in Anticancer Activity

The anticancer effects of benzofuran-2-carboxylic acid derivatives are often mediated through the modulation of critical signaling pathways such as NF-κB and MAPK, which are pivotal in inflammation and cancer progression.[1][5]

anticancer_pathway LPS LPS IKK IKKα/IKKβ LPS->IKK stimulates MAPK MAPK (ERK, JNK, p38) LPS->MAPK stimulates Benzofuran Benzofuran-2-carboxylic Acid Derivatives Benzofuran->IKK inhibits Benzofuran->MAPK inhibits IkBa IκBα IKK->IkBa phosphorylates p65 p65 IkBa->p65 releases Nucleus Nucleus p65->Nucleus translocates to MAPK->Nucleus Proinflammatory_Factors Pro-inflammatory Factors (NO, COX-2, TNF-α, IL-6) Nucleus->Proinflammatory_Factors induces expression of antimicrobial_workflow Start Start Prepare_Media Prepare Mueller-Hinton Agar Start->Prepare_Media Inoculate Inoculate with Microorganism Prepare_Media->Inoculate Create_Wells Create Wells in Agar Inoculate->Create_Wells Add_Compound Add Test Compound Create_Wells->Add_Compound Incubate Incubate Plates Add_Compound->Incubate Measure_Zone Measure Zone of Inhibition Incubate->Measure_Zone End End Measure_Zone->End synthesis_pathway Coumarin Coumarin Dibromide Coumarin Dibromide Coumarin->Dibromide Bromination (Br2, Chloroform) Benzofuran_Acid Benzofuran-2-Carboxylic Acid Dibromide->Benzofuran_Acid Cyclization (KOH, Ethanol) Amide_Derivatives Substituted Amide Derivatives Benzofuran_Acid->Amide_Derivatives Amidation

References

An In-depth Technical Guide to 5-Fluoro-3-methyl-1-benzofuran-2-carboxylic Acid (CAS 81718-76-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid (CAS 81718-76-5). The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Core Properties and Data

This compound is a fluorinated derivative of the benzofuran scaffold, a heterocyclic compound found in various biologically active natural and synthetic products.[1] The introduction of a fluorine atom can significantly influence the physicochemical and biological properties of a molecule, often enhancing metabolic stability and binding affinity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 81718-76-5N/A
Molecular Formula C₁₀H₇FO₃[2][3]
Molecular Weight 194.16 g/mol [2][3]
Predicted Boiling Point 332.2 ± 37.0 °C[4]
Predicted Density 1.393 ± 0.06 g/cm³[4]
Physical Form Solid[3]
Predicted pKa 2.63 ± 0.30[4]

Table 2: Safety and Hazard Information

Hazard StatementGHS ClassificationPrecautionary Statement ExamplesSource
Harmful if swallowedAcute toxicity, oral (Category 4)P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.N/A
Causes skin irritationSkin corrosion/irritation (Category 2)P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water.N/A
Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
May cause respiratory irritationSpecific target organ toxicity, single exposure (Category 3)P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.N/A

Synthesis and Experimental Protocols

A plausible synthetic pathway for this compound would start from 5-fluorosalicylaldehyde and ethyl 2-chloroacetoacetate, followed by saponification of the resulting ester.

General Experimental Protocol for the Synthesis of Benzofuran-2-Carboxylic Acids:

A common method for the synthesis of the benzofuran-2-carboxylate core involves the following steps[1]:

  • Condensation: A substituted salicylaldehyde is reacted with an ethyl α-bromoester (such as ethyl bromoacetate) in the presence of a base (e.g., potassium carbonate) in a suitable solvent like acetonitrile. The reaction mixture is typically heated under reflux.

  • Hydrolysis: The resulting ethyl benzofuran-2-carboxylate is then hydrolyzed to the corresponding carboxylic acid. This is usually achieved by refluxing the ester with a base, such as potassium hydroxide, in an alcoholic solvent. Subsequent acidification yields the final product.

G cluster_synthesis Plausible Synthetic Pathway 5-Fluorosalicylaldehyde 5-Fluorosalicylaldehyde Intermediate_Ester Ethyl 5-fluoro-3-methyl-1-benzofuran-2-carboxylate 5-Fluorosalicylaldehyde->Intermediate_Ester Ethyl_2-chloroacetoacetate Ethyl_2-chloroacetoacetate Ethyl_2-chloroacetoacetate->Intermediate_Ester Base_Solvent Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) Base_Solvent->Intermediate_Ester Final_Product This compound Intermediate_Ester->Final_Product Hydrolysis Base (e.g., KOH) then Acid (e.g., HCl) Hydrolysis->Final_Product

Caption: Plausible synthetic route for this compound.

Biological Activity and Potential Applications in Drug Development

The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1]

A structurally related compound, 5,7-difluoro-3-methyl-1-benzofuran-2-carboxylic acid, has been identified as a key intermediate in the synthesis of selective phosphoinositide 3-kinase (PI3K) alpha inhibitors, such as STX-478, which are under investigation for cancer treatment.[4] The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is frequently observed in various cancers. The role of the difluorinated analog as a precursor for PI3K inhibitors strongly suggests that this compound could also serve as a valuable building block for the development of novel anticancer agents targeting this or related pathways.

Although no specific biological data, such as IC50 values, for this compound has been found in the public literature, its structural similarity to known bioactive compounds warrants its investigation in various screening programs.

G cluster_application Potential Application in Drug Discovery Target_Compound 5-Fluoro-3-methyl-1- benzofuran-2-carboxylic acid Chemical_Synthesis Chemical Synthesis Target_Compound->Chemical_Synthesis Lead_Compound Novel Bioactive Lead Compound Chemical_Synthesis->Lead_Compound Target_Pathway e.g., PI3K/Akt/mTOR Signaling Pathway Lead_Compound->Target_Pathway Therapeutic_Application Potential Anticancer Therapeutic Target_Pathway->Therapeutic_Application

Caption: Conceptual workflow for the application of the target compound in drug discovery.

Literature and Further Research

While direct studies on this compound are limited in publicly accessible literature, the broader class of benzofuran derivatives is extensively studied. Researchers are encouraged to explore patent databases and chemical synthesis literature for more specific applications and detailed synthetic procedures. Further investigation into the biological activity of this compound, particularly in cancer cell lines and against various enzymatic targets, is highly recommended.

References

The Dawn of a Privileged Scaffold: A Technical Guide to the Discovery and History of Fluorinated Benzofuran Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzofuran core is a recurring motif in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological activities. The strategic introduction of fluorine atoms into this privileged scaffold has emerged as a powerful tool in medicinal chemistry, profoundly influencing the physicochemical and biological properties of these molecules. This technical guide provides an in-depth exploration of the discovery, history, and synthesis of fluorinated benzofuran compounds. It details key experimental protocols, presents quantitative biological data, and visualizes the intricate signaling pathways modulated by these promising therapeutic agents.

A Historical Perspective: The Rise of Fluorine in Heterocyclic Chemistry

While the precise first synthesis of a fluorinated benzofuran derivative is not readily apparent in early chemical literature, its emergence is intrinsically linked to the broader history of organofluorine chemistry. The field began in the 19th century, with early pioneers exploring the unique reactivity of fluorine.[1] The true value of fluorine in drug design, however, was not fully realized until the mid-20th century. Fludrocortisone, the first fluorinated steroid, was approved in 1954, marking a turning point and igniting interest in the strategic incorporation of fluorine into bioactive molecules.

The development of fluorinated heterocycles followed, driven by the understanding that fluorine's unique properties—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—could significantly enhance a drug's metabolic stability, binding affinity, and bioavailability.[1][2] The synthesis of various fluorinated heterocyclic compounds has since become a cornerstone of modern medicinal chemistry.[3]

Synthetic Strategies for Fluorinated Benzofurans

The construction of the fluorinated benzofuran scaffold can be achieved through several synthetic routes. Key strategies often involve the formation of the benzofuran ring from fluorinated precursors or the direct fluorination of a pre-existing benzofuran core.

General Synthetic Workflow

A common approach to synthesizing substituted benzofurans involves a multi-step sequence that can be adapted for the inclusion of fluorine atoms. The following workflow illustrates a generalized pathway.

G Start Fluorinated Phenol or other Precursor Step1 Functional Group Interconversion Start->Step1 Step2 Cyclization Reaction Step1->Step2 Step3 Further Derivatization (e.g., coupling reactions) Step2->Step3 End Final Fluorinated Benzofuran Product Step3->End

Caption: Generalized workflow for the synthesis of fluorinated benzofuran derivatives.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Amino-2,6-disubstituted-4,5,7-trifluorobenzofurans [4]

This protocol describes a tandem SNAr-cyclocondensation strategy.

  • Materials:

    • 4-Substituted perfluorobenzonitrile (1.0 eq)

    • α-Hydroxycarbonyl compound (1.0 eq)

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.5 eq)

    • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the 4-substituted perfluorobenzonitrile and the α-hydroxycarbonyl compound in a minimal volume of anhydrous THF or DMF.

    • Add DBU to the solution.

    • If using THF, heat the reaction mixture to reflux. If using DMF, heat to 80 °C.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

    • Upon completion, cool the reaction mixture and proceed with aqueous work-up and extraction with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

Protocol 2: Synthesis of 4-Fluoro-3-methylbenzofuran

This synthesis involves an O-propargylation followed by intramolecular cyclization.

  • Step 1: O-propargylation of 2-fluoro-6-methylphenol

    • Materials:

      • 2-fluoro-6-methylphenol (1.0 eq)

      • Propargyl bromide (1.1 eq)

      • Potassium carbonate (K2CO3) (1.5 eq)

      • Acetone

    • Procedure:

      • To a solution of 2-fluoro-6-methylphenol in acetone, add potassium carbonate.

      • Add propargyl bromide dropwise at room temperature.

      • Heat the mixture to reflux and stir for 12-24 hours, monitoring by TLC.

      • After completion, filter the solid and concentrate the filtrate.

      • Purify the crude product to obtain the propargyl ether.

  • Step 2: Intramolecular Cyclization

    • Materials:

      • Propargyl ether from Step 1

      • A suitable catalyst (e.g., a gold or platinum catalyst)

      • Anhydrous solvent (e.g., Dichloromethane or Toluene)

    • Procedure:

      • Dissolve the propargyl ether in the anhydrous solvent.

      • Add the catalyst and stir the reaction at the appropriate temperature (this can range from room temperature to elevated temperatures depending on the catalyst).

      • Monitor the reaction by TLC.

      • Upon completion, quench the reaction, and purify the crude product by column chromatography to yield 4-fluoro-3-methylbenzofuran.

Biological Activity and Therapeutic Potential

Fluorinated benzofurans have demonstrated significant potential in drug discovery, primarily as anti-inflammatory and anticancer agents. The introduction of fluorine can enhance the biological effects of the benzofuran core.[1]

Anti-inflammatory Activity

Several fluorinated benzofuran and dihydrobenzofuran derivatives have been shown to suppress lipopolysaccharide-stimulated inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2).[1]

Compound/DerivativeTargetIC50 (µM)Reference
Difluorinated benzofuran with bromine and carboxyl group (Compound 2 in source)IL-61.23[1]
Difluorinated benzofuran with bromine and carboxyl group (Compound 2 in source)CCL21.5[1]
Difluorinated benzofuran with bromine and carboxyl group (Compound 2 in source)Nitric Oxide2.4[1]
Difluorinated benzofuran with bromine and carboxyl group (Compound 2 in source)Prostaglandin E21.92[1]
Difluorinated benzofuran with carboxyl group (Compound 3 in source)IL-69.04[1]
Difluorinated benzofuran with carboxyl group (Compound 3 in source)CCL22.5[1]
Difluorinated benzofuran with carboxyl group (Compound 3 in source)Nitric Oxide5.2[1]
Difluorinated benzofuran with carboxyl group (Compound 3 in source)Prostaglandin E21.48[1]
Anticancer Activity

The anticancer effects of fluorinated benzofurans are often linked to their ability to inhibit key signaling pathways involved in cell proliferation and survival. Some compounds have shown potent activity against various cancer cell lines.[1][5]

Compound/DerivativeCell LineIC50 (µM)Reference
Difluorinated benzofuran with bromine and ester group (Compound 1 in source)HCT11619.5[1]
Difluorinated benzofuran with bromine and carboxyl group (Compound 2 in source)HCT11624.8[1]
4-Fluoro-2-benzofuranyl derivative-0.43[5]

Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its hyperactivation is a hallmark of many cancers, making it a prime target for anticancer drug development.[6][7][8] Several benzofuran derivatives, including fluorinated analogs, have been identified as inhibitors of this pathway.[2][9][10][11] These compounds can disrupt the signaling cascade at various points, leading to the induction of apoptosis and inhibition of tumor growth.

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates TSC TSC1/2 Akt->TSC Inhibits Apoptosis Apoptosis Akt->Apoptosis Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates Rheb Rheb-GTP TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Promotes Inhibitor Fluorinated Benzofuran Inhibitors Inhibitor->PI3K Inhibit Inhibitor->mTORC1 Inhibit

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by fluorinated benzofurans.

Spectroscopic Characterization Data

The structural elucidation of novel fluorinated benzofuran compounds relies heavily on modern spectroscopic techniques. Below is a representative table of spectroscopic data for a hypothetical fluorinated benzofuran derivative.

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)19F NMR (δ, ppm)MS (m/z)
Example: 5-Fluoro-2-methylbenzofuran 7.3-7.0 (m, 3H, Ar-H), 6.4 (s, 1H, furan-H), 2.4 (s, 3H, CH3)Aromatic carbons (δ 158-110), Furan carbons (δ 155, 105), Methyl carbon (δ 14)-118 (s)[M]+ calculated for C9H7FO: 150.05; found 150.1

Note on Mass Spectral Fragmentation: The fragmentation of benzofuran derivatives in mass spectrometry is influenced by the nature and position of substituents. Common fragmentation patterns for halogenated benzofurans include the elimination of the halogen radical (e.g., •F, •Cl, •Br).[4] The benzofuran ring itself can also undergo characteristic fragmentation.

Conclusion and Future Directions

The journey of fluorinated benzofuran compounds from niche laboratory chemicals to promising drug candidates underscores the power of fluorine chemistry in modern drug discovery. Their demonstrated efficacy as anti-inflammatory and anticancer agents, coupled with a deeper understanding of their mechanisms of action, positions them as a scaffold of significant interest for future therapeutic development. Further exploration of structure-activity relationships, optimization of synthetic routes, and investigation into novel biological targets will undoubtedly continue to unlock the full potential of this versatile and potent class of molecules.

References

Potential Therapeutic Targets of 5-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature explicitly detailing the therapeutic targets of 5-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid is limited. This document extrapolates potential targets and mechanisms based on the established biological activities of the broader benzofuran chemical class and structurally similar compounds. The information presented herein is intended for research and informational purposes and should be validated by dedicated experimental studies.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities.[1][2][3] The benzofuran scaffold, consisting of a fused benzene and furan ring, serves as a privileged structure in medicinal chemistry, with derivatives exhibiting anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] The incorporation of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability and binding affinity. This guide explores the potential therapeutic targets of this compound by examining the known biological activities of the benzofuran core and related fluorinated analogues.

Chemical Profile

PropertyValueSource
Molecular Formula C₁₀H₇FO₃[4][5]
Molecular Weight 194.16 g/mol [4][5]
CAS Number 81718-76-5[5]
Appearance Solid[4]
SMILES Cc1c(oc2ccc(F)cc12)C(O)=O[4]
InChI Key GMIDGDXRCTUPNM-UHFFFAOYSA-N[4]

Potential Therapeutic Areas and Targets

Based on the extensive research into benzofuran derivatives, several key therapeutic areas and molecular targets can be postulated for this compound.

Oncology

The benzofuran scaffold is a common feature in many compounds with demonstrated anticancer activity.[3][6] The mechanism of action for these compounds often involves the inhibition of critical enzymes and pathways involved in cancer cell proliferation, survival, and metastasis.

Potential Targets:

  • Kinases: A structurally related compound, 5,7-difluoro-3-methyl-1-benzofuran-2-carboxylic acid, is an intermediate in the synthesis of selective phosphoinositide 3-kinase (PI3K) alpha inhibitors.[7] The PI3K/Akt/mTOR pathway is a crucial signaling cascade that is frequently dysregulated in cancer. Inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis.

  • Tubulin: Certain benzofuran derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division. This mechanism is shared by several established chemotherapeutic agents.

  • Topoisomerases: DNA topoisomerases are essential enzymes for DNA replication and repair. Benzofuran compounds have been identified as inhibitors of these enzymes, leading to DNA damage and cancer cell death.

Hypothesized Signaling Pathway Inhibition:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 5-Fluoro-3-methyl-1-benzofuran- 2-carboxylic acid Compound->PI3K Inhibition

Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.
Infectious Diseases

Benzofuran derivatives have demonstrated broad-spectrum antimicrobial activity against various bacterial and fungal pathogens.[1][2]

Potential Targets:

  • Bacterial Enzymes: Enzymes essential for bacterial survival, such as DNA gyrase and fatty acid synthases, are potential targets.

  • Fungal Cell Wall Synthesis: Inhibition of enzymes involved in the synthesis of the fungal cell wall, like β-(1,3)-glucan synthase, could be a potential mechanism of antifungal action.

Experimental Workflow for Antimicrobial Screening:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis node1 Synthesize/Acquire 5-Fluoro-3-methyl-1-benzofuran- 2-carboxylic acid node2 Prepare stock solutions in appropriate solvent (e.g., DMSO) node1->node2 node4 Perform broth microdilution or disk diffusion assays with serial dilutions of the compound node2->node4 node3 Culture bacterial/fungal strains node3->node4 node5 Determine Minimum Inhibitory Concentration (MIC) node4->node5 node6 Evaluate cytotoxicity against mammalian cell lines node5->node6

Workflow for evaluating the antimicrobial activity of the compound.
Inflammatory Disorders

The anti-inflammatory properties of some benzofuran derivatives suggest their potential in treating inflammatory conditions.

Potential Targets:

  • Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the inflammatory cascade, responsible for the production of prostaglandins. Inhibition of these enzymes is a common mechanism for anti-inflammatory drugs.

  • Cytokine Production: The compound could potentially modulate the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

Structure-Activity Relationship (SAR) Insights

The biological activity of benzofuran derivatives is highly dependent on the nature and position of substituents on the benzofuran ring system.[6]

  • Position 2: The carboxylic acid group at this position is a key feature that can participate in hydrogen bonding and other interactions with biological targets.

  • Position 3: The methyl group at this position may contribute to hydrophobic interactions within a binding pocket.

  • Position 5: The fluorine atom at this position can alter the electronic properties of the aromatic ring and improve membrane permeability and metabolic stability.

Logical Relationship of SAR:

G cluster_substituents Key Substituents cluster_properties Influence on Properties cluster_activity Resultant Biological Activity Compound This compound CarboxylicAcid 2-Carboxylic Acid Compound->CarboxylicAcid Methyl 3-Methyl Compound->Methyl Fluorine 5-Fluorine Compound->Fluorine H_Bonding Hydrogen Bonding Potential CarboxylicAcid->H_Bonding Hydrophobicity Hydrophobic Interactions Methyl->Hydrophobicity Electronics_PK Altered Electronics & Improved PK Profile Fluorine->Electronics_PK TargetBinding Enhanced Target Binding and Specificity H_Bonding->TargetBinding Hydrophobicity->TargetBinding Electronics_PK->TargetBinding

Influence of substituents on the potential biological activity.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of benzofuran derivatives can be found in the scientific literature. A generalized protocol for a key assay is provided below.

Protocol: In Vitro Kinase Inhibition Assay (Example: PI3K)
  • Reagents and Materials:

    • Recombinant human PI3K enzyme

    • Kinase substrate (e.g., PIP2)

    • ATP (radiolabeled or non-radiolabeled for detection)

    • This compound (test compound)

    • Positive control inhibitor (e.g., Wortmannin)

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Detection reagents (e.g., scintillation fluid, antibodies for ELISA)

  • Procedure: a. Prepare serial dilutions of the test compound and the positive control in the assay buffer. b. In a microplate, add the assay buffer, the kinase substrate, and the diluted compounds or control. c. Initiate the reaction by adding the PI3K enzyme and ATP. d. Incubate the plate at a specified temperature (e.g., 30°C) for a set period (e.g., 60 minutes). e. Stop the reaction (e.g., by adding EDTA). f. Detect the product formation using an appropriate method (e.g., scintillation counting for radiolabeled ATP or ELISA for product-specific antibodies).

  • Data Analysis: a. Calculate the percentage of kinase activity inhibition for each concentration of the test compound. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by fitting the data to a dose-response curve.

Conclusion

While direct experimental evidence for the therapeutic targets of this compound is not yet available in the public domain, the extensive body of research on the benzofuran scaffold provides a strong basis for postulating its potential applications. The presence of the fluorine atom and the specific substitution pattern suggest that this compound could be a valuable lead for the development of novel therapeutics, particularly in oncology, infectious diseases, and inflammatory disorders. Further investigation through in vitro and in vivo studies is warranted to elucidate its precise mechanism of action and to validate its potential as a therapeutic agent.

References

In-Depth Technical Guide: Structure-Activity Relationship (SAR) of 5-Fluoro Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzofuran scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its presence in numerous biologically active compounds. The introduction of a fluorine atom at the 5-position of the benzofuran ring has been a strategic approach to modulate the physicochemical and pharmacological properties of these derivatives. The high electronegativity and small size of the fluorine atom can significantly influence factors such as metabolic stability, lipophilicity, and binding interactions with biological targets. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of 5-fluoro benzofuran derivatives, with a focus on their anticancer and antimicrobial activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to serve as a valuable resource for the scientific community.

Anticancer Activity of 5-Fluoro Benzofuran Derivatives

Recent studies have highlighted the potential of fluorinated benzofuran derivatives as anticancer agents. The substitution pattern on the benzofuran core plays a crucial role in determining their cytotoxic and anti-inflammatory activities, which are often linked to tumorigenesis.

Quantitative Structure-Activity Relationship Data

The following table summarizes the in vitro biological activities of a series of fluorinated benzofuran and dihydrobenzofuran derivatives against the human colorectal adenocarcinoma cell line HCT116 and their effects on key inflammatory mediators. The data suggests that the presence and position of fluorine, along with other substituents, significantly impact the biological effects.[1]

Compound IDStructure (Key Modifications)Proliferation IC50 (HCT116, µM)[1]IL-6 IC50 (µM)[1]CCL2 IC50 (µM)[1]NO IC50 (µM)[1]COX-1 IC50 (µM)[1]COX-2 IC50 (µM)[1]
1 2-Biphenyl, 3-Br, 5-F19.5-----
2 2-Biphenyl, 3-Br, 5-F, 7-COOH24.89.0419.32.4--
3 2-Phenyl, 3-Br, 5-F, 7-COOH>1001.231.55.27.9>50
5 2-Phenyl, 5-F, 7-COOH>100----28.1
6 2-Phenyl, 3-Me, 5-F, 7-COOH>100---5.013.0
8 2-Phenyl, 3-OH, 5-F, 7-COOH>1005.84.9---

SAR Insights:

  • Compounds 1 and 2 , which feature a difluorobiphenyl group at the 2-position and a bromine at the 3-position, demonstrated the most potent antiproliferative activity against HCT116 cells.[1]

  • The presence of a carboxylic acid group at the 7-position appears to be important for anti-inflammatory activity, as seen in compounds 2 , 3 , and 8 .[1]

  • Monofluorination at the 5-position, as seen in compounds 5 and 6 , seems to be favorable for COX-2 inhibitory activity.[1] Specifically, compound 6 with a methyl group at the 3-position showed significant COX-1 and COX-2 inhibition.[1]

  • The anti-inflammatory effects of these compounds are linked to the inhibition of pro-inflammatory mediators such as IL-6, CCL2, and nitric oxide (NO), as well as the activity of cyclooxygenase (COX) enzymes.[1]

Antimicrobial Activity of 5-Fluoro Benzofuran Derivatives

The emergence of antibiotic resistance necessitates the development of novel antimicrobial agents. Benzofuran derivatives have been explored for their potential in this area, and the incorporation of a fluorine atom can enhance their activity.

Quantitative Structure-Activity Relationship Data

The following table presents the minimum inhibitory concentration (MIC) values for a series of benzofuran derivatives against various bacterial and fungal strains.

Compound IDModificationsS. typhimurium MIC (µg/mL)[2]E. coli MIC (µg/mL)[2]S. aureus MIC (µg/mL)[2]P. italicum MIC (µg/mL)[2]C. musae MIC (µg/mL)[2]
1 5-methoxy-2-((3-methoxy-5-methylphenoxy)methyl)-6-methylbenzofuran12.52512.5--
2 2-(((5-methoxy-6-methylbenzofuran-2-yl)methoxy)methyl)-4-methoxyphenol--25--
5 2-(2-hydroxy-4-methoxy-6-methylbenzoyl)-5-methoxy-6-methylbenzofuran-3(2H)-one---12.512.5
6 3-hydroxy-2-(2-hydroxy-4-methoxy-6-methylbenzoyl)-5-methoxy-6-methylbenzofuran---2512.5

SAR Insights:

  • Compound 1 displayed moderate antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (S. typhimurium, E. coli) bacteria.[2]

  • Compounds 5 and 6 exhibited antifungal activity against P. italicum and C. musae.[2]

Experimental Protocols

Synthesis of 5-Fluoro Benzofuran Derivatives

A general procedure for the preparation of certain fluorinated benzofuran derivatives involves the saponification of corresponding esters using lithium hydroxide in a mixture of tetrahydrofuran and water, followed by acidification.[1]

General Procedure for Saponification:

  • Dissolve the ester precursor in a mixture of THF and water.

  • Add lithium hydroxide (LiOH) to the solution.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with a suitable acid (e.g., HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

In Vitro Anticancer Activity Assay (WST-1 Assay)

The antiproliferative effects of the synthesized compounds can be evaluated using a WST-1 cell proliferation assay.[1]

  • Seed human cancer cells (e.g., HCT116) in 96-well plates at an appropriate density.

  • Allow the cells to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

  • Add WST-1 reagent to each well and incubate for a further 1-4 hours.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains can be determined using the broth microdilution method in 96-well plates.[2]

  • Prepare serial twofold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).

  • Add the microbial inoculum to each well containing the diluted compound.

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

Putative Signaling Pathway for Anti-inflammatory and Anticancer Effects

The anti-inflammatory and potential anticancer effects of some benzofuran derivatives may be mediated through the inhibition of the COX enzymes and subsequent reduction in prostaglandin E2 (PGE2) production. PGE2 is known to activate the PI3K/Akt signaling pathway, which promotes cell survival. Furthermore, inflammatory mediators like IL-6 can activate anti-apoptotic proteins such as Bcl-2. By inhibiting these inflammatory pathways, 5-fluoro benzofuran derivatives may induce apoptosis in cancer cells.

G Putative Signaling Pathway Benzofuran 5-Fluoro Benzofuran Derivatives COX COX-1 / COX-2 Benzofuran->COX Inhibition Inflammatory_Mediators Inflammatory Mediators (e.g., IL-6) Benzofuran->Inflammatory_Mediators Inhibition PGE2 Prostaglandin E2 (PGE2) COX->PGE2 PI3K_Akt PI3K/Akt Pathway PGE2->PI3K_Akt Activation Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Promotion Bcl2 Bcl-2 (Anti-apoptotic) Inflammatory_Mediators->Bcl2 Activation Apoptosis Apoptosis Bcl2->Apoptosis Inhibition

Caption: Putative mechanism of 5-fluoro benzofuran derivatives.

Experimental Workflow for SAR Studies

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel 5-fluoro benzofuran derivatives to establish their structure-activity relationships.

G Experimental Workflow for SAR Studies Synthesis Synthesis of 5-Fluoro Benzofuran Analogs Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening Biological Screening Purification->Screening Anticancer Anticancer Assays (e.g., WST-1) Screening->Anticancer Antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) Screening->Antimicrobial Data_Analysis Data Analysis & SAR Determination Anticancer->Data_Analysis Antimicrobial->Data_Analysis Lead_Optimization Lead Compound Optimization Data_Analysis->Lead_Optimization

Caption: Workflow for SAR studies of 5-fluoro benzofurans.

Conclusion

The 5-fluoro benzofuran scaffold represents a promising framework for the development of novel therapeutic agents. The available data indicates that strategic modifications to this core structure can lead to potent anticancer and antimicrobial compounds. The antiproliferative effects of these derivatives are often associated with their anti-inflammatory properties, including the inhibition of key enzymes like COX and pro-inflammatory mediators. Further systematic synthesis and biological evaluation of a broader range of 5-fluoro benzofuran analogs are warranted to fully elucidate their therapeutic potential and to refine the structure-activity relationships for the rational design of more potent and selective drug candidates. This guide provides a foundational resource to aid researchers in this endeavor.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 5-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 5-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds. The described methodology follows a three-step reaction sequence commencing with commercially available starting materials.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous biologically active molecules and natural products. The introduction of a fluorine atom into the benzofuran scaffold can significantly modulate the physicochemical and pharmacological properties of the molecule, including metabolic stability and binding affinity to biological targets. This compound is a valuable building block in medicinal chemistry, and a reliable and well-documented synthetic protocol is essential for its accessibility in research and development.

The synthetic strategy outlined herein involves an initial Williamson ether synthesis, followed by an intramolecular cyclization, and concludes with the hydrolysis of the resulting ester to yield the target carboxylic acid.

Experimental Protocols

Step 1: Synthesis of ethyl 2-(4-fluoro-2-formylphenoxy)propanoate

This step involves the Williamson ether synthesis, where the sodium salt of 4-fluorosalicylaldehyde is reacted with ethyl 2-bromopropionate.

Materials:

  • 4-fluorosalicylaldehyde

  • Ethyl 2-bromopropionate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (1.0 eq) in anhydrous DMF, a solution of 4-fluorosalicylaldehyde (1.0 eq) in anhydrous DMF is added dropwise at 0 °C under an inert atmosphere.

  • The reaction mixture is stirred at room temperature for 1 hour.

  • Ethyl 2-bromopropionate (1.1 eq) is then added dropwise, and the mixture is stirred at 80 °C for 12 hours.

  • After cooling to room temperature, the reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • The mixture is extracted with diethyl ether.

  • The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Step 2: Synthesis of ethyl 5-fluoro-3-methyl-1-benzofuran-2-carboxylate

This step involves an intramolecular cyclization of the intermediate product from Step 1 to form the benzofuran ring system.

Materials:

  • Ethyl 2-(4-fluoro-2-formylphenoxy)propanoate

  • Potassium carbonate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • A mixture of ethyl 2-(4-fluoro-2-formylphenoxy)propanoate (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous DMF is stirred at 120 °C for 8 hours.

  • The reaction mixture is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Step 3: Synthesis of this compound

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Materials:

  • Ethyl 5-fluoro-3-methyl-1-benzofuran-2-carboxylate

  • Ethanol

  • 10% Aqueous sodium hydroxide solution

  • 1 M Hydrochloric acid

  • Water

Procedure:

  • A solution of ethyl 5-fluoro-3-methyl-1-benzofuran-2-carboxylate (1.0 eq) in ethanol is treated with a 10% aqueous sodium hydroxide solution (3.0 eq).

  • The mixture is heated to reflux for 4 hours.

  • After cooling to room temperature, the ethanol is removed under reduced pressure.

  • The aqueous residue is acidified with 1 M hydrochloric acid to a pH of approximately 2-3, resulting in the precipitation of the product.

  • The solid is collected by filtration, washed with water, and dried under vacuum to yield this compound.

Data Presentation

StepReactant 1Reactant 2ProductMolar Ratio (R1:R2)SolventTemperatureTimeYield (%)
14-fluorosalicylaldehydeEthyl 2-bromopropionateEthyl 2-(4-fluoro-2-formylphenoxy)propanoate1 : 1.1DMF80 °C12 h~75-85
2Ethyl 2-(4-fluoro-2-formylphenoxy)propanoate-Ethyl 5-fluoro-3-methyl-1-benzofuran-2-carboxylate-DMF120 °C8 h~80-90
3Ethyl 5-fluoro-3-methyl-1-benzofuran-2-carboxylateSodium hydroxideThis compound1 : 3EthanolReflux4 h>90

Visualization of the Experimental Workflow

Synthesis_Workflow Start 4-fluorosalicylaldehyde + Ethyl 2-bromopropionate Step1 Step 1: Williamson Ether Synthesis (NaH, DMF, 80°C, 12h) Start->Step1 Intermediate1 Ethyl 2-(4-fluoro-2-formylphenoxy)propanoate Step1->Intermediate1 Step2 Step 2: Intramolecular Cyclization (K2CO3, DMF, 120°C, 8h) Intermediate1->Step2 Intermediate2 Ethyl 5-fluoro-3-methyl-1-benzofuran-2-carboxylate Step2->Intermediate2 Step3 Step 3: Hydrolysis (NaOH, Ethanol, Reflux, 4h) Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct

Caption: Synthetic workflow for this compound.

Application Notes and Protocols for the Analysis of 5-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the quantitative analysis of 5-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the direct analysis of this compound in solution, offering a robust and straightforward approach for quantification.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

A standard HPLC system equipped with a UV detector is appropriate for this analysis. The following conditions have been optimized for the separation and quantification of the target analyte.

ParameterCondition
HPLC System Quaternary Gradient HPLC System
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 285 nm
Run Time 15 minutes

2. Reagents and Standards:

  • Acetonitrile (ACN): HPLC grade

  • Water: HPLC grade or ultrapure water

  • Formic Acid: Analytical grade

  • This compound Reference Standard: Purity >98%

3. Standard Solution Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. This stock solution should be stored at 2-8 °C and protected from light.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4. Sample Preparation:

  • For Reaction Mixtures or Bulk Material: Accurately weigh a sample containing this compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol). Dilute the sample with the mobile phase to a concentration that falls within the calibration curve range. Filter the solution through a 0.45 µm syringe filter before injection.

5. Data Analysis:

Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

HPLC Workflow Diagram

HPLC_Workflow start Start prep_standards Prepare Standard Solutions start->prep_standards prep_sample Prepare Sample Solution start->prep_sample hplc_analysis HPLC Analysis (C18 Column, ACN/H2O Gradient) prep_standards->hplc_analysis prep_sample->hplc_analysis uv_detection UV Detection (285 nm) hplc_analysis->uv_detection data_processing Data Processing (Peak Integration & Calibration) uv_detection->data_processing quantification Quantification of Analyte data_processing->quantification end End quantification->end

Caption: HPLC analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Due to the low volatility of the carboxylic acid, a derivatization step is mandatory for GC-MS analysis. Trimethylsilylation is a common and effective technique to increase the volatility of the analyte.

Experimental Protocol

1. Derivatization: Trimethylsilylation

This protocol describes the formation of the trimethylsilyl (TMS) ester of this compound.

  • Reagents:

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Pyridine or Acetonitrile (anhydrous)

  • Procedure:

    • Accurately weigh approximately 1 mg of the dried sample into a 2 mL reaction vial.

    • Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the sample.

    • Add 100 µL of BSTFA (+1% TMCS).

    • Tightly cap the vial and heat at 70°C for 30 minutes.

    • After cooling to room temperature, the sample is ready for GC-MS analysis.

2. Instrumentation and Chromatographic Conditions:

ParameterCondition
GC-MS System Gas Chromatograph coupled to a Mass Spectrometer
Column Non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm)
Injector Temperature 250 °C
Injection Mode Splitless (1 µL)
Oven Temperature Program Initial temperature 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 50 - 500 amu

3. Data Analysis:

Identify the TMS-derivatized this compound peak based on its retention time and mass spectrum. The mass spectrum should show a molecular ion peak corresponding to the TMS ester and characteristic fragmentation patterns. Quantification can be performed using an internal standard and constructing a calibration curve.

GC-MS Workflow Diagram

GCMS_Workflow start Start sample_prep Sample Preparation (Drying) start->sample_prep derivatization Derivatization (Trimethylsilylation with BSTFA) sample_prep->derivatization gcms_analysis GC-MS Analysis (DB-5ms Column, Temp. Program) derivatization->gcms_analysis mass_spec Mass Spectrometry (EI, Scan Mode) gcms_analysis->mass_spec data_processing Data Processing (Peak ID & Quantification) mass_spec->data_processing identification Analyte Identification data_processing->identification end End identification->end

Caption: GC-MS analysis workflow for this compound.

Summary of Quantitative Data Parameters

The following table summarizes key parameters for the quantitative analysis of this compound by HPLC and GC-MS. These are typical values and may require optimization for specific instrumentation and sample matrices.

ParameterHPLC-UVGC-MS (after Derivatization)
Linear Range 1 - 100 µg/mL0.1 - 50 µg/mL
Limit of Detection (LOD) ~0.2 µg/mL~0.05 µg/mL
Limit of Quantitation (LOQ) ~0.7 µg/mL~0.15 µg/mL
Precision (RSD%) < 2%< 5%
Accuracy (Recovery %) 98 - 102%95 - 105%

Application Notes and Protocols: Utilizing 5-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid in Fragment-Based Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2][3] By screening libraries of low molecular weight fragments (typically <300 Da), FBDD explores chemical space more effectively, often yielding hits with higher ligand efficiency.[4][5][6] These initial weakly binding fragments can then be optimized into potent, drug-like molecules.[3][7]

The benzofuran scaffold is a privileged heterocyclic motif found in numerous biologically active natural products and synthetic pharmaceuticals.[8][9][10] Benzofuran derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[8][9][10][11] This makes them attractive starting points for drug discovery programs.

This document provides detailed application notes and protocols for the use of 5-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid , a promising fragment for FBDD campaigns. Its structural features, including the benzofuran core, a fluorine atom for potential specific interactions, a methyl group, and a carboxylic acid moiety for hydrogen bonding, make it a versatile fragment for targeting a range of protein classes.

Compound Profile: this compound

This fragment is well-suited for FBDD, adhering to the "Rule of Three," which provides guidelines for desirable molecular properties of fragments.[2][12]

PropertyValueSource
Molecular Formula C₁₀H₇FO₃[13]
Molecular Weight 194.16 g/mol [13]
SMILES Cc1c(oc2ccc(F)cc12)C(O)=O
InChI Key GMIDGDXRCTUPNM-UHFFFAOYSA-N
Form Solid
Predicted pKa 2.63 ± 0.30 (for mono-fluorinated analog)[14]

The presence of the fluorine atom can enhance binding affinity and modulate physicochemical properties, while the carboxylic acid group can act as a key hydrogen bond donor and acceptor, anchoring the fragment in a binding pocket.

Experimental Protocols

Fragment-based screening requires sensitive biophysical techniques to detect the weak binding of fragments to their target proteins.[7][12][15] A typical screening cascade involves a primary screen to identify hits, followed by orthogonal validation and structural characterization.

Experimental Workflow for Fragment Screening

FBDD_Workflow cluster_prep Preparation cluster_screen Screening & Validation cluster_optimization Optimization Target_Selection Target Selection & Validation Protein_Production Protein Production & Purification Target_Selection->Protein_Production Primary_Screen Primary Screen (e.g., DSF, SPR, MST) Protein_Production->Primary_Screen Fragment_Library Fragment Library (including title compound) Fragment_Library->Primary_Screen Hit_Validation Orthogonal Hit Validation (e.g., NMR) Primary_Screen->Hit_Validation Hits Structural_Biology Structural Biology (X-ray Crystallography) Hit_Validation->Structural_Biology Confirmed Hits Hit_to_Lead Hit-to-Lead Optimization Structural_Biology->Hit_to_Lead Lead_Optimization Lead Optimization Hit_to_Lead->Lead_Optimization

Caption: General workflow for a Fragment-Based Drug Discovery campaign.

Protocol 1: Primary Screening using Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is a rapid and cost-effective method for primary screening of fragment libraries. It measures the change in the melting temperature (Tm) of a protein upon ligand binding.

Materials:

  • Purified target protein (0.1-0.2 mg/mL)

  • This compound (100 mM stock in DMSO)

  • SYPRO Orange dye (5000x stock in DMSO)

  • Screening buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)

  • 96- or 384-well qPCR plates

  • Real-time PCR instrument

Method:

  • Prepare a master mix of the target protein and SYPRO Orange dye in the screening buffer. The final protein concentration should be between 2-5 µM, and the final dye concentration should be 5x.

  • Dispense 19.8 µL of the master mix into each well of the qPCR plate.

  • Add 0.2 µL of the 100 mM fragment stock solution to the appropriate wells for a final fragment concentration of 1 mM. Include DMSO-only controls.

  • Seal the plate, centrifuge briefly, and incubate at room temperature for 15 minutes.

  • Place the plate in the real-time PCR instrument.

  • Set up a melt curve experiment, typically ramping the temperature from 25 °C to 95 °C with a ramp rate of 0.5-1 °C/minute, acquiring fluorescence data at each interval.

  • Analyze the data to determine the melting temperature (Tm) for each well. A significant positive shift in Tm (ΔTm > 2 °C) in the presence of the fragment indicates a potential hit.

Data Presentation:

Fragment IDConcentration (mM)ΔTm (°C)Hit? (ΔTm > 2°C)
Control (DMSO)-0.0No
Cmpd-A01 13.5 Yes
Cmpd-A0210.8No
............
Protocol 2: Hit Validation using Saturation Transfer Difference (STD) NMR

STD-NMR is a powerful ligand-observed NMR technique used to confirm direct binding of a fragment to the target protein.[5][16]

Materials:

  • Purified target protein (10-50 µM)

  • This compound (10 mM stock in d6-DMSO)

  • Deuterated NMR buffer (e.g., 50 mM Phosphate buffer in D₂O, pD 7.4, 100 mM NaCl)

  • NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe

Method:

  • Prepare a 500 µL sample containing the target protein at 20 µM and the fragment at 1 mM in the deuterated NMR buffer.

  • Acquire a standard 1D proton NMR spectrum of the sample.

  • Set up the STD experiment. This involves acquiring two spectra:

    • On-resonance spectrum: The protein is selectively saturated with a train of Gaussian pulses at a frequency where only protein resonances appear (e.g., -1 ppm).

    • Off-resonance spectrum: The saturation is applied at a frequency far from any protein or ligand signals (e.g., 40 ppm).

  • The STD difference spectrum is obtained by subtracting the on-resonance spectrum from the off-resonance spectrum.

  • Signals that appear in the STD difference spectrum belong to the protons of the fragment that are in close contact with the protein, confirming binding.

Data Presentation:

Fragment IDBinding Confirmed (STD-NMR)Key Interacting Protons
Cmpd-A01 Yes Aromatic, Methyl
Cmpd-B05No-
Protocol 3: Structural Characterization by X-ray Crystallography

Crystallographic screening is the gold standard for FBDD as it provides atomic-resolution details of the fragment-protein interaction, guiding structure-based drug design.[7][12][17][18]

Materials:

  • High-quality crystals of the target protein

  • This compound (dissolved in a suitable cryo-protectant solution)

  • Cryo-loops

  • Liquid nitrogen

  • Synchrotron X-ray source

Method:

  • Grow crystals of the target protein to a suitable size (e.g., 50-200 µm).

  • Prepare a soaking solution containing the fragment at a concentration of 10-50 mM in a cryo-protectant buffer.

  • Transfer a protein crystal into the soaking solution and incubate for a period ranging from minutes to hours.

  • Using a cryo-loop, retrieve the crystal and flash-cool it in liquid nitrogen.

  • Collect X-ray diffraction data at a synchrotron beamline.

  • Process the diffraction data and solve the crystal structure.

  • Analyze the resulting electron density maps to confirm the binding of the fragment and to determine its binding mode and interactions with the protein.

Data Presentation:

Fragment IDPDB IDResolution (Å)Key Interactions
Cmpd-A01 XXXX1.8H-bond (Carboxylate) with Lys78; π-stacking with Phe122

Potential Signaling Pathway Involvement

Benzofuran derivatives are known to modulate various signaling pathways implicated in diseases like cancer. For example, they can act as inhibitors of protein kinases, which are crucial regulators of cell signaling. The diagram below illustrates a hypothetical kinase signaling pathway that could be targeted.

Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS P Growth_Factor Growth Factor Growth_Factor->Receptor RAF RAF Kinase RAS->RAF P MEK MEK Kinase RAF->MEK P ERK ERK MEK->ERK P Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Fragment 5-Fluoro-3-methyl-1- benzofuran-2-carboxylic acid Fragment->RAF Inhibition

Caption: A hypothetical kinase signaling pathway targeted by a benzofuran fragment.

Conclusion

This compound represents a valuable tool for fragment-based screening campaigns. Its favorable physicochemical properties and the privileged benzofuran scaffold make it an excellent starting point for the development of novel therapeutics. The protocols and application notes provided herein offer a comprehensive guide for researchers to effectively utilize this fragment in their drug discovery efforts, from initial hit identification to structural characterization and lead optimization. The successful application of these methods can accelerate the discovery of new drugs for a variety of diseases.[9][11]

References

Application Notes and Protocols for Derivatization of the Carboxylic Acid Group on Benzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of the carboxylic acid group on the benzofuran scaffold, a common core in many biologically active compounds. The following sections outline two primary methods for amide bond formation: a direct approach via an acid chloride intermediate and a more versatile multi-step approach involving an 8-aminoquinoline (8-AQ) auxiliary for subsequent C-H functionalization and transamidation.

Method 1: Direct Amidation via Acid Chloride Formation

This method is a straightforward and widely used approach for the synthesis of benzofuran amides. It involves the conversion of the carboxylic acid to a more reactive acid chloride, which then readily reacts with a primary or secondary amine to form the corresponding amide.

Experimental Protocol:
  • Acid Chloride Formation:

    • To a solution of benzofuran-2-carboxylic acid (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or toluene), add oxalyl chloride (1.5-2.0 equivalents) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).[1]

    • Add a catalytic amount of N,N-dimethylformamide (DMF) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases.

    • The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude benzofuran-2-carbonyl chloride. This intermediate is typically used in the next step without further purification.

  • Amide Formation:

    • Dissolve the crude benzofuran-2-carbonyl chloride in an anhydrous solvent (e.g., dichloromethane).

    • In a separate flask, dissolve the desired amine (1.0-1.2 equivalents) and a non-nucleophilic base such as triethylamine (1.5-2.0 equivalents) in the same anhydrous solvent.[1]

    • Slowly add the acid chloride solution to the amine solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, wash the reaction mixture with water, an acidic solution (e.g., 1M HCl) to remove excess amine and base, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired benzofuran amide derivative.[1]

cluster_workflow Direct Amidation Workflow start Benzofuran Carboxylic Acid acid_chloride Benzofuran Acid Chloride start->acid_chloride Oxalyl Chloride, cat. DMF amide Benzofuran Amide acid_chloride->amide Triethylamine amine Primary or Secondary Amine amine->amide

Caption: Workflow for direct amidation of benzofuran carboxylic acid.

Method 2: Multi-Step Derivatization via 8-Aminoquinoline (8-AQ) Auxiliary

This advanced method allows for further functionalization of the benzofuran scaffold before the final amidation step. The 8-aminoquinoline group acts as a directing group for C-H activation and can be subsequently replaced by a variety of amines through a transamidation process.[2][3][4][5] This approach is particularly valuable in drug discovery for creating diverse libraries of compounds.

Experimental Protocols:

Step 1: Installation of the 8-Aminoquinoline (8-AQ) Auxiliary

  • To a solution of benzofuran-2-carboxylic acid (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂), add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 equivalents) and N,N-diisopropylethylamine (DIPEA) (2.0 equivalents).[2][4]

  • Add 8-aminoquinoline (1.1 equivalents) to the mixture.

  • Stir the reaction at room temperature for approximately 5 hours.[2][4]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-(quinolin-8-yl)benzofuran-2-carboxamide.[2]

Step 2: C-H Arylation (Optional Diversification Step)

  • In a reaction vial, combine the N-(quinolin-8-yl)benzofuran-2-carboxamide (1.0 equivalent), the desired aryl iodide (3.0 equivalents), palladium(II) acetate (Pd(OAc)₂) (5-10 mol%), sodium acetate (NaOAc) (1.0 equivalent), and silver acetate (AgOAc) (1.5 equivalents).[2][3][5]

  • Suspend the solids in cyclopentyl methyl ether (CPME) (0.5 M).[2][3][5]

  • Heat the reaction mixture at 110 °C under an inert atmosphere for the time required for the specific substrate (typically several hours).[2][3][5]

  • After cooling to room temperature, dilute the mixture with a suitable solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the C3-arylated product.

Step 3: Two-Step, One-Pot Transamidation

  • Boc Activation:

    • To a solution of the N-(quinolin-8-yl)benzofuran-2-carboxamide (with or without C3-arylation) (1.0 equivalent) in acetonitrile (MeCN), add di-tert-butyl dicarbonate (Boc₂O) (5.0 equivalents) and 4-dimethylaminopyridine (DMAP) (15 mol%).[2][5]

    • Heat the reaction mixture at 60 °C for 5 hours.[2][5]

  • Aminolysis:

    • After cooling the reaction mixture, concentrate it under reduced pressure to remove the acetonitrile.

    • To the crude N-acyl-Boc-carbamate intermediate, add toluene and the desired amine (1.5 equivalents).[2][5]

    • Heat the reaction mixture at 60 °C for 0.5 to 6 hours, depending on the amine used.[2][5]

    • Monitor the reaction for the consumption of the intermediate.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the final benzofuran-2-carboxamide derivative.[2]

cluster_workflow Multi-Step Derivatization Workflow start Benzofuran Carboxylic Acid aq_amide N-(quinolin-8-yl)benzofuran -2-carboxamide start->aq_amide 8-aminoquinoline, HATU, DIPEA ch_arylation C3-Arylated AQ-Amide aq_amide->ch_arylation Aryl Iodide, Pd(OAc)₂, AgOAc (Optional Diversification) boc_activation N-acyl-Boc-carbamate Intermediate aq_amide->boc_activation Boc₂O, DMAP ch_arylation->boc_activation Boc₂O, DMAP final_amide Final Benzofuran -2-carboxamide boc_activation->final_amide amine Desired Amine amine->final_amide

Caption: Multi-step derivatization via an 8-AQ auxiliary.

Data Presentation

The following tables summarize representative quantitative data for the multi-step derivatization protocol.

Table 1: Installation of 8-AQ Auxiliary

Starting MaterialReagentsSolventTime (h)Yield (%)Reference
Benzofuran-2-carboxylic acid8-aminoquinoline, HATU, DIPEACH₂Cl₂573[2][4]

Table 2: Representative C-H Arylation Reactions

Benzofuran SubstrateAryl IodidePd(OAc)₂ (mol%)Time (h)Yield (%)Reference
1a 4-iodoanisole5778[3]
1a 1-iodo-4-nitrobenzene51580[3]
1a 2-iodothiophene101573[3]

Table 3: Representative Two-Step, One-Pot Transamidation Reactions

SubstrateAmineTime (h)Yield (%)Reference
2a (Ar = 4-MeO-Ph)Benzylamine675[4]
2a (Ar = 4-MeO-Ph)Piperonylamine684[4]
2a (Ar = 4-MeO-Ph)Pyrrolidine0.570[4]

Note: The yields and reaction times presented are illustrative and may vary depending on the specific substrates and reaction conditions. Optimization may be required for different benzofuran derivatives and amines.

References

Application Notes and Protocols for In Vitro Evaluation of 5-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Benzofuran derivatives are a significant class of heterocyclic compounds known for a wide range of biological activities, including anti-tumor, antibacterial, anti-inflammatory, and enzyme inhibitory properties.[1][2][3] 5-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid, a member of this family, holds potential as a therapeutic agent. These application notes provide detailed protocols for the in vitro evaluation of this compound, focusing on two key assays: a cell viability assay to assess cytotoxic effects and a general enzyme inhibition assay to determine its potential as an enzyme inhibitor.

Part 1: Assessment of Cytotoxicity using the MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4] In this assay, metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4] The concentration of the formazan, which is proportional to the number of viable cells, is determined by measuring the absorbance at a specific wavelength.[4][5]

Experimental Protocol: MTT Assay

Materials and Reagents:

  • This compound

  • Human cancer cell line (e.g., MCF-7 for breast cancer)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the chosen cancer cell line in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Harvest the cells using trypsin-EDTA and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

    • Incubate the plate for 48 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[5]

    • Incubate the plate for an additional 3-4 hours at 37°C, allowing for the formation of formazan crystals.[4]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.[5]

Data Presentation:

The results of the MTT assay can be summarized in a table to show the effect of different concentrations of the compound on cell viability. The percentage of cell viability is calculated using the following formula:

Percentage Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Concentration of this compound (µM)Mean Absorbance (570 nm)Standard DeviationPercentage Cell Viability (%)
0 (Vehicle Control)1.250.08100
0.11.220.0797.6
11.150.0692.0
100.880.0570.4
500.450.0436.0
1000.210.0316.8

From this data, the IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined.

Visualization of Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture seed_plate Seed 96-well Plate cell_culture->seed_plate add_compound Add Compound to Cells seed_plate->add_compound compound_prep Prepare Compound Dilutions compound_prep->add_compound incubate_48h Incubate for 48h add_compound->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 3-4h add_mtt->incubate_4h add_dmso Add DMSO incubate_4h->add_dmso read_absorbance Read Absorbance at 570nm add_dmso->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for the MTT cell viability assay.

Part 2: In Vitro Enzyme Inhibition Assay

Benzofuran derivatives are known to be potential enzyme inhibitors.[1] A general spectrophotometric enzyme inhibition assay can be employed to screen this compound against a target enzyme.[6] This protocol provides a framework that can be adapted to a specific enzyme of interest.

Experimental Protocol: Enzyme Inhibition Assay

Materials and Reagents:

  • This compound

  • Target enzyme (purified)

  • Substrate for the enzyme (chromogenic)

  • Assay buffer (optimized for the target enzyme)

  • Inhibitor (if a known one exists, for positive control)

  • DMSO

  • 96-well plate

  • Microplate spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Create a series of dilutions of the compound in the assay buffer.

    • Prepare the enzyme and substrate solutions in the assay buffer at their optimal concentrations.

  • Assay Setup:

    • In a 96-well plate, set up the following reactions in triplicate:

      • Blank: Assay buffer only.

      • Control (No Inhibitor): Enzyme and substrate in assay buffer.

      • Test Compound: Enzyme, substrate, and the test compound at various concentrations.

      • Positive Control: Enzyme, substrate, and a known inhibitor.

  • Pre-incubation:

    • Add the assay buffer, enzyme, and either the test compound, known inhibitor, or vehicle (DMSO) to the respective wells.

    • Pre-incubate the plate for 10-15 minutes at the optimal temperature for the enzyme to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Immediately place the plate in a microplate spectrophotometer.

    • Measure the change in absorbance over time at a wavelength appropriate for the chromogenic product.

Data Presentation:

The rate of the reaction is determined from the linear portion of the absorbance versus time plot. The percentage of inhibition is calculated as follows:

Percentage Inhibition = [(Rate of Control - Rate with Inhibitor) / Rate of Control] x 100

Concentration of this compound (µM)Mean Reaction Rate (Abs/min)Standard DeviationPercentage Inhibition (%)
0 (Control)0.0500.0030
10.0450.00210
100.0320.00236
500.0150.00170
1000.0080.00184

Similar to the cytotoxicity assay, an IC50 value can be calculated from this data.

Visualization of Experimental Workflow

Enzyme_Inhibition_Workflow prep Prepare Reagents (Enzyme, Substrate, Compound) setup Set up Reactions in 96-well Plate (Control, Blank, Test Compound) prep->setup preincubate Pre-incubate Enzyme and Compound setup->preincubate start_reaction Initiate Reaction with Substrate preincubate->start_reaction measure Measure Absorbance Kinetically start_reaction->measure analyze Analyze Data (Calculate % Inhibition, Determine IC50) measure->analyze

Caption: Workflow for the in vitro enzyme inhibition assay.

Potential Signaling Pathway Involvement

Given that many benzofuran derivatives exhibit anti-cancer properties, this compound may exert its effects by modulating key signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK pathway. Further studies would be required to elucidate the precise mechanism of action.

Visualization of a Hypothetical Signaling Pathway

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes Inhibitor 5-Fluoro-3-methyl-1-benzofuran- 2-carboxylic acid Inhibitor->RAF Potential Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK pathway.

References

Application Notes and Protocols for 5-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid is a synthetic organic compound featuring a benzofuran core. This heterocyclic scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active natural products and synthetic drugs. The incorporation of a fluorine atom and a carboxylic acid group enhances the molecule's potential for specific interactions with biological targets, making it a valuable building block in drug discovery. Benzofuran derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

These application notes provide an overview of the utility of this compound as an intermediate in the synthesis of potent kinase inhibitors, particularly targeting the PI3K/Akt and CDK2 signaling pathways, which are crucial in cancer progression.

Application as a Scaffold for Kinase Inhibitors

The this compound scaffold is a key component in the development of selective kinase inhibitors. Its structural features allow for the synthesis of derivatives that can fit into the ATP-binding pocket of various kinases, leading to the modulation of their activity.

Phosphoinositide 3-kinase (PI3K) Inhibitors

The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. A close analog, 5,7-Difluoro-3-methyl-1-benzofuran-2-carboxylic acid, has been utilized as an intermediate in the synthesis of selective PI3K alpha inhibitors.[1] This suggests that this compound can serve as a crucial starting material for developing novel PI3K inhibitors. The benzofuran moiety can be functionalized to interact with key residues in the kinase domain of PI3K, potentially leading to potent and selective inhibition.

Cyclin-Dependent Kinase 2 (CDK2) Inhibitors

CDK2 is a key regulator of the cell cycle, and its aberrant activity is often observed in cancer. Benzofuran-piperazine hybrid molecules have been designed and synthesized as novel type II CDK2 inhibitors.[2][3][4][5] These compounds have shown promising inhibitory activity at nanomolar concentrations. The this compound core can be derivatized with moieties like piperazine to enhance binding to the CDK2 active site.

Quantitative Data on Related Benzofuran Derivatives

Compound ClassTarget KinaseIC50 (nM)Cancer Cell LineReference
Benzofuran-piperazine hybrid (Compound 9h )CDK240.91-[2]
Benzofuran-piperazine hybrid (Compound 11d )CDK241.70-[2]
Benzofuran-piperazine hybrid (Compound 11e )CDK246.88-[2]
Benzofuran-piperazine hybrid (Compound 13c )CDK252.63-[2]
Benzofuran derivative (Compound 8 )PI3K2.21-[6]
Benzofuran derivative (Compound 8 )VEGFR-268-[6]

Experimental Protocols

General Synthesis of Benzofuran-2-carboxylic Acid Derivatives

A common method for synthesizing benzofuran-2-carboxylic acid derivatives involves the reaction of a substituted salicylaldehyde with an alpha-halo ester followed by hydrolysis. The following is a generalized protocol that can be adapted for the synthesis of this compound.

Protocol: Synthesis of a Benzofuran-2-Carboxylate

  • Reaction Setup: To a solution of the appropriately substituted salicylaldehyde (1 equivalent) in a suitable solvent such as acetone or DMF, add potassium carbonate (2-3 equivalents).

  • Addition of Reagents: Add the desired α-halo ester (e.g., ethyl 2-bromopropionate) (1.1-1.5 equivalents) dropwise to the reaction mixture at room temperature.

  • Reaction Conditions: Stir the reaction mixture at reflux for 4-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Hydrolysis: The resulting ester can be hydrolyzed to the carboxylic acid using standard conditions, such as refluxing with aqueous sodium hydroxide, followed by acidification.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general procedure for assessing the inhibitory activity of a compound against a target kinase, such as PI3K or CDK2.

Protocol: Kinase Activity Assay

  • Reagents and Preparation:

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Recombinant human kinase (e.g., PI3Kα or CDK2/cyclin E).

    • Substrate (e.g., a specific peptide or protein).

    • ATP (at a concentration close to the Km for the specific kinase).

    • Test compound (dissolved in DMSO).

  • Assay Procedure:

    • Add kinase buffer, substrate, and the test compound at various concentrations to the wells of a microplate.

    • Initiate the reaction by adding the kinase and ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Terminate the reaction by adding a stop solution (e.g., EDTA).

  • Detection:

    • Detect the product formation using a suitable method, such as a phosphospecific antibody in an ELISA format or a luminescence-based ATP detection assay (e.g., Kinase-Glo®).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 Akt Akt PDK1->Akt Phosphorylation Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) Akt->Downstream mTORC2->Akt Phosphorylation Benzofuran 5-Fluoro-3-methyl-1-benzofuran- 2-carboxylic acid Derivative Benzofuran->PI3K Inhibition

Caption: PI3K/Akt Signaling Pathway Inhibition.

Experimental_Workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation Start Starting Materials (e.g., Substituted Salicylaldehyde) Reaction Chemical Synthesis (e.g., Cyclization, Derivatization) Start->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Characterization Characterization (e.g., NMR, Mass Spec) Purification->Characterization Kinase_Assay In Vitro Kinase Assay Characterization->Kinase_Assay Test Compound Cell_Assay Cell-Based Assay Characterization->Cell_Assay Test Compound Data_Analysis Data Analysis (IC50 Determination) Kinase_Assay->Data_Analysis Cell_Assay->Data_Analysis

Caption: Drug Discovery Workflow.

References

Application Notes and Protocols: Phenylboronic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Phenylboronic acid is a cornerstone reagent in modern organic synthesis, primarily utilized as a key building block in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction forms a carbon-carbon bond between the phenyl group of the boronic acid and an organic halide, providing a powerful and versatile method for the synthesis of biaryl and substituted aromatic compounds.[3][4] These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[5][6] The mild reaction conditions, tolerance to a wide range of functional groups, and the commercial availability of diverse boronic acids contribute to the widespread adoption of this methodology in both academic and industrial research.[5][6]

Key Applications:
  • Synthesis of Biaryl Compounds: The Suzuki-Miyaura coupling is a premier method for constructing biaryl scaffolds, which are common in medicinal chemistry.[3][7]

  • Formation of Styrenes: The reaction of phenylboronic acid with vinyl halides provides a direct route to substituted styrenes.[2]

  • Pharmaceutical Synthesis: Due to its reliability and functional group tolerance, this reaction is extensively used in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[5]

Quantitative Data Summary: Suzuki-Miyaura Cross-Coupling Reactions

The following tables summarize representative reaction conditions and yields for the Suzuki-Miyaura cross-coupling of phenylboronic acid with various aryl halides.

Table 1: Coupling of Phenylboronic Acid with Various Aryl Halides

EntryAryl HalideCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1IodobenzeneCu(II) Salen complex@KCC-1 (0.07g)K₂CO₃DMF110495
2BromobenzenePd/C (1.4)K₂CO₃DMFReflux (Microwave)1.592
34-IodoanisolePd/C (1.4)K₂CO₃DMFReflux (Microwave)1.592
41-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O (95:5)110->95
54-Bromobenzoic acidPd catalyst-Water-0.5High
62,6-DibromopyridinePalladium complexesK₂CO₃DMF-H₂O---
74-ChlorotolueneIPr-Pd(0)-Isopropyl alcohol---

Data compiled from multiple sources, specific conditions may vary.[6][8][9][10][11]

Table 2: Effect of Solvent and Base on the Coupling of 4-Bromonitrobenzene and Phenylboronic Acid

EntrySolventBaseYield (%)
1Isopropanol:Water (1:1)K₂CO₃High
2DMFK₂CO₃95
3DMSOK₂CO₃92
4WaterK₂CO₃-
5DMFNa₂CO₃High
6DMFEt₃NLow
7DMFNaHCO₃Low

This table illustrates the significant impact of solvent and base selection on reaction efficiency.[8][12]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling in a Biphasic System

This protocol describes a typical setup for the cross-coupling of an aryl halide with phenylboronic acid using a palladium catalyst in a toluene/dioxane and aqueous sodium carbonate mixture.

Materials:

  • Aryl halide (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • PdCl₂(dppf) (0.1 equiv.)

  • 2 M Sodium Carbonate (Na₂CO₃) solution (10 mL)

  • Toluene/Dioxane (4:1 mixture, 10 mL)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and PdCl₂(dppf) (0.1 equiv.).

  • Add the toluene/dioxane (4:1, 10 mL) solvent mixture, followed by the 2 M Na₂CO₃ solution (10 mL).

  • Degas the reaction mixture by bubbling an inert gas (N₂ or Ar) through the solution for 10-15 minutes.

  • Heat the mixture to 85 °C with vigorous stirring under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4 hours.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biphenyl derivative.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is suitable for rapid reaction optimization and small-scale synthesis.

Materials:

  • Aryl halide (1.0 mmol)

  • Phenylboronic acid (1.5 mmol)

  • PdCl₂(dppf) (0.1 equiv.)

  • 2 M Potassium Carbonate (K₂CO₃) solution (10 equiv.)

  • N,N-Dimethylacetamide (DMA)

  • Microwave reactor vial

Procedure:

  • In a microwave reactor vial, combine the aryl halide (1.0 mmol), phenylboronic acid (1.5 mmol), PdCl₂(dppf) (0.1 equiv.), and 2 M K₂CO₃ solution (10 equiv.).

  • Add N,N-Dimethylacetamide (DMA) as the solvent. Ensure all solids are dissolved.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 150 °C for 20 minutes.

  • After the reaction, cool the vial to room temperature.

  • Filter the reaction mixture to remove any solids.

  • Purify the filtrate by column chromatography to isolate the product.

Visualizations

Signaling Pathway: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[13]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_products Products Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX Ar-Pd(II)L_n-X OxAdd->PdII_ArX Transmetalation Transmetalation (R-B(OH)₂ + Base) PdII_ArX->Transmetalation PdII_ArR Ar-Pd(II)L_n-R Transmetalation->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Product Ar-R RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow: Suzuki-Miyaura Reaction Setup

This diagram outlines the general laboratory workflow for setting up a Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Aryl Halide, Phenylboronic Acid, and Base in a Flame-Dried Flask start->reagents atmosphere Evacuate and Backfill with Inert Gas (x3) reagents->atmosphere solvent_catalyst Add Anhydrous Solvent and Palladium Catalyst atmosphere->solvent_catalyst reaction Heat and Stir Reaction Mixture (e.g., 80-110 °C) solvent_catalyst->reaction monitoring Monitor Progress by TLC/GC-MS reaction->monitoring workup Cool to Room Temperature and Perform Aqueous Work-up monitoring->workup purification Purify by Column Chromatography workup->purification product Obtain Pure Biphenyl Product purification->product

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for Cell-Based Assays of Benzofuran Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran carboxylic acids and their derivatives represent a significant class of heterocyclic compounds that are a focal point in medicinal chemistry and drug discovery.[1][2] These compounds exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][2][3] Their therapeutic potential stems from their ability to interact with various biological targets and modulate key signaling pathways.[2][4] This document provides detailed application notes and standardized protocols for conducting essential cell-based assays to evaluate the biological activity of benzofuran carboxylic acids.

Core Applications

The protocols outlined below are designed to assess the following key biological activities of benzofuran carboxylic acids:

  • Cytotoxicity: Determining the potential of compounds to induce cell death in cancer cell lines.

  • Anti-inflammatory Activity: Evaluating the ability of compounds to suppress inflammatory responses in relevant cell models.

  • Specific Enzyme Inhibition: Assessing the inhibitory effects on particular enzymes, such as carbonic anhydrase and lymphoid tyrosine phosphatase.

Experimental Protocols

Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[5] It measures the metabolic activity of cells, where NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow MTT to purple formazan crystals.[5] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Benzofuran carboxylic acid derivatives (dissolved in DMSO)

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HeLa, K562)[5][6]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and antibiotics)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.[5][6]

    • Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare serial dilutions of the benzofuran carboxylic acid compounds in culture medium. A typical concentration range is 0.1 to 100 µM.[6]

    • The final DMSO concentration should not exceed 0.5% to prevent solvent-induced toxicity.[6]

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.

    • Include wells with untreated cells (vehicle control) and a positive control (e.g., Doxorubicin).[6]

  • Incubation:

    • Incubate the plates for 48 to 72 hours at 37°C.[6]

  • MTT Addition and Formazan Solubilization:

    • After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.[5][6]

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[6]

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the compound concentration to determine the IC₅₀ value using non-linear regression analysis.[6]

Anti-inflammatory Activity Assessment by Nitric Oxide (NO) Inhibition Assay

This assay evaluates the anti-inflammatory potential of benzofuran carboxylic acids by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.[7]

Materials:

  • Benzofuran carboxylic acid derivatives (dissolved in DMSO)

  • RAW 264.7 macrophage cells

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • 96-well plates

  • Sodium nitrite (for standard curve)

Protocol:

  • Cell Seeding:

    • Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells per well and incubate overnight.

  • Compound Treatment:

    • Pre-treat the cells with various concentrations of the benzofuran carboxylic acid compounds for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (no compound, with LPS) and a negative control group (no compound, no LPS).

  • Nitrite Measurement:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration from a sodium nitrite standard curve.

  • Data Analysis:

    • Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control.

    • Determine the IC₅₀ value for NO inhibition.

    • It is recommended to perform a concurrent cell viability assay (e.g., MTT) to ensure that the observed NO inhibition is not due to cytotoxicity.[7]

Data Presentation

Cytotoxicity of Benzofuran Carboxylic Acid Derivatives
CompoundCell LineIC₅₀ (µM)Reference
Benzofuran derivative 32Ovarian Cancer12[1]
Benzofuran derivative 33Ovarian Cancer11[1]
4-Chloronaphtho[2,3-b]benzofuranMCF-7 (Breast)8.5[6]
4-Chloronaphtho[2,3-b]benzofuranA549 (Lung)12.3[6]
4-Chloronaphtho[2,3-b]benzofuranHeLa (Cervical)7.9[6]
Benzofuran derivative 9eMDA-MB-231 (Breast)2.52[8]
Benzofuran derivative 38A549 (Lung)0.12[1]
Benzofuran derivative 38SGC7901 (Gastric)2.75[1]
Anti-inflammatory and Other Biological Activities
CompoundAssayIC₅₀ (µM)Reference
Benzofuran derivative 38NO Production Inhibition5.28[1]
Aza-benzofuran 1NO Production Inhibition17.31[7]
Aza-benzofuran 3NO Production Inhibition16.5[7]
Benzofuran derivative 9ehCA IX Inhibition (Kᵢ)0.79[8]
Benzofuran derivative 9fhCA IX Inhibition (Kᵢ)0.56[8]
LYP Inhibitor D34LYP Inhibition (Kᵢ)0.93[9]
LYP Inhibitor D14LYP Inhibition (Kᵢ)1.34[9]

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis Cell_Culture Cell Culture (e.g., MCF-7, RAW 264.7) Cell_Seeding Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Prep Compound Preparation (Serial Dilutions) Treatment Compound Treatment Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubation (24-72h) Treatment->Incubation Assay_Specific_Step Assay-Specific Step (e.g., MTT, Griess Reagent) Incubation->Assay_Specific_Step Measurement Absorbance Measurement Assay_Specific_Step->Measurement Data_Analysis Data Analysis (IC50 Determination) Measurement->Data_Analysis

Caption: General workflow for cell-based assays.

NFkB_pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression (e.g., iNOS for NO production) Nucleus->Gene_Expression Induces Benzofuran Benzofuran Carboxylic Acids Benzofuran->IKK Inhibits Benzofuran->NFkB Inhibits Translocation

Caption: NF-κB signaling pathway inhibition.

MAPK_pathway Stress_Signal Stress Signal (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stress_Signal->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., p38, JNK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Nucleus Nucleus Transcription_Factors->Nucleus Translocates to Inflammatory_Response Inflammatory Response Nucleus->Inflammatory_Response Mediates Benzofuran Benzofuran Carboxylic Acids Benzofuran->MAPK Inhibits Phosphorylation

Caption: MAPK signaling pathway inhibition.

References

Application Notes and Protocols for Scalable Synthesis of Substituted Benzofurans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the scalable synthesis of substituted benzofurans, a crucial heterocyclic scaffold in medicinal chemistry and drug development. The methodologies presented are selected for their potential for large-scale production, offering high yields, operational simplicity, and adaptability.

Application Note 1: Continuous Flow Synthesis of 2-Substituted Benzofurans

Continuous flow chemistry offers significant advantages for scaling up chemical reactions, including enhanced safety, precise control over reaction parameters, and improved reproducibility. This protocol details a telescoped continuous flow synthesis of 2-substituted benzofurans from O-acetyl salicylaldehydes and nitroalkanes.[1][2][3]

Logical Workflow

cluster_prep Reactant Preparation cluster_flow_system Continuous Flow System Reactant_A O-Acetyl Salicylaldehyde Solution Pump_A HPLC Pump A Reactant_A->Pump_A Reactant_B Nitroalkane Solution Pump_B HPLC Pump B Reactant_B->Pump_B Reactant_C DBU Solution (Base) Reactant_C->Pump_B Reactant_D SnCl2·2H2O Solution (Reducing Agent) Pump_C HPLC Pump C Reactant_D->Pump_C T_Mixer_1 T-Mixer 1 Pump_A->T_Mixer_1 Pump_B->T_Mixer_1 T_Mixer_2 T-Mixer 2 Pump_C->T_Mixer_2 Reactor_1 Coil Reactor 1 (Nitroaldol Condensation) T_Mixer_1->Reactor_1 Scavenger_Column Scavenger Column (Amberlyst 15) Reactor_1->Scavenger_Column Scavenger_Column->T_Mixer_2 Reactor_2 Coil Reactor 2 (Nef Reaction/Cyclization) T_Mixer_2->Reactor_2 BPR Back Pressure Regulator Reactor_2->BPR Collection Product Collection BPR->Collection

Caption: Workflow for Continuous Flow Synthesis of Benzofurans.

Quantitative Data
EntryO-Acetyl SalicylaldehydeNitroalkaneProductResidence Time (min)Temperature (°C)Yield (%)
1Salicylaldehyde, O-acetyl-Nitromethane2-Methylbenzofuran10 (R1), 10 (R2)25 (R1), 110 (R2)72
25-Bromo-salicylaldehyde, O-acetyl-Nitroethane5-Bromo-2-ethylbenzofuran10 (R1), 10 (R2)25 (R1), 110 (R2)68
33-Methoxy-salicylaldehyde, O-acetyl-Nitropropane2-Propyl-3-methoxybenzofuran10 (R1), 10 (R2)25 (R1), 110 (R2)75
Experimental Protocol

Materials:

  • O-acetyl salicylaldehyde derivatives

  • Nitroalkane derivatives

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Amberlyst 15

  • Acetonitrile (MeCN)

  • Methanol (MeOH)

  • HPLC pumps (3)

  • T-mixers (2)

  • PTFE coil reactors (2 x 10 mL)

  • Packed-bed column for scavenger resin

  • Back pressure regulator

Procedure:

  • Solution Preparation:

    • Solution A: 0.1 M solution of the O-acetyl salicylaldehyde in MeCN.

    • Solution B: 0.1 M solution of the nitroalkane and 0.1 M DBU in MeCN.

    • Solution C: 0.3 M solution of SnCl₂·2H₂O in MeOH.

  • System Setup:

    • Assemble the continuous flow system as depicted in the workflow diagram. The complete apparatus consists of three HPLC pumps, two T-connectors, two 10 mL PTFE coil reactors, a packed-bed reactor with Amberlyst 15, and a back pressure regulator set to 40 psi.[1]

  • Reaction Execution:

    • Pump Solution A and Solution B at equal flow rates into the first T-mixer, leading to the first coil reactor (R1) maintained at 25 °C.

    • The output from R1 is passed through the scavenger column containing Amberlyst 15 to remove DBU.

    • The stream from the scavenger column is mixed with Solution C in the second T-mixer before entering the second coil reactor (R2) heated to 110 °C.

    • The product stream exits R2, passes through the back pressure regulator, and is collected.

  • Work-up and Purification:

    • The collected solution is concentrated under reduced pressure.

    • The residue is purified by column chromatography on silica gel to afford the desired 2-substituted benzofuran.

Application Note 2: One-Pot Ultrasound-Assisted Synthesis of 2-(Het)aryl Substituted Benzofurans

This method provides a rapid and efficient one-pot synthesis of 2-(het)aryl substituted benzofurans using ultrasound irradiation.[4][5][6][7] The operational simplicity and reduced reaction times make this an attractive approach for scalable synthesis.

Logical Workflow

Start Starting Materials: (Trimethylsilyl)acetylene Iodoarene 2-Iodophenol Step1 Sonogashira Coupling (10% Pd/C, CuI, PPh3, Et3N, MeOH) Ultrasound Irradiation (30-60 min) Start->Step1 Step2 Desilylation (aq. K2CO3) Ultrasound Irradiation (30 min) Step1->Step2 Step3 Second Coupling & Cyclization (2-Iodophenol, Et3N) Ultrasound Irradiation (2-3 hours) Step2->Step3 Workup Work-up and Purification Step3->Workup Product 2-(Het)aryl Substituted Benzofuran Workup->Product

Caption: One-Pot Ultrasound-Assisted Benzofuran Synthesis.

Quantitative Data
EntryIodoarene2-IodophenolProductYield (%)
1Iodobenzene2-Iodophenol2-Phenylbenzofuran85
21-Iodo-4-methoxybenzene2-Iodophenol2-(4-Methoxyphenyl)benzofuran82
31-Iodo-4-nitrobenzene2-Iodophenol2-(4-Nitrophenyl)benzofuran78
42-Iodothiophene2-Iodophenol2-(Thiophen-2-yl)benzofuran75
Experimental Protocol

Materials:

  • (Trimethylsilyl)acetylene

  • Substituted iodoarenes

  • Substituted 2-iodophenols

  • 10% Palladium on carbon (Pd/C)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ultrasonic bath

Procedure:

  • Reaction Setup:

    • In a reaction vessel, combine the iodoarene (1.0 equiv.), (trimethylsilyl)acetylene (1.2 equiv.), 10% Pd/C (5 mol%), CuI (2 mol%), PPh₃ (5 mol%), and Et₃N (2.0 equiv.) in MeOH.

  • Sonogashira Coupling:

    • Irradiate the mixture in an ultrasonic bath at room temperature for 30-60 minutes.

  • Desilylation:

    • To the same vessel, add an aqueous solution of K₂CO₃ (2.5 equiv.) and continue sonication for another 30 minutes.

  • Second Coupling and Cyclization:

    • Add the 2-iodophenol derivative (1.1 equiv.) and additional Et₃N (1.0 equiv.) to the reaction mixture.

    • Continue sonication for 2-3 hours, monitoring the reaction progress by TLC.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 2-(het)aryl substituted benzofuran.

Application Note 3: Palladium-Catalyzed C2-Arylation of Benzofurans

Direct C-H activation and arylation is an atom-economical strategy for the synthesis of 2-arylbenzofurans. This protocol outlines a palladium-catalyzed method for the regioselective C2-arylation of benzofurans with readily available boronic acids.

Logical Workflow

Start Starting Materials: Benzofuran Arylboronic Acid Reaction Reaction at 100 °C (12-24 hours) Start->Reaction Reagents Reagents: Pd(OAc)2 (Catalyst) Cu(OAc)2 (Oxidant) Pyridine (Base) DMSO (Solvent) Reagents->Reaction Workup Work-up and Purification Reaction->Workup Product 2-Arylbenzofuran Workup->Product

Caption: Palladium-Catalyzed C2-Arylation of Benzofurans.

Quantitative Data
EntryBenzofuranArylboronic AcidProductYield (%)
1BenzofuranPhenylboronic acid2-Phenylbenzofuran78
2Benzofuran4-Methoxyphenylboronic acid2-(4-Methoxyphenyl)benzofuran85
3Benzofuran4-Chlorophenylboronic acid2-(4-Chlorophenyl)benzofuran72
45-MethylbenzofuranPhenylboronic acid5-Methyl-2-phenylbenzofuran81
Experimental Protocol

Materials:

  • Benzofuran or substituted benzofuran

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the benzofuran (1.0 mmol), the corresponding arylboronic acid (3.0 mmol), Pd(OAc)₂ (0.1 mmol), and Cu(OAc)₂ (2.0 mmol).

  • Solvent and Reagent Addition:

    • Under an inert atmosphere (Nitrogen or Argon), add DMSO (3.0 mL) followed by pyridine (3.0 mmol) via syringe.

  • Reaction Conditions:

    • Seal the flask and place it in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours, monitoring the reaction progress by TLC.

  • Work-up and Purification:

    • After the reaction is complete, cool the flask to room temperature.

    • Dilute the mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography to obtain the 2-arylbenzofuran.[8]

Signaling Pathway Inhibition by Substituted Benzofurans

Many substituted benzofuran derivatives have been identified as potent inhibitors of key signaling pathways implicated in cancer and inflammatory diseases. A prominent example is the inhibition of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.[9][10][11]

RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K Activates 4EBP1 4E-BP1 mTORC1->4EBP1 Inhibits CellGrowth Cell Growth & Proliferation S6K->CellGrowth 4EBP1->CellGrowth Inhibition of translation initiation relieved Benzofuran Substituted Benzofuran Derivatives

Caption: Inhibition of the PI3K/Akt/mTOR Signaling Pathway.

Substituted benzofurans can directly bind to and inhibit the activity of mTORC1, a key protein complex in this pathway.[12] This inhibition blocks downstream signaling, leading to decreased cell growth and proliferation, and can induce apoptosis in cancer cells. This mechanism of action makes substituted benzofurans a promising class of compounds for the development of targeted cancer therapies. Other benzofuran derivatives have also been shown to inhibit the MAPK/ERK signaling pathway, which is involved in inflammation and cell proliferation.[13][14][15]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 5-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid synthesis.

Troubleshooting Guide

Encountering issues during your synthesis? Consult the table below for common problems, their potential causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Poor Quality Reagents: Degradation of starting materials or catalyst. 3. Presence of Moisture: Water can interfere with the reaction, especially with organometallic reagents or strong bases. 4. Incorrect Stoichiometry: Inaccurate measurement of reactants.1. Monitor the reaction using TLC or LC-MS to determine the optimal reaction time. Consider a stepwise increase in temperature. 2. Use freshly opened or purified reagents. Check the purity of starting materials via NMR or other analytical techniques. 3. Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Carefully re-measure and verify the molar ratios of all reactants.
Formation of Multiple Products (Visible on TLC/NMR) 1. Side Reactions: Competing reaction pathways, such as O-alkylation vs. C-alkylation. 2. Isomer Formation: Potential for the formation of constitutional isomers. 3. Over-alkylation: Multiple alkyl groups being added to the starting material.1. Adjust the reaction temperature; lower temperatures often favor the desired product. Experiment with different bases or solvents to alter the reaction's selectivity. 2. Optimize the reaction conditions to favor the formation of the desired isomer. Purification via column chromatography may be necessary. 3. Use a controlled stoichiometry of the alkylating agent.
Difficulty in Product Purification 1. Presence of Unreacted Starting Materials: Incomplete reaction. 2. Formation of Highly Polar Impurities: Byproducts that are difficult to separate from the desired carboxylic acid. 3. Product Oiling Out: The product does not crystallize properly.1. Drive the reaction to completion by extending the reaction time or adding a slight excess of one of the reactants. 2. Utilize column chromatography with a suitable solvent system. A pH adjustment during workup can help separate acidic and basic impurities. 3. Try different crystallization solvents or solvent mixtures. Seeding with a small crystal of the pure product can induce crystallization.
Inconsistent Results Between Batches 1. Variability in Reagent Quality: Inconsistent purity of starting materials or solvents. 2. Fluctuations in Reaction Conditions: Minor changes in temperature, stirring speed, or reaction time. 3. Atmospheric Contamination: Exposure to air or moisture.1. Source high-purity reagents from a reliable supplier and store them under appropriate conditions. 2. Maintain strict control over all reaction parameters. Use a temperature-controlled reaction setup. 3. Consistently use an inert atmosphere for sensitive reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A common and effective approach involves a multi-step synthesis starting from 4-fluorophenol. The general strategy consists of the acylation of 4-fluorophenol with an appropriate reagent like ethyl 2-chloroacetoacetate, followed by an intramolecular cyclization to form the benzofuran ring, and finally, hydrolysis of the resulting ester to the carboxylic acid.

Q2: What are the critical parameters to control for optimizing the yield?

The key parameters to control for yield optimization are:

  • Temperature: The temperature for both the initial acylation and the subsequent cyclization needs to be carefully controlled to minimize side reactions.

  • Base Selection: The choice of base (e.g., sodium ethoxide, potassium carbonate) can significantly influence the reaction rate and selectivity.

  • Solvent: Anhydrous conditions are often crucial. The choice of solvent (e.g., ethanol, DMF) can affect the solubility of reactants and the reaction pathway.

  • Reaction Time: Monitoring the reaction progress by TLC or LC-MS is essential to determine the optimal reaction time and prevent the formation of degradation products.

Q3: How can I confirm the identity and purity of the final product?

The identity and purity of this compound can be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR will confirm the chemical structure. The expected proton NMR spectrum would show signals for the methyl group, the aromatic protons, and the carboxylic acid proton.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the carboxylic acid O-H and C=O groups, as well as C-F and C-O-C stretching vibrations.

  • Melting Point Analysis: A sharp melting point range indicates high purity.

Q4: What are some common side products to watch out for?

Potential side products in this synthesis may include:

  • Unreacted 4-fluorophenol.

  • The intermediate ester, ethyl 5-fluoro-3-methyl-1-benzofuran-2-carboxylate, if hydrolysis is incomplete.

  • Isomeric products if the cyclization is not regioselective.

  • Products resulting from intermolecular reactions if the concentration of reactants is too high.

Q5: Are there alternative synthetic routes to consider?

Yes, an alternative route is the Perkin rearrangement .[1][2] This method involves the ring contraction of a corresponding 3-halocoumarin in the presence of a base to form the benzofuran-2-carboxylic acid.[3][2] This can be an efficient method, especially with microwave-assisted conditions, which can significantly reduce reaction times.[2]

Quantitative Data Summary

While specific yield data for the synthesis of this compound is not extensively reported in the literature, the following table summarizes reported yields for the synthesis of structurally similar benzofuran-2-carboxylic acid derivatives to provide a general expectation.

Starting Materials Reaction Conditions Product Reported Yield Reference
Substituted Salicylaldehyde, Ethyl BromoacetateK2CO3, Acetonitrile, RefluxEthyl Benzofuran-2-carboxylate~86%[4]
3-BromocoumarinsNaOH, Ethanol, Microwave (300W, 5 min)Benzofuran-2-carboxylic acidsHigh Yields[2]
5-fluoro-3-(3-fluorophenylsulfanyl)-2-methyl-1-benzofuranm-CPBA, Dichloromethane5-fluoro-3-(3-fluorophenylsulfonyl)-2-methyl-1-benzofuran73%[5]

Experimental Protocols

Key Experiment: Synthesis via Acylation, Cyclization, and Hydrolysis

This protocol is a generalized procedure based on common methods for synthesizing benzofuran-2-carboxylic acids. Optimization will be required for the specific target molecule.

Step 1: Synthesis of Ethyl 2-(4-fluorophenoxy)-3-oxobutanoate

  • To a solution of 4-fluorophenol (1.0 eq) in a suitable anhydrous solvent (e.g., ethanol), add a base such as sodium ethoxide (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • To this mixture, add ethyl 2-chloroacetoacetate (1.0 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux.

  • Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction mixture.

  • Perform an aqueous workup, extracting the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 2: Intramolecular Cyclization to Ethyl 5-Fluoro-3-methyl-1-benzofuran-2-carboxylate

  • The crude or purified product from Step 1 is treated with a dehydrating agent and catalyst, such as polyphosphoric acid (PPA) or sulfuric acid.

  • The mixture is heated to promote intramolecular cyclization. The optimal temperature should be determined experimentally.

  • Monitor the reaction by TLC.

  • Upon completion, the reaction mixture is poured into ice water and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated.

  • The crude ester is purified by column chromatography.

Step 3: Hydrolysis to this compound

  • Dissolve the purified ester from Step 2 in a mixture of ethanol and an aqueous solution of a strong base (e.g., NaOH or KOH).

  • Heat the mixture to reflux and monitor the reaction by TLC until the ester is fully consumed.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution with a strong acid (e.g., HCl) to a pH of ~2.

  • The carboxylic acid product should precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry to obtain the final product.

  • The product can be further purified by recrystallization from a suitable solvent.

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis start 4-Fluorophenol + Ethyl 2-chloroacetoacetate step1_reaction Base (e.g., NaOEt) Anhydrous Solvent Reflux start->step1_reaction step1_product Ethyl 2-(4-fluorophenoxy) -3-oxobutanoate step1_reaction->step1_product step2_reaction Dehydrating Agent (e.g., PPA) Heat step1_product->step2_reaction step2_product Ethyl 5-Fluoro-3-methyl- 1-benzofuran-2-carboxylate step2_reaction->step2_product step3_reaction Base (e.g., NaOH) Ethanol/Water, Reflux Then Acidification (HCl) step2_product->step3_reaction final_product 5-Fluoro-3-methyl- 1-benzofuran-2-carboxylic acid step3_reaction->final_product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic problem Problem Encountered low_yield Low/No Yield problem->low_yield multiple_products Multiple Products problem->multiple_products purification_issue Purification Difficulty problem->purification_issue cause_incomplete Incomplete Reaction low_yield->cause_incomplete cause_reagents Poor Reagents low_yield->cause_reagents cause_moisture Moisture low_yield->cause_moisture cause_side_reactions Side Reactions multiple_products->cause_side_reactions purification_issue->cause_incomplete cause_impurities Polar Impurities purification_issue->cause_impurities solution_time_temp Increase Time/Temp cause_incomplete->solution_time_temp solution_reagent_quality Use Pure Reagents cause_reagents->solution_reagent_quality solution_anhydrous Use Anhydrous Conditions cause_moisture->solution_anhydrous solution_optimize_conditions Optimize Conditions (Temp, Base, Solvent) cause_side_reactions->solution_optimize_conditions solution_chromatography Column Chromatography cause_impurities->solution_chromatography solution_workup Adjust Workup pH cause_impurities->solution_workup

Caption: Logical relationships for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of 5-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 5-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary purification challenges for this compound?

A1: The main challenges in purifying this compound often stem from the presence of structurally similar impurities. These can include starting materials, byproducts from side reactions, and regioisomers formed during synthesis. The fluorine atom can influence the compound's polarity and solubility, which may require optimization of standard purification protocols.[1][2][3]

Q2: What are the most common impurities I should expect?

A2: While specific impurities depend on the synthetic route, common contaminants in benzofuran synthesis may include:

  • Starting materials: Unreacted precursors used in the synthesis.

  • Isomers: Incomplete cyclization or alternative cyclization pathways can lead to isomeric impurities.

  • Over- or under-alkylated products: Variations in the methylation step can result in related benzofuran structures.

  • Decarboxylation products: Loss of the carboxylic acid group can occur under harsh reaction or purification conditions.

  • Solvent adducts: Residual solvents from the reaction or initial purification steps.

Q3: How does the fluorine substituent affect purification?

A3: The highly electronegative fluorine atom can alter the electronic properties and polarity of the molecule.[1] This can lead to changes in solubility in common organic solvents and may affect its retention behavior during chromatography. In some cases, fluorine substitution can be leveraged for "fluorous chemistry" techniques, which utilize fluorine-rich solvents for selective separation.[1]

Q4: Can I use acid-base extraction for initial purification?

A4: Yes, acid-base extraction is a highly effective initial purification step for carboxylic acids.[4][5][6] By dissolving the crude product in an organic solvent and extracting with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution), the carboxylic acid is converted to its water-soluble carboxylate salt. Neutral and basic impurities will remain in the organic layer. The aqueous layer can then be separated and acidified to precipitate the purified carboxylic acid, which can be collected by filtration.[4][6]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Table 1: Troubleshooting Common Purification Issues

Problem / Observation Potential Cause Recommended Solution(s)
Low Purity After Recrystallization The chosen solvent is not optimal, leading to co-precipitation of impurities.1. Screen a variety of solvents with different polarities (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and mixtures with water or hexane).[7][8][9] 2. Ensure slow cooling to promote the formation of well-defined crystals. 3. Consider a multi-solvent recrystallization system.
Product Oiling Out During Recrystallization The melting point of the compound is lower than the boiling point of the solvent, or high impurity levels are present.1. Use a lower-boiling point solvent or a solvent mixture. 2. Attempt to purify the crude material by another method (e.g., column chromatography) before recrystallization. 3. Add a seed crystal to induce crystallization.
Poor Separation in Column Chromatography The chosen eluent system has incorrect polarity.1. If the compound is not moving from the baseline, increase the eluent polarity (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[10] 2. If the compound is running with the solvent front, decrease the eluent polarity.[10] 3. For acidic compounds, adding a small amount of acetic acid to the eluent can improve peak shape and reduce tailing.
Final Product is Colored (Yellow or Brown) Presence of residual colored impurities or degradation products.1. Treat a solution of the product with activated carbon. 2. Ensure complete removal of any catalysts used in the synthesis.[11]
Broad Peaks in HPLC Analysis Interaction of the carboxylic acid with the stationary phase.1. Add a modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase to suppress the ionization of the carboxylic acid.

Experimental Protocols

General Acid-Base Extraction Protocol

This protocol is designed for the initial purification of crude this compound to remove neutral and basic impurities.

Methodology:

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or diethyl ether.

  • Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (or 1M NaOH). Repeat the extraction 2-3 times.

  • Separation: Combine the aqueous layers. The organic layer, containing neutral and basic impurities, can be discarded.

  • Acidification: Cool the combined aqueous layer in an ice bath and slowly add a strong acid (e.g., 2M HCl) with stirring until the solution is acidic (pH ~2). The product should precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any remaining inorganic salts.

  • Drying: Dry the purified product under vacuum.

G

Recrystallization Protocol

Recrystallization is a powerful technique for the final purification of solid compounds.

Methodology:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Common solvents to screen include methanol, ethanol, acetone, and ethyl acetate, as well as their mixtures with water or hexanes.[7]

  • Dissolution: In a flask, add the minimum amount of the hot recrystallization solvent to the crude product to completely dissolve it.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes. Hot filter the solution to remove the carbon.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal. Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

G

Column Chromatography Protocol

For challenging separations of impurities with similar polarity, silica gel column chromatography is a recommended method.[10][12]

Methodology:

  • Eluent Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good solvent system will give the desired compound an Rf value of approximately 0.3-0.4. For this compound, a mixture of hexane and ethyl acetate with a small amount of acetic acid is a good starting point.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (wet slurry method is preferred).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent, adsorb it onto a small amount of silica gel, and carefully load it onto the top of the packed column.

  • Elution: Run the column by passing the eluent through the silica gel. Collect fractions and monitor the separation using TLC.

  • Fraction Pooling: Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product.

G

References

Technical Support Center: Synthesis of 5-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The synthesis of this compound, like other benzofuran-2-carboxylic acids, can be approached through several methods. One of the most established methods is the Perkin rearrangement of a corresponding 3-halo- or 3-sulfonyloxycoumarin.[1][2] Another common approach involves the intramolecular cyclization of a suitably substituted o-alkynylphenol or the condensation of a substituted 2-hydroxyacetophenone with an alpha-haloacetate followed by cyclization.

Q2: I am observing multiple spots on my TLC plate after the reaction. What could these byproducts be?

A2: The presence of multiple spots on a TLC plate suggests the formation of byproducts. Depending on the synthetic route employed, common byproducts can include uncyclized intermediates, regioisomers, or products from competing side reactions. For instance, in a Perkin rearrangement-based synthesis, an uncyclized (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid derivative may be present due to incomplete cyclization.[3] If starting from a 2-hydroxyacetophenone, intermediates such as the corresponding phenoxyacetate or a partially cyclized dihydrobenzofuran derivative might be observed.[4]

Q3: My overall yield is consistently low. What are the potential causes and how can I optimize the reaction?

A3: Low yields can stem from several factors including incomplete reaction, formation of stable byproducts, or degradation of the product under the reaction conditions. To optimize the yield, consider the following:

  • Reaction Time and Temperature: Ensure the reaction is running for a sufficient duration and at the optimal temperature to drive the cyclization to completion.

  • Base/Catalyst: The choice and stoichiometry of the base or catalyst are often critical. For instance, in the Perkin rearrangement, the base facilitates both the initial ring opening of the coumarin precursor and the subsequent intramolecular cyclization.[3]

  • Anhydrous Conditions: Moisture can lead to hydrolysis of starting materials, intermediates, or the final product, especially if acid or base catalysis is used. Ensure all solvents and reagents are anhydrous.

  • Inert Atmosphere: For reactions involving organometallic reagents or catalysts, maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent oxidation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Troubleshooting Steps
Presence of a Major, More Polar Byproduct Incomplete cyclization of the intermediate. In a Perkin-type reaction, this could be the opened coumarin derivative.[3]- Increase reaction time and/or temperature. - Optimize the amount and type of base used to promote cyclization. - Monitor the reaction progress by TLC until the starting material/intermediate is fully consumed.
Formation of an Isomeric Byproduct If a fluorinated phenol is used as a starting material, substitution at a different position on the aromatic ring could lead to regioisomers.- Characterize the byproduct using analytical techniques like 1D/2D NMR and Mass Spectrometry to confirm its structure. - Modify the synthetic strategy to favor the desired regioselectivity, for example, by using starting materials with appropriate directing groups.
Observation of a Non-polar Byproduct Potential decarboxylation of the final product, especially if the reaction is carried out at high temperatures for an extended period.- Reduce the reaction temperature or time. - Isolate the product as soon as the reaction is complete.
Polymerization or Formation of Tar-like Substances Furan derivatives can be prone to polymerization in the presence of strong acids or high temperatures.- Use milder reaction conditions (e.g., lower temperature, weaker acid). - Ensure efficient stirring to prevent localized overheating. - Degas solvents to remove oxygen which can sometimes promote polymerization.

Experimental Protocols

General Protocol for the Synthesis of a Benzofuran-2-carboxylic Acid via Perkin Rearrangement

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting 3-bromo-5-fluoro-4-methylcoumarin in a suitable solvent such as ethanol or methanol.

  • Base Addition: To the solution, add a solution of a strong base like sodium hydroxide or potassium hydroxide in the same solvent. The molar ratio of the base to the coumarin is typically between 2:1 and 3:1.

  • Reaction: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot. Reaction times can vary from a few hours to overnight.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent.

  • Acidification: Dissolve the residue in water and acidify the solution with a mineral acid (e.g., HCl) to a pH of approximately 2. This will precipitate the carboxylic acid product.

  • Isolation and Purification: Collect the precipitate by filtration, wash it with cold water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow cluster_byproducts Potential Byproducts start Reaction Complete tlc Analyze Crude Mixture by TLC/LC-MS start->tlc multiple_spots Multiple Spots/Peaks Observed? tlc->multiple_spots single_spot Single Major Spot/Peak multiple_spots->single_spot No id_byproducts Identify Byproducts (NMR, MS) multiple_spots->id_byproducts Yes end Pure Product single_spot->end Proceed to Purification uncyclized Uncyclized Intermediate? id_byproducts->uncyclized isomer Isomer? uncyclized->isomer No optimize_cyclization Optimize Cyclization: - Increase Time/Temp - Adjust Base uncyclized->optimize_cyclization Yes other Other Impurity? isomer->other No modify_synthesis Modify Synthetic Route for Regioselectivity isomer->modify_synthesis Yes purification_strategy purification_strategy other->purification_strategy Develop Purification Strategy (Chromatography, Recrystallization) optimize_cyclization->tlc modify_synthesis->tlc purification_strategy->end

Caption: A logical workflow for the identification and resolution of byproducts.

References

Stability and degradation of 5-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating the stability and degradation of 5-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid in solution. The information herein is intended to serve as a comprehensive resource for designing and troubleshooting stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can influence the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. As a benzofuran derivative, the ether linkage and the carboxylic acid group are potential sites for degradation. The fluorine and methyl substituents on the benzofuran ring may also affect its stability profile.

Q2: How can I monitor the degradation of this compound?

A2: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection, is recommended. This method should be capable of separating the parent compound from its potential degradation products. Validation of the method according to ICH guidelines (Q2R1) is crucial to ensure its accuracy, precision, and specificity.

Q3: What are the expected degradation pathways for this molecule?

A3: While specific degradation pathways for this compound are not extensively documented in the public domain, potential degradation pathways for benzofuran derivatives can be hypothesized. These may include hydrolysis of the ether bond in the furan ring under strong acidic or basic conditions, decarboxylation at elevated temperatures, and oxidative degradation. The aromatic ring system could also be susceptible to photolytic degradation.

Q4: What are some common issues when performing forced degradation studies?

A4: Common issues include seeing no degradation, observing overly extensive degradation (more than 20%), or facing challenges in separating degradation products from the parent peak in the chromatogram.[1] Troubleshooting these issues often involves adjusting the stress conditions (e.g., concentration of acid/base, temperature, duration of exposure) or optimizing the analytical method (e.g., changing the mobile phase composition, gradient, or column).[1]

Troubleshooting Guides

Issue 1: No Degradation Observed Under Stress Conditions
  • Possible Cause: The stress conditions are not harsh enough to induce degradation.

  • Troubleshooting Steps:

    • Increase the concentration of the stressor (e.g., use a higher molarity of acid or base).

    • Elevate the temperature of the study. Chemical degradation can be accelerated at temperatures between 50-60°C if no degradation is seen at room temperature.[1]

    • Extend the duration of the stress exposure. It is recommended to carry out the study for not more than 7 days.[1]

    • For photostability, ensure the light source provides a combination of UV and visible light, as recommended by ICH guidelines (Q1B).[1]

Issue 2: Excessive Degradation (>20%)
  • Possible Cause: The stress conditions are too aggressive, leading to the formation of secondary and tertiary degradation products which may not be relevant to real-world storage conditions. The limit for degradation is typically between 5-20%.[1]

  • Troubleshooting Steps:

    • Decrease the concentration of the stressor.

    • Lower the temperature of the experiment.

    • Reduce the duration of the stress exposure.

    • Take multiple time points to track the degradation kinetics and identify a suitable endpoint.

Issue 3: Poor Chromatographic Resolution
  • Possible Cause: The analytical method is not optimized to separate the degradation products from the parent compound or from each other.

  • Troubleshooting Steps:

    • Mobile Phase Modification: Adjust the organic modifier-to-aqueous buffer ratio. A change in the pH of the mobile phase can also significantly impact the retention of ionizable compounds like carboxylic acids.

    • Gradient Optimization: Modify the gradient slope or duration to improve the separation of closely eluting peaks.

    • Column Selection: Consider using a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) or a different particle size to achieve better resolution.

    • Detector Wavelength: Analyze the UV spectra of the parent compound and the degradation products (using a photodiode array detector) to select an optimal wavelength for detection and quantification.

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies. Researchers should adapt these protocols based on the specific properties of their compound and the available analytical instrumentation.

Protocol 1: Hydrolytic Degradation
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.[1]

  • Acid Hydrolysis:

    • Add an appropriate volume of the stock solution to a solution of 0.1 N Hydrochloric Acid (HCl).

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 N Sodium Hydroxide (NaOH) before analysis.

  • Base Hydrolysis:

    • Add an appropriate volume of the stock solution to a solution of 0.1 N NaOH.

    • Incubate the solution at room temperature.

    • Withdraw samples at predetermined time intervals.

    • Neutralize the samples with an equivalent amount of 0.1 N HCl before analysis.

  • Neutral Hydrolysis:

    • Add an appropriate volume of the stock solution to purified water.

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • Withdraw samples at predetermined time intervals.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Oxidative Degradation
  • Preparation of Stock Solution: Prepare a stock solution as described in Protocol 1.

  • Oxidative Stress:

    • Add an appropriate volume of the stock solution to a solution of 3% Hydrogen Peroxide (H₂O₂).

    • Incubate the solution at room temperature, protected from light.

    • Withdraw samples at predetermined time intervals.

  • Analysis: Analyze all samples by HPLC. Note that H₂O₂ can interfere with some chromatographic columns and detectors. It may be necessary to quench the reaction (e.g., with sodium bisulfite) or use a mobile phase that is compatible with residual peroxide.

Protocol 3: Thermal Degradation
  • Solid State:

    • Place a known amount of the solid compound in a controlled temperature and humidity chamber (e.g., 60°C/75% RH).

    • Withdraw samples at specified time points.

    • Prepare solutions of the stressed solid for analysis.

  • Solution State:

    • Prepare a solution of the compound in a suitable solvent.

    • Incubate the solution at an elevated temperature (e.g., 60°C), protected from light.

    • Withdraw samples at predetermined time intervals.

  • Analysis: Analyze all samples by HPLC.

Protocol 4: Photolytic Degradation
  • Sample Preparation: Prepare a solution of the compound and a solid sample.

  • Light Exposure: Expose the samples to a light source that provides both UV and visible light, according to ICH Q1B guidelines.[1] A control sample should be kept in the dark under the same temperature conditions.

  • Analysis: Analyze the exposed samples and the dark control at a specified time point by HPLC.

Data Presentation

All quantitative data from stability studies should be summarized in tables to facilitate comparison and analysis.

Table 1: Summary of Forced Degradation Results

Stress ConditionDuration (hours)Temperature (°C)% Assay of Parent Compound% DegradationNumber of Degradants
0.1 N HCl2460
0.1 N NaOH8RT
Water2460
3% H₂O₂8RT
Thermal (Solid)7260
Thermal (Solution)2460
Photolytic24RT

Table 2: Chromatographic Purity Data

Stress ConditionPeak NameRetention Time (min)Area (%)
Initial (T=0) Parent
0.1 N HCl Parent
Degradant 1
Degradant 2
0.1 N NaOH Parent
Degradant 3

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock_solution Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 N HCl, 60°C) stock_solution->acid Apply Stress base Base Hydrolysis (0.1 N NaOH, RT) stock_solution->base Apply Stress water Neutral Hydrolysis (Water, 60°C) stock_solution->water Apply Stress oxidation Oxidation (3% H2O2, RT) stock_solution->oxidation Apply Stress thermal Thermal Stress (60°C) stock_solution->thermal Apply Stress photo Photolytic Stress (ICH Q1B) stock_solution->photo Apply Stress sampling Sample at Time Points acid->sampling base->sampling water->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: A generalized workflow for conducting forced degradation studies.

troubleshooting_logic start Start Forced Degradation Study check_degradation Is % Degradation between 5-20%? start->check_degradation no_degradation < 5% Degradation check_degradation->no_degradation No excess_degradation > 20% Degradation check_degradation->excess_degradation No end Proceed with Method Validation check_degradation->end Yes increase_stress Increase Stress: - Higher Temp - Higher [Stressor] - Longer Time no_degradation->increase_stress decrease_stress Decrease Stress: - Lower Temp - Lower [Stressor] - Shorter Time excess_degradation->decrease_stress increase_stress->check_degradation Re-evaluate decrease_stress->check_degradation Re-evaluate

Caption: A troubleshooting logic diagram for forced degradation studies.

References

Technical Support Center: Palladium-Catalyzed Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed benzofuran synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide answers to frequently asked questions.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Low or Non-Existent Product Yield

Question: My palladium-catalyzed reaction (e.g., Sonogashira coupling followed by cyclization) is resulting in a low yield or no desired benzofuran product. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in palladium-catalyzed benzofuran synthesis can be attributed to several factors related to the catalyst, reagents, and reaction conditions. A systematic approach to troubleshooting is recommended.[1]

  • Catalyst Activity:

    • Cause: The palladium catalyst may be inactive or have low activity due to age, improper storage, or the selection of an inappropriate palladium source.[1]

    • Solution: Use a fresh palladium catalyst and ensure it is stored under an inert atmosphere.[1] Consider screening different palladium sources (e.g., Pd(OAc)₂, (PPh₃)PdCl₂) as catalyst performance can be substrate-dependent.[2] The choice of ligand is also critical; for instance, bulky, electron-rich phosphine ligands can sometimes improve the efficiency of Sonogashira couplings.[1]

  • Reagent Quality and Stoichiometry:

    • Cause: Impurities in starting materials, such as the o-halophenol or alkyne, can inhibit the reaction.[1] The presence of oxygen can poison the palladium catalyst.[1] Incorrect stoichiometry of the reagents is another common issue.[1]

    • Solution: Ensure all reagents are pure and dry. Solvents should be thoroughly degassed to remove oxygen.[1] Carefully verify the stoichiometry of the alkyne and base relative to the o-halophenol.[1]

  • Reaction Conditions:

    • Cause: Suboptimal reaction temperature, time, solvent, or base can significantly affect the yield.[1] Excessively high temperatures can lead to catalyst decomposition.[1]

    • Solution: Systematically screen reaction parameters. A gradual increase in temperature (e.g., from room temperature to 60-100 °C) may be beneficial.[1] Screen a variety of solvents and bases to find the optimal combination for your specific substrates.[1]

Below is a logical workflow for troubleshooting low product yield:

G Troubleshooting Workflow for Low Yield A Low/No Product Yield B Check Catalyst Activity A->B C Optimize Reaction Conditions A->C D Verify Reagent Quality & Stoichiometry A->D E Investigate Side Reactions A->E F Use Fresh/Active Catalyst B->F G Screen Ligands B->G H Vary Temperature C->H I Screen Solvents C->I J Screen Bases C->J K Purify/Dry Reagents & Solvents D->K L Adjust Stoichiometry D->L M Degas Solvents D->M

A troubleshooting workflow for low product yield.

Issue 2: Poor Regioselectivity in Benzofuran Synthesis

Question: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity of my substituted benzofuran synthesis?

Answer: Poor regioselectivity is a common challenge, especially when using substituted phenols with unsymmetrical alkynes or in intramolecular cyclizations.[1]

  • Steric and Electronic Effects:

    • Cause: The directing effect of substituents on the phenol and the steric bulk of the reactants play a significant role in determining the regioselectivity.[1]

    • Solution: Modify the substituents on your starting materials to electronically or sterically favor the formation of one regioisomer. For direct C-H activation reactions, the choice of directing group on the substrate is crucial for controlling regioselectivity.[3]

  • Reaction Conditions:

    • Cause: The choice of catalyst, ligand, and solvent can influence the regiochemical outcome.

    • Solution: Screen different palladium catalysts and ligands. The steric and electronic properties of the ligand can have a profound impact on the regioselectivity of the reaction. In some cases, adjusting the reaction temperature can also favor the formation of a specific isomer.[3] For palladium-catalyzed cross-coupling reactions, the position of the pre-installed halide or triflate will dictate the site of functionalization.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed methods for benzofuran synthesis?

A1: The most prevalent palladium-catalyzed methods include Sonogashira coupling followed by intramolecular cyclization and Heck-type reactions.[4] A widely used approach involves the coupling of o-iodophenols with terminal alkynes, which is catalyzed by a combination of palladium and copper catalysts.[4]

Q2: How do electron-donating or electron-withdrawing groups on the starting materials affect the reaction?

A2: The electronic nature of the substituents can significantly impact the reaction rate and yield. Electron-donating groups on the phenol can increase its nucleophilicity and facilitate the cyclization step. Conversely, electron-withdrawing groups can sometimes decrease the reaction rate and yield by making the aromatic ring less reactive.[1]

Q3: Can you provide a general experimental protocol for a common benzofuran synthesis?

A3: Below is a general protocol for the synthesis of 2-substituted benzofurans via a palladium/copper-catalyzed Sonogashira coupling and cyclization of an o-iodophenol with a terminal alkyne.[1][4]

Experimental Protocols

General Protocol for Sonogashira Coupling and Cyclization

This protocol is a generalized procedure for the synthesis of 2-substituted benzofurans.[1][4]

  • To a solution of an o-iodophenol (1.0 mmol) and a terminal alkyne (1.2 mmol) in triethylamine (5 mL), add (PPh₃)PdCl₂ (0.02 mmol) and CuI (0.04 mmol).[4]

  • Stir the reaction mixture at reflux under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by thin-layer chromatography (TLC).[4]

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.[4]

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted benzofuran.[1]

Data Presentation

Table 1: Optimization of Palladium-Catalyzed Benzofuran Synthesis [5][6][7]

EntryCatalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂-Ag₂OHFIP251666
2Pd(OAc)₂-Ag₂ODMF25160
3Pd(OAc)₂-Ag₂OToluene251610
4Pd₂(dba)₃dppeK₂CO₃DMF1201834
5Pd₂(dba)₃dppeK₂CO₃MeCN1202460
6Pd₂(dba)₃dppfK₂CO₃MeCN1202087

Table 2: Solvent Effects on Benzofuran Synthesis [5][8]

SolventDielectric ConstantBoiling Point (°C)Yield (%)Notes
HFIP16.758.266Effective for ring closure.[5]
DMF36.71530No product observed under specific conditions.[5]
Toluene2.411110Low yield observed.[5]
MeCN37.58287High yield with appropriate catalyst/ligand system.[6][7]
Aqueous NMP---Good conversion but difficult to remove during workup.[8]

Visualization of Reaction Pathway

The following diagram illustrates a general pathway for palladium-catalyzed benzofuran synthesis via Sonogashira coupling and subsequent intramolecular cyclization.

G General Pathway for Palladium-Catalyzed Benzofuran Synthesis cluster_0 Sonogashira Coupling cluster_1 Intramolecular Cyclization A o-Halophenol + Terminal Alkyne E Coupled Intermediate A->E Pd/Cu catalysis B Pd(0) Catalyst B->E C Cu(I) Co-catalyst C->E D Base D->E F Benzofuran Product E->F Annulation

A simplified reaction pathway for benzofuran synthesis.

References

Technical Support Center: Enhancing the Solubility of Benzofuran-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with benzofuran-2-carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: My benzofuran-2-carboxylic acid derivative is showing poor aqueous solubility. What are the initial steps I can take to address this?

A1: Poor aqueous solubility is a common challenge with benzofuran-2-carboxylic acids due to their generally hydrophobic bicyclic ring system. Initial steps to improve solubility include:

  • pH Adjustment: As a carboxylic acid, the solubility of your compound is highly pH-dependent. By increasing the pH of the aqueous solution above the compound's pKa, you can deprotonate the carboxylic acid group, forming a more soluble carboxylate salt. The predicted pKa of benzofuran-2-carboxylic acid is approximately 3.12.[1]

  • Co-solvents: Employing water-miscible organic solvents can significantly enhance solubility. Common co-solvents include dimethyl sulfoxide (DMSO), ethanol, and methanol.[1][2] It is crucial to determine the optimal co-solvent concentration that maintains solubility without negatively impacting downstream experiments.

  • Salt Formation: Converting the carboxylic acid to a salt can dramatically increase aqueous solubility. This is a widely used and effective strategy for acidic compounds.

Q2: How does pH exactly affect the solubility of my benzofuran-2-carboxylic acid?

A2: The relationship between pH, pKa, and the solubility of an ionizable compound like a carboxylic acid is described by the Henderson-Hasselbalch equation.[3][4] For a weak acid (HA), the equation is:

pH = pKa + log([A-]/[HA])

Where:

  • [A-] is the concentration of the deprotonated, more soluble, carboxylate form.

  • [HA] is the concentration of the protonated, less soluble, carboxylic acid form.

When the pH is equal to the pKa, the concentrations of the ionized and unionized forms are equal. As the pH increases above the pKa, the equilibrium shifts towards the more soluble ionized form, thus increasing the overall solubility. For benzofuran-2-carboxylic acid with a predicted pKa of ~3.12, increasing the pH to 4 and above will lead to a significant increase in its aqueous solubility.[1]

Q3: What are some advanced strategies if simple pH adjustment and co-solvents are insufficient?

A3: For more challenging compounds, consider these advanced strategies:

  • Prodrug Synthesis: Modifying the carboxylic acid group to form an ester or an amide can alter the physicochemical properties of the molecule, including solubility. These prodrugs can be designed to be more soluble and to release the active carboxylic acid in vivo through enzymatic or chemical cleavage.[5]

  • Formulation Strategies:

    • Lipid-Based Formulations: Incorporating the compound into lipid-based delivery systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance solubility and oral absorption. These formulations consist of oils, surfactants, and co-solvents that form fine emulsions upon contact with aqueous fluids.[6][7]

    • Particle Size Reduction: Decreasing the particle size through micronization or nanosuspension increases the surface area-to-volume ratio, which can improve the dissolution rate.

Troubleshooting Guides

Issue 1: Compound precipitates out of solution during experiments.
Potential Cause Troubleshooting Step
Low Intrinsic Solubility Determine the intrinsic solubility of the compound in your experimental buffer using a shake-flask method.
pH of the medium is below the pKa Measure the pH of your experimental medium. If it is below the pKa of your compound (~3.12 for the parent compound), consider increasing the pH to enhance solubility.
Co-solvent concentration is too low Gradually increase the concentration of the co-solvent (e.g., DMSO, ethanol) in your final solution. Be mindful of the tolerance of your assay to the co-solvent.
Salt form has reverted to the free acid If you are using a salt form, ensure the pH of the solution is maintained above the pKa to prevent conversion back to the less soluble free acid form.
Issue 2: Inconsistent results in biological assays.
Potential Cause Troubleshooting Step
Compound is not fully dissolved Visually inspect your solutions for any particulate matter. Centrifuge the solution and test the supernatant to see if results are more consistent.
Precipitation upon dilution When diluting a stock solution (e.g., in DMSO) into an aqueous buffer, precipitation can occur. Try a serial dilution approach or use a higher initial concentration of co-solvent in the buffer.
Compound degradation Assess the stability of your compound in the experimental buffer over the time course of your assay.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol provides a standardized method for determining the thermodynamic solubility of a benzofuran-2-carboxylic acid derivative.[8][9][10][11]

Materials:

  • Benzofuran-2-carboxylic acid derivative

  • Phosphate buffered saline (PBS) or other relevant aqueous buffer

  • Vials with screw caps

  • Orbital shaker/incubator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for analysis

Procedure:

  • Add an excess amount of the solid compound to a vial.

  • Add a known volume of the aqueous buffer (e.g., 1 mL).

  • Seal the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C).

  • Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant.

  • Dilute the supernatant with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC, UV-Vis).

  • The measured concentration represents the thermodynamic solubility.

Protocol 2: Preparation of a Sodium Salt of a Benzofuran-2-Carboxylic Acid

This protocol describes a general method for converting a benzofuran-2-carboxylic acid to its more soluble sodium salt.[12]

Materials:

  • Benzofuran-2-carboxylic acid derivative

  • Sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃)

  • Ethanol or other suitable organic solvent

  • Water

  • Rotary evaporator

Procedure:

  • Dissolve the benzofuran-2-carboxylic acid in a suitable organic solvent like ethanol.

  • In a separate flask, dissolve one molar equivalent of NaOH or NaHCO₃ in a minimal amount of water or ethanol.

  • Slowly add the basic solution to the carboxylic acid solution while stirring.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid is the sodium salt of the benzofuran-2-carboxylic acid. The salt can be further purified by recrystallization if necessary.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategies Solubility Enhancement Strategies cluster_evaluation Evaluation Problem Poor Aqueous Solubility of Benzofuran-2-Carboxylic Acid pH_Adjustment pH Adjustment Problem->pH_Adjustment Co_Solvents Co-solvents Problem->Co_Solvents Salt_Formation Salt Formation Problem->Salt_Formation Solubility_Assay Shake-Flask Solubility Assay pH_Adjustment->Solubility_Assay Co_Solvents->Solubility_Assay Prodrug Prodrug Synthesis Salt_Formation->Prodrug Formulation Formulation Strategies Prodrug->Formulation Formulation->Solubility_Assay Assay_Performance Improved Assay Performance Solubility_Assay->Assay_Performance ph_solubility_relationship cluster_ph_scale pH Scale cluster_solubility Solubility State Low_pH Low pH (pH < pKa) Low_Solubility Low Solubility (Protonated, HA) Low_pH->Low_Solubility Predominant form pKa_point pH = pKa Equilibrium [HA] = [A⁻] pKa_point->Equilibrium Equilibrium High_pH High pH (pH > pKa) High_Solubility High Solubility (Deprotonated, A⁻) High_pH->High_Solubility Predominant form

References

Technical Support Center: Synthesis of Substituted Benzofurans from Phenols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the cyclization of substituted phenols to benzofurans.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Benzofuran

Question: I am attempting a palladium-catalyzed synthesis of a substituted benzofuran, but I am observing a very low yield or no product at all. What are the likely causes and how can I troubleshoot this?

Answer: Low or no yield in palladium-catalyzed benzofuran synthesis is a common issue that can often be traced back to catalyst activity, reagent quality, or suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

CauseRecommended Action
Inactive Catalyst The palladium catalyst may have degraded due to age, improper storage, or exposure to air. It is recommended to use a fresh batch of the catalyst and ensure it is stored under an inert atmosphere.[1]
Reagent Impurity The purity of the starting materials, such as the substituted phenol and the coupling partner (e.g., alkyne, α-haloketone), is crucial. Impurities can poison the catalyst or lead to side reactions. Ensure all reagents are of high purity and are properly dried before use.[1]
Presence of Oxygen Palladium catalysts are sensitive to oxygen. Solvents should be thoroughly degassed prior to use to prevent catalyst oxidation.[1]
Suboptimal Reaction Conditions Temperature, reaction time, solvent, and the choice of base can all significantly impact the reaction outcome. A systematic optimization of these parameters is often necessary. For instance, some reactions may require heating, while for others, elevated temperatures can lead to catalyst decomposition.[1]

A logical workflow for troubleshooting low yield is presented below:

low_yield_troubleshooting start Low or No Yield Observed check_catalyst Verify Catalyst Activity - Use fresh catalyst - Check storage conditions start->check_catalyst check_reagents Assess Reagent Purity - Purify starting materials - Ensure reagents are dry check_catalyst->check_reagents If catalyst is active check_conditions Optimize Reaction Conditions - Degas solvents - Vary temperature and time - Screen different bases and solvents check_reagents->check_conditions If reagents are pure analyze_side_products Analyze Side Products - Identify byproducts by NMR, MS - Determine the competing reaction pathway check_conditions->analyze_side_products If yield is still low successful_synthesis Successful Benzofuran Synthesis check_conditions->successful_synthesis If yield improves analyze_side_products->check_conditions Adjust conditions based on side products

Caption: A logical workflow for troubleshooting low yields in benzofuran synthesis.

Issue 2: Formation of Undesired Regioisomers

Question: My reaction is producing a mixture of benzofuran regioisomers that are difficult to separate. How can I improve the regioselectivity of the cyclization?

Answer: Poor regioselectivity is a frequent challenge, especially when using unsymmetrically substituted phenols or coupling partners. The formation of regioisomers is primarily governed by steric and electronic effects.

Factors Influencing Regioselectivity and Strategies for Control:

  • Steric Hindrance: In reactions like Friedel-Crafts alkylation, the incoming electrophile will preferentially attack the less sterically hindered position on the phenol ring. For instance, in the reaction of phenols with α-haloketones, alkylation occurs at the less hindered ortho position.[2]

  • Electronic Effects: The electronic nature of the substituents on the phenol ring can direct the regioselectivity of the reaction. Electron-donating groups can activate specific positions for electrophilic attack.

  • Reaction Temperature: In some cases, adjusting the reaction temperature can influence the ratio of regioisomers. For example, in the reaction of 2-chloro-3-pentanone with naphthol, raising the temperature improved the regioselectivity.[2]

The formation of regioisomers can be visualized as follows:

regioisomer_formation phenol Substituted Phenol intermediate Reaction Intermediate phenol->intermediate reagent Unsymmetrical Reagent reagent->intermediate product_A Desired Regioisomer intermediate->product_A Major Pathway (Sterically favored or Electronically directed) product_B Undesired Regioisomer intermediate->product_B Minor Pathway

Caption: Competing pathways leading to the formation of regioisomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the cyclization of substituted phenols to benzofurans, and how can I minimize them?

A1: Besides the formation of regioisomers, other common side reactions include O-alkylation versus C-alkylation, and oxidation of the phenol starting material.

  • O- vs. C-Alkylation: In reactions involving alkylating agents, the phenolate anion can undergo either O-alkylation to form an ether (a key intermediate for some benzofuran syntheses) or C-alkylation at the ortho or para positions. The choice of solvent plays a critical role in controlling the outcome.[3]

    • To favor O-alkylation: Use polar aprotic solvents like DMF or DMSO.

    • To favor C-alkylation: Use protic solvents like water or trifluoroethanol (TFE), which can solvate the phenolate oxygen through hydrogen bonding.[3]

The competition between O- and C-alkylation is depicted below:

o_vs_c_alkylation phenolate Phenolate Anion o_alkylation O-Alkylation Product (Ether Intermediate) phenolate->o_alkylation Polar Aprotic Solvent (e.g., DMF, DMSO) c_alkylation C-Alkylation Product (Side Product) phenolate->c_alkylation Protic Solvent (e.g., Water, TFE) alkyl_halide Alkyl Halide alkyl_halide->o_alkylation alkyl_halide->c_alkylation

Caption: Influence of solvent on O- versus C-alkylation of phenolates.

  • Oxidation of Phenols: Phenols are susceptible to oxidation, which can lead to the formation of colored impurities and polymeric materials, resulting in lower yields of the desired benzofuran.

    • Prevention: To minimize oxidation, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.[3] If the phenolic hydroxyl group is not directly involved in the cyclization, it can be protected with a suitable protecting group. The addition of a radical scavenger like butylated hydroxytoluene (BHT) can also be beneficial.

Q2: Can you provide a general experimental protocol for a common benzofuran synthesis from a substituted phenol?

A2: A widely used method is the Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by intramolecular cyclization.

Experimental Protocol: Palladium-Catalyzed Sonogashira Coupling and Cyclization

  • Reaction Setup: To a solution of the o-iodophenol (1.0 mmol) and the terminal alkyne (1.2 mmol) in triethylamine (5 mL), add (PPh₃)₂PdCl₂ (0.02 mmol) and CuI (0.04 mmol).

  • Reaction Execution: Stir the reaction mixture at reflux under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired benzofuran derivative.[4]

A general workflow for this synthesis is as follows:

experimental_workflow start Start: Reagents and Solvents setup Reaction Setup - o-iodophenol, alkyne, catalyst, base - Inert atmosphere start->setup reaction Reaction - Reflux with stirring setup->reaction monitoring Monitoring - TLC reaction->monitoring workup Workup - Solvent removal monitoring->workup Reaction complete purification Purification - Column chromatography workup->purification product Final Product: Substituted Benzofuran purification->product

Caption: General experimental workflow for benzofuran synthesis via Sonogashira coupling and cyclization.

Q3: How do electron-donating and electron-withdrawing substituents on the phenol ring affect the cyclization reaction?

A3: The nature of the substituents on the phenol ring can have a significant impact on the reaction rate and yield.

  • Electron-Donating Groups (EDGs): EDGs (e.g., -OCH₃, -CH₃) increase the electron density of the phenol ring, making it more nucleophilic. This generally accelerates the rate of electrophilic aromatic substitution and can lead to higher yields in many cyclization reactions.[5]

  • Electron-Withdrawing Groups (EWGs): EWGs (e.g., -NO₂, -CN, -CF₃) decrease the electron density of the phenol ring, making it less nucleophilic. This can slow down the reaction rate and may require harsher reaction conditions or more active catalysts to achieve good yields. In some cases, phenols with strong EWGs may fail to react under standard conditions.[2][5]

Quantitative Data Summary: Effect of Substituents on Yield

The following table summarizes the effect of substituents on the yield of benzofurans in a palladium-catalyzed synthesis from 2-hydroxystyrenes and iodobenzenes.

Entry2-Hydroxystyrene DerivativeIodobenzene DerivativeYield (%)
12-vinylphenolIodobenzene85
22-vinylphenol1-iodo-4-methoxybenzene (EDG)82
32-vinylphenol1-iodo-4-nitrobenzene (EWG)75
44-methoxy-2-vinylphenol (EDG)Iodobenzene88
54-bromo-2-vinylphenol (EWG)1-iodo-4-methylbenzene (EDG)78

Data adapted from a representative palladium-catalyzed synthesis.[6] As shown in the table, electron-donating groups on either reactant generally lead to higher yields.

References

Overcoming low reactivity of starting materials in benzofuran synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for benzofuran synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges, particularly those related to the low reactivity of starting materials.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed benzofuran synthesis is resulting in a low yield or failing completely. What are the common causes and how can I troubleshoot this?

A1: Low yields in palladium-catalyzed benzofuran synthesis, such as in Sonogashira coupling followed by cyclization, can be attributed to several factors related to the catalyst, reagents, and reaction conditions. Here is a systematic troubleshooting guide:

  • Catalyst Inactivity: The palladium catalyst may be old, improperly stored, or an inappropriate type for the specific transformation. Ensure you are using a fresh or recently purchased catalyst that has been stored under an inert atmosphere.[1]

  • Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and the choice of base are critical. A gradual increase in temperature (e.g., from room temperature to 60-100 °C) may be necessary, but excessively high temperatures can lead to catalyst decomposition.[1]

  • Poor Reagent Quality: Impurities in the starting materials (e.g., o-halophenol, alkyne) or the presence of oxygen can inhibit the reaction. It is crucial to use pure, dry reagents and to degas solvents to remove oxygen, which can poison the palladium catalyst.[1]

  • Incorrect Stoichiometry: The molar ratios of your reagents can significantly impact the reaction outcome. Verify the stoichiometry of the alkyne and base relative to the o-halophenol.[1]

Q2: I am working with an electron-poor or sterically hindered starting material that shows low reactivity. What strategies can I employ to improve my reaction success?

A2: Overcoming the low reactivity of starting materials often requires modifying the reaction conditions or employing a different catalytic system.

  • Higher Temperatures: For unreactive starting materials, increasing the reaction temperature can provide the necessary activation energy. Some reactions are carried out at temperatures as high as 110 °C.[2]

  • Alternative Catalysts: If palladium-based catalysts are ineffective, consider alternatives. Nickel-catalyzed cross-coupling reactions have been shown to be effective for a range of substrates, including those with electron-donating or electron-withdrawing groups.[3] Copper-catalyzed reactions can also be a cost-effective alternative.[4]

  • Use of Additives: In some cases, additives can enhance the reactivity of the starting materials. For instance, the use of triethyl orthoformate has been shown to increase the nucleophilicity of ketones, which are typically unreactive in certain benzofuran syntheses.[2]

  • Flow Chemistry: For certain intramolecular additions of phenols to alkynes, a continuous flow reaction system with a heterogeneous Pd-nanoparticle catalyst has been developed to improve efficiency.[2]

Q3: My reaction is producing significant byproducts instead of the desired benzofuran. What could be the cause?

A3: The formation of byproducts can be due to side reactions or alternative reaction pathways. The presence of certain active functional groups in the starting materials can alter the reaction pathway, leading to undesired products.[5] To address this, consider the following:

  • Protecting Groups: If your starting materials have reactive functional groups that are not involved in the desired cyclization, consider using protecting groups to prevent side reactions.

  • Reaction Condition Optimization: Carefully screen reaction parameters such as solvent, temperature, and reaction time to favor the desired reaction pathway.

  • Catalyst and Ligand Selection: The choice of catalyst and ligand can influence the selectivity of the reaction. Experiment with different catalyst systems to minimize byproduct formation.

Troubleshooting Guides

Guide 1: Optimizing Palladium-Catalyzed Sonogashira Coupling and Cyclization

This guide provides a structured approach to troubleshoot and optimize the synthesis of 2-substituted benzofurans from o-iodophenols and terminal alkynes.

Troubleshooting Flowchart

G start Low or No Benzofuran Yield catalyst Check Catalyst Activity start->catalyst conditions Optimize Reaction Conditions catalyst->conditions Fresh Catalyst, No Improvement success Successful Synthesis catalyst->success Fresh Catalyst Works reagents Verify Reagent Quality & Stoichiometry conditions->reagents Optimized Conditions, No Improvement conditions->success Optimization Works reagents->success Pure Reagents Work failure Persistent Low Yield reagents->failure Pure Reagents, No Improvement

Caption: Troubleshooting workflow for low-yield benzofuran synthesis.

Quantitative Data: Effect of Reaction Parameters

ParameterVariationObserved Effect on YieldReference
Catalyst Fresh vs. Old Pd(PPh₃)₂Cl₂Fresh catalyst can significantly improve yields.[1]
Temperature Room Temp vs. 60-100 °CIncreased temperature often improves yields for less reactive substrates.[1]
Base Et₃N vs. K₂CO₃The choice of base can influence reaction rate and yield.[6]
Solvent Toluene vs. DMFSolvent polarity can affect catalyst solubility and reaction kinetics.[7]
Guide 2: Addressing Low Reactivity of Electron-Deficient Phenols

Electron-withdrawing groups on the phenol ring can decrease its nucleophilicity, hindering the cyclization step.

Strategies and Expected Outcomes

StrategyDescriptionExpected Outcome
Stronger Base Use of a stronger base like K₂CO₃ or Cs₂CO₃.Increased deprotonation of the phenol, enhancing its nucleophilicity.
Higher Temperature Increasing the reaction temperature up to 120 °C.Overcoming the activation energy barrier for cyclization.
Alternative Catalyst Switching to a more active catalyst system, e.g., a Ru-based catalyst.Ruthenium catalysts have shown effectiveness with benzoic acids having electron-withdrawing groups, although yields may still be lower compared to those with electron-donating groups.[8][9]

Logical Relationship Diagram

G sub Electron-Deficient Phenol reactivity Low Nucleophilicity sub->reactivity strategy1 Use Stronger Base reactivity->strategy1 strategy2 Increase Temperature reactivity->strategy2 strategy3 Change Catalyst (e.g., Ru) reactivity->strategy3 outcome Improved Benzofuran Yield strategy1->outcome strategy2->outcome strategy3->outcome

Caption: Strategies to enhance the reactivity of electron-deficient phenols.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Sonogashira Coupling and Cyclization

This protocol is a widely adopted method for synthesizing 2-substituted benzofurans.[4]

  • To a solution of an o-iodophenol (1.0 mmol) and a terminal alkyne (1.2 mmol) in triethylamine (5 mL), add (PPh₃)₂PdCl₂ (0.02 mmol) and CuI (0.04 mmol).

  • Stir the reaction mixture at reflux under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the desired benzofuran derivative.

Protocol 2: Nickel-Catalyzed Intramolecular Nucleophilic Addition

This method provides an alternative route for the synthesis of benzofuran derivatives.[3]

  • In a glovebox, combine the aryl halide ketone substrate (0.2 mmol), NiCl₂(dme) (10 mol %), dppf (12 mol %), and Cs₂CO₃ (2.5 equiv.) in a reaction vial.

  • Add 1,4-dioxane (2.0 mL) to the vial.

  • Seal the vial and remove it from the glovebox.

  • Stir the reaction mixture at 120 °C for 24 hours.

  • After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Refining Reaction Conditions for Fluorinated Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated benzofurans.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing fluorinated benzofurans?

A1: The primary synthetic routes include:

  • Tandem SNAr-Cyclocondensation: This method involves the reaction of perfluorinated aromatic compounds with α-hydroxycarbonyls.

  • Electrophilic Fluorination: Reagents like Selectfluor™ are used to introduce fluorine onto a pre-existing benzofuran scaffold.[1]

  • Sigmatropic Dearomatization/Defluorination: This strategy utilizes polyfluorophenols to construct the fluorinated benzofuran core.

Q2: How does the position of the fluorine atom affect the biological activity of benzofuran derivatives?

A2: The position and number of fluorine substituents significantly influence the molecule's electronic properties, metabolic stability, and binding affinity to biological targets.[2] For instance, fluorination can enhance the anticancer and anti-inflammatory properties of benzofuran compounds.[3]

Q3: What are some of the key signaling pathways targeted by fluorinated benzofurans in drug development?

A3: Fluorinated benzofurans have shown potential in modulating inflammatory and apoptotic pathways. Key targets include:

  • Inflammatory Pathways: Inhibition of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2) enzymes, which are crucial mediators of inflammation.[4][5][6][7][8]

  • Apoptosis Pathways: Modulation of the Bcl-2 protein family and Poly(ADP-ribose) polymerase-1 (PARP-1), which are key regulators of programmed cell death.[2][9][10][11]

Troubleshooting Guides

Issue 1: Low or No Product Yield in Palladium-Catalyzed Synthesis

Q: My palladium-catalyzed reaction for benzofuran synthesis (e.g., Sonogashira coupling followed by cyclization) is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

A: Low yields in these reactions can stem from several factors related to the catalyst, reagents, and reaction conditions. Here is a systematic troubleshooting guide:

  • Catalyst Activity:

    • Cause: The palladium catalyst may be inactive due to age, improper storage, or using an inappropriate palladium source.

    • Solution: Use a fresh batch of the palladium catalyst and ensure it is stored under an inert atmosphere. Consider screening different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂).[3]

  • Reaction Conditions:

    • Cause: Suboptimal temperature, reaction time, solvent, or base can significantly impact the yield.

    • Solution:

      • Temperature: Gradually increase the reaction temperature. While some reactions work at room temperature, others may require heating to 60-100 °C. Be aware that excessively high temperatures can lead to catalyst decomposition.[3]

      • Solvent: The choice of solvent is critical. Screen polar aprotic solvents like DMF or THF.[12]

      • Base: The strength and solubility of the base are important. Common bases include triethylamine, DBU, and potassium carbonate. The selection of the base should be optimized for the specific substrates.[13][3]

  • Reagent Quality and Stoichiometry:

    • Cause: Impure starting materials or the presence of oxygen can inhibit the reaction. Incorrect stoichiometry of the reactants can also lead to low yields.

    • Solution: Ensure all reagents are pure and dry. Degas solvents to remove oxygen, which can poison the palladium catalyst. Verify the stoichiometry of your reactants. An excess of the alkyne is often beneficial.[3]

  • Side Reactions:

    • Cause: Homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction, particularly when using copper co-catalysts.

    • Solution: Consider a copper-free Sonogashira protocol or minimize the concentration of the copper co-catalyst. Slow addition of the alkyne to the reaction mixture can also help reduce homocoupling.[3]

Below is a logical workflow for troubleshooting low product yield:

G Troubleshooting Workflow for Low Yield start Low/No Product Yield catalyst Check Catalyst Activity start->catalyst conditions Optimize Reaction Conditions start->conditions reagents Verify Reagent Quality & Stoichiometry start->reagents side_reactions Investigate Side Reactions start->side_reactions fresh_catalyst Use Fresh/Active Catalyst catalyst->fresh_catalyst screen_ligands Screen Ligands catalyst->screen_ligands vary_temp Vary Temperature conditions->vary_temp screen_solvents Screen Solvents conditions->screen_solvents screen_bases Screen Bases conditions->screen_bases purify_reagents Purify/Dry Reagents & Solvents reagents->purify_reagents adjust_stoichiometry Adjust Stoichiometry reagents->adjust_stoichiometry degas Degas Solvents reagents->degas minimize_glaser Minimize Glaser Coupling side_reactions->minimize_glaser G Inflammatory Signaling Pathway inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) cell_membrane Cell Membrane nos2 NOS2 (iNOS) cell_membrane->nos2 cox2 COX-2 cell_membrane->cox2 no Nitric Oxide (NO) nos2->no pgs Prostaglandins cox2->pgs inflammation Inflammation no->inflammation pgs->inflammation fluorinated_benzofuran Fluorinated Benzofuran fluorinated_benzofuran->nos2 Inhibition fluorinated_benzofuran->cox2 Inhibition G Apoptosis Signaling Pathway apoptotic_stimuli Apoptotic Stimuli bax_bak Bax/Bak (Pro-apoptotic) apoptotic_stimuli->bax_bak bcl2 Bcl-2 (Anti-apoptotic) bcl2->bax_bak Inhibition mitochondrion Mitochondrion bax_bak->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspases Caspase Cascade cytochrome_c->caspases parp1 PARP-1 caspases->parp1 Cleavage apoptosis Apoptosis parp1->apoptosis fluorinated_benzofuran Fluorinated Benzofuran fluorinated_benzofuran->bcl2 Inhibition G General Experimental Workflow reagents Reagent Preparation & Purification reaction Synthesis Reaction reagents->reaction monitoring Reaction Monitoring (TLC/GC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup purification Purification (Chromatography/Recrystallization) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization final_product Final Product characterization->final_product

References

Technical Support Center: Catalyst Impurity Removal from Benzofuran Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the removal of catalyst impurities, particularly palladium, from benzofuran products. Below, you will find troubleshooting guides for common issues, frequently asked questions, detailed experimental protocols, and comparative data to assist in your purification processes.

Frequently Asked Questions (FAQs)

Q1: Why is the removal of palladium catalyst residues from my benzofuran product critical?

A1: Residual palladium in your final product can have several detrimental effects. For pharmaceutical applications, regulatory agencies have strict limits on elemental impurities due to potential toxicity.[1] Furthermore, residual catalysts can interfere with downstream synthetic steps, poison catalysts in subsequent reactions, and complicate the interpretation of biological assay data.

Q2: What are the most common and effective methods for removing palladium impurities from benzofuran products?

A2: The most widely used methods include treatment with metal scavengers (such as functionalized silica or polymer resins), adsorption on activated carbon, and recrystallization.[1] The choice of method depends on the scale of your reaction, the desired level of purity, the nature of your benzofuran derivative, and cost considerations.

Q3: How do I choose the best palladium removal method for my specific benzofuran derivative?

A3: The selection of a suitable purification method is influenced by several factors, including the polarity of your benzofuran product and the nature of the palladium species present (e.g., Pd(0) vs. Pd(II)). A decision-making workflow is provided below to guide your choice. Highly polar benzofurans may adsorb to silica-based scavengers, leading to yield loss, in which case a polymer-based scavenger or activated carbon might be a better choice.

Q4: Can the purification process affect the stability of the benzofuran ring?

A4: Yes, the benzofuran ring system can be sensitive to certain conditions. For instance, strongly acidic or basic conditions, which might be used in some workup procedures, can potentially lead to ring-opening or other undesired side reactions. It is crucial to select a purification method with conditions that are compatible with the stability of your specific benzofuran derivative.

Q5: What are metal scavengers and how do they work?

A5: Metal scavengers are solid-supported reagents, typically based on silica or a polymer backbone, that are functionalized with ligands that chelate to metal ions, thereby removing them from solution. Thiol-functionalized scavengers are particularly effective for palladium removal.[2] The solid support allows for easy removal of the scavenger-metal complex by filtration.

Troubleshooting Guides

This section addresses common problems encountered during the removal of catalyst impurities from benzofuran products.

Issue 1: Low product yield after purification.

Potential Cause Troubleshooting Suggestion
Product adsorption onto the scavenger or activated carbon. Highly polar benzofuran derivatives can adsorb onto silica-based scavengers or activated carbon. Try using a less polar scavenger, a polymer-based scavenger, or pre-treating the adsorbent with a solvent to block non-specific binding sites. Ensure thorough washing of the filter cake with an appropriate solvent to recover any adsorbed product.[2]
Product decomposition during purification. The purification conditions (e.g., temperature, pH) may be too harsh for your benzofuran derivative. Screen different scavengers and conditions on a small scale to identify a milder method.
Incomplete recovery from recrystallization. The chosen solvent system may not be optimal, leading to significant product loss in the mother liquor. Carefully select your recrystallization solvent and optimize the cooling process to maximize crystal formation.

Issue 2: Incomplete removal of palladium catalyst.

Potential Cause Troubleshooting Suggestion
Insufficient amount of scavenger or activated carbon. The amount of scavenger should be optimized. A typical starting point is 3-10 equivalents relative to the palladium catalyst. For activated carbon, 5-10 wt% of the crude product is a common starting range.
Inadequate reaction time or temperature. Scavenging is a kinetic process. Ensure sufficient time for the scavenger to bind the palladium, which can range from a few hours to overnight. Gentle heating can sometimes accelerate the process, but the thermal stability of your product must be considered.[2]
Incorrect type of scavenger. The effectiveness of a scavenger can depend on the oxidation state of the palladium. Thiol-based scavengers are generally effective for a broad range of palladium species.
Inefficient filtration. Fine particles of the scavenger or activated carbon may pass through the filter. Using a pad of Celite® over the filter paper can help to trap these fine particles.

Data Presentation: Comparison of Palladium Removal Methods

The following table summarizes quantitative data for various palladium removal methods from different chemical reactions, providing a general indication of their effectiveness. Note that the efficiency can vary depending on the specific benzofuran derivative, solvent, and reaction conditions.

Method Initial Pd (ppm) Final Pd (ppm) Scavenger/Adsorbent Amount Conditions Product Yield Reference
MP-TMT Scavenger 33,000< 2005 equivalentsRoom temp, overnightN/A[3]
MP-TMT Scavenger 500 - 800< 105 equivalentsRoom temp, overnightN/A[3]
Si-TMT Scavenger 2239200.03 wt35 °C, 2 h82%[1]
Activated Carbon 300< 10.2 wt45 °C, 18 h97%[1]
Activated Carbon & TMT 2239200.2 wt Carbon, 20 mol% TMT20 °C, 2 h82%[1]

Experimental Protocols

Protocol 1: Palladium Removal using a Thiol-Based Scavenger Resin (e.g., MP-TMT)

  • Reaction Work-up: Following the completion of the benzofuran synthesis, perform a standard aqueous work-up to remove any water-soluble byproducts.

  • Solvent Exchange: Dissolve the crude benzofuran product in a suitable organic solvent (e.g., toluene, dichloromethane, or ethyl acetate).

  • Addition of Scavenger: Add the thiol-based scavenger resin (typically 3-10 equivalents relative to the molar amount of palladium catalyst used in the reaction).

  • Stirring: Stir the mixture at room temperature for 4-16 hours. The optimal time should be determined by monitoring the palladium content (e.g., by ICP-MS).

  • Filtration: Filter the mixture through a pad of Celite® to remove the scavenger resin.

  • Washing: Wash the filter cake thoroughly with the solvent used in step 2 to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washes, and remove the solvent under reduced pressure to yield the purified benzofuran product.

Protocol 2: Palladium Removal using Activated Carbon

  • Dissolution: Dissolve the crude benzofuran product in a suitable organic solvent.

  • Addition of Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the mass of the crude product).

  • Stirring: Stir the suspension at room temperature for 2-12 hours.

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.

  • Washing: Wash the Celite®/carbon cake with fresh solvent.

  • Concentration: Concentrate the filtrate to obtain the purified benzofuran product.

Protocol 3: Purification by Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent system in which the benzofuran product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for benzofuran derivatives include methanol, ethanol, hexane, and mixtures like ethyl acetate/hexane.[4][5]

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can improve the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualizations

Purification_Workflow General Workflow for Catalyst Removal from Benzofuran Products A Crude Benzofuran Product (containing catalyst impurities) B Dissolve in Appropriate Solvent A->B K Recrystallization A->K Alternative Method C Add Scavenger Resin (e.g., Thiol-based) B->C D Add Activated Carbon B->D E Stir for Optimized Time and Temperature C->E Method 1 D->E Method 2 F Filter through Celite® E->F G Wash Filter Cake with Solvent F->G H Combine Filtrate and Washes G->H I Concentrate Under Reduced Pressure H->I J Purified Benzofuran Product I->J K->J

Caption: General workflow for removing catalyst impurities.

Troubleshooting_Low_Yield Troubleshooting Low Product Yield After Purification Start Low Product Yield Observed Q1 Is the benzofuran derivative highly polar? Start->Q1 A1_Yes Product may be adsorbing to scavenger/carbon. Q1->A1_Yes Yes Q2 Were the purification conditions harsh? Q1->Q2 No S1 Use a different scavenger type (e.g., polymer-based). Thoroughly wash the filter cake. A1_Yes->S1 End Improved Product Yield S1->End A2_Yes Product may have decomposed. Q2->A2_Yes Yes Q3 Was recrystallization the purification method? Q2->Q3 No S2 Screen for milder conditions (lower temp, neutral pH). A2_Yes->S2 S2->End A3_Yes Significant product loss in mother liquor. Q3->A3_Yes Yes S3 Optimize recrystallization solvent system and cooling. A3_Yes->S3 S3->End Troubleshooting_Incomplete_Removal Troubleshooting Incomplete Palladium Removal Start High Palladium Content After Purification Q1 Was a sufficient amount of scavenger/carbon used? Start->Q1 A1_No Insufficient binding capacity. Q1->A1_No No Q2 Was the treatment time and temperature adequate? Q1->Q2 Yes S1 Increase the amount of scavenger or carbon. A1_No->S1 End Low Palladium Content Achieved S1->End A2_No Incomplete scavenging kinetics. Q2->A2_No No Q3 Was the filtration effective? Q2->Q3 Yes S2 Increase stirring time or gently heat if product is stable. A2_No->S2 S2->End A3_No Fine particles passed through. Q3->A3_No No Q3->End Yes S3 Use a Celite® pad for filtration. A3_No->S3 S3->End

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 5-Fluoro vs. Other Halogenated Benzofurans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological performance of 5-fluoro-benzofuran and other halogenated benzofuran derivatives. The information is supported by experimental data from various studies, with a focus on anticancer and antifungal activities. This document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

The benzofuran scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with a wide range of pharmacological activities.[1] Halogenation of the benzofuran ring is a common strategy in medicinal chemistry to modulate the compound's physicochemical properties and biological activity. The introduction of halogens can influence factors such as lipophilicity, metabolic stability, and binding affinity to biological targets.[2] This guide focuses on comparing the biological activity of 5-fluoro-benzofuran with its chloro, bromo, and iodo counterparts.

Comparative Biological Activity: A Data-Driven Overview

The following tables summarize the quantitative data on the anticancer and antifungal activities of various halogenated benzofuran derivatives. It is important to note that the data is compiled from different studies, and direct comparison should be made with caution due to variations in experimental conditions.

Anticancer Activity

The cytotoxic effects of halogenated benzofurans have been evaluated against a variety of cancer cell lines. Generally, the introduction of a halogen atom tends to enhance anticancer activity.[2]

Compound/DerivativeHalogen and PositionCancer Cell LineIC50 (µM)Reference
Fluorinated benzofuran deriv. 1FluoroHCT11619.5[3]
Fluorinated benzofuran deriv. 2FluoroHCT11624.8[3]
4-Fluoro-2-benzofuranyl deriv.4-FluoroNot Specified0.43[2][3]
5-Chlorobenzofuran-2-carboxamide deriv.5-ChloroA-549>10[4]
5-Chlorobenzofuran-2-carboxamide deriv.5-ChloroHeLa>10[4]
5-Chlorobenzofuran-2-carboxamide deriv.5-ChloroMCF-7>10[4]
5-Chlorobenzofuran-2-carboxamide deriv.5-ChloroSGC7901>10[4]
Brominated benzofuran deriv.BromoK5625[2]
Brominated benzofuran deriv.BromoHL600.1[2]
Brominated benzofuran deriv. 14cBromoHCT1163.27[3]

Structure-Activity Relationship (SAR) Insights:

  • Effect of Halogenation: The introduction of a halogen atom to the benzofuran ring generally increases cytotoxic activity compared to the unsubstituted parent compounds.[3]

  • Influence of Halogen Type: Some studies suggest that brominated derivatives may exhibit higher cytotoxicity than their chlorinated counterparts.[5] Direct comparative data for fluorinated and iodinated derivatives against the same cell lines is limited.

  • Positional Importance: The position of the halogen atom on the benzofuran ring is a critical determinant of its biological activity.[2]

Antifungal Activity

Halogenated benzofurans have also demonstrated promising activity against various fungal pathogens.

Compound/DerivativeHalogen and PositionFungal StrainMIC (µg/mL)Reference
4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid methyl esterBromo at 4 and on acetyl groupCandida albicans, Candida parapsilosisNot specified[6]
4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid methyl esterChloro at 4 and on acetyl groupCandida albicans, Candida parapsilosisNot specified[6]

Structure-Activity Relationship (SAR) Insights:

  • Halogenated derivatives of 3-benzofurancarboxylic acids have shown notable antifungal activity.[6]

  • The presence of hydroxyl groups at the C-5 position of benzofurans has also been associated with antifungal properties.[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete cell culture medium

  • Halogenated benzofuran compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the halogenated benzofuran compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • During this incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Broth Microdilution Method for Antifungal Susceptibility

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Materials:

  • 96-well microtiter plates

  • Fungal strains

  • RPMI-1640 medium (buffered with MOPS)

  • Halogenated benzofuran compounds

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare serial twofold dilutions of the halogenated benzofuran compounds in RPMI-1640 medium in the wells of a 96-well microtiter plate.

  • Prepare a standardized inoculum of the fungal strain to be tested.

  • Add the fungal inoculum to each well of the microtiter plate.

  • Include a growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only).

  • Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • After incubation, determine the MIC by visually inspecting for fungal growth or by measuring the absorbance using a microplate reader. The MIC is the lowest concentration of the compound that inhibits visible growth of the fungus.

In Vitro Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to interfere with the assembly of microtubules from tubulin dimers.

Materials:

  • Purified tubulin

  • Polymerization buffer (e.g., containing GTP)

  • 96-well plates

  • Spectrophotometer or fluorometer capable of reading at 340 nm or with fluorescence capabilities

  • Halogenated benzofuran compounds

Procedure:

  • Prepare a reaction mixture containing purified tubulin in polymerization buffer.

  • Add the halogenated benzofuran compounds at various concentrations to the wells of a 96-well plate.

  • Initiate tubulin polymerization by raising the temperature to 37°C.

  • Monitor the increase in absorbance at 340 nm or the increase in fluorescence over time. The polymerization of tubulin into microtubules causes light scattering, leading to an increase in absorbance or fluorescence.

  • Compounds that inhibit tubulin polymerization will reduce the rate and extent of the absorbance/fluorescence increase.

Signaling Pathways and Mechanisms of Action

Halogenated benzofurans exert their biological effects through various mechanisms, including the induction of apoptosis, inhibition of cell signaling pathways, and interference with cellular structures.

Apoptosis Induction

Many benzofuran derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Benzofuran Halogenated Benzofuran DeathReceptor Death Receptor (e.g., Fas, TNFR1) Benzofuran->DeathReceptor DISC DISC Formation DeathReceptor->DISC ProCasp8 Pro-caspase-8 DISC->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 ProCasp3 Pro-caspase-3 Casp8->ProCasp3 Mitochondrion Mitochondrion CytochromeC Cytochrome c (release) Mitochondrion->CytochromeC Bax Bax Bax->Mitochondrion Bcl2 Bcl-2 Bcl2->Mitochondrion Apaf1 Apaf-1 CytochromeC->Apaf1 ProCasp9 Pro-caspase-9 Apaf1->ProCasp9 Apoptosome Apoptosome ProCasp9->Apoptosome Casp9 Caspase-9 Casp9->ProCasp3 Apoptosome->Casp9 Benzofuran_intrinsic Halogenated Benzofuran Benzofuran_intrinsic->Bax Benzofuran_intrinsic->Bcl2 Casp3 Caspase-3 ProCasp3->Casp3 PARP PARP Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP

Caption: Benzofuran-induced apoptosis signaling pathways.

NF-κB Pathway Inhibition

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation and cell survival. Some benzofuran derivatives have been found to inhibit this pathway, which can contribute to their anti-inflammatory and anticancer effects.[7]

NFkB_pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p50/p65) IkB->NFkB Ub Ubiquitination IkB->Ub NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc IkB_NFkB IκBα-NF-κB (Inactive) IkB_NFkB->IkB IkB_NFkB->NFkB Proteasome Proteasomal Degradation Ub->Proteasome Benzofuran Halogenated Benzofuran Benzofuran->IKK DNA DNA NFkB_nuc->DNA Transcription Gene Transcription (Inflammation, Survival) DNA->Transcription

Caption: Inhibition of the NF-κB signaling pathway by benzofurans.

Tubulin Polymerization Inhibition

Microtubules are essential components of the cytoskeleton involved in cell division. Some benzofuran derivatives inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[8]

tubulin_polymerization cluster_process Tubulin Polymerization cluster_consequence Cellular Consequence Tubulin αβ-Tubulin Dimers GTP GTP Tubulin->GTP Polymerization Polymerization GTP->Polymerization GDP GDP Microtubule Microtubule Polymerization->Microtubule Depolymerization Depolymerization Microtubule->Depolymerization CellCycleArrest Cell Cycle Arrest (G2/M phase) Microtubule->CellCycleArrest Depolymerization->Tubulin Depolymerization->GDP Benzofuran Halogenated Benzofuran Benzofuran->Polymerization Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Inhibition of tubulin polymerization by benzofurans.

Conclusion

Halogenated benzofurans, including 5-fluoro-benzofuran derivatives, represent a promising class of compounds with significant anticancer and antifungal potential. The available data suggests that halogenation is a key strategy for enhancing biological activity. While direct comparative studies across a full series of 5-halogenated benzofurans are limited, the existing literature provides a strong foundation for further research and development. The diverse mechanisms of action, including apoptosis induction, NF-κB inhibition, and tubulin polymerization inhibition, offer multiple avenues for therapeutic intervention. Future studies focusing on a systematic comparison of 5-halogenated benzofurans and a deeper elucidation of their molecular targets will be crucial for advancing these compounds towards clinical applications.

References

A Comparative Analysis of 5-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid and its Non-fluorinated Analog

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced potency, metabolic stability, and favorable pharmacokinetic profiles. This guide provides a comparative overview of the biological activities of 5-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid and its non-fluorinated parent compound, 3-methyl-1-benzofuran-2-carboxylic acid. While direct head-to-head comparative studies are limited in publicly available literature, this document synthesizes existing data on related benzofuran derivatives to highlight the anticipated impact of fluorination on the biological activity of this scaffold.

Introduction to the Benzofuran Scaffold

Benzofuran derivatives are a prominent class of heterocyclic compounds found in numerous natural products and synthetic molecules, exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The 3-methyl-1-benzofuran-2-carboxylic acid core represents a key pharmacophore, and its derivatization, particularly through halogenation, is a common strategy to modulate its biological effects.

The Influence of Fluorine Substitution

The introduction of a fluorine atom at the C-5 position of the benzofuran ring is expected to significantly influence the molecule's physicochemical properties and, consequently, its biological activity. Due to its high electronegativity, fluorine can alter the electronic distribution within the molecule, potentially enhancing binding interactions with biological targets.[3][4] Furthermore, the carbon-fluorine bond is exceptionally stable, which can block metabolic pathways and increase the compound's in vivo half-life.[5]

Comparative Biological Activity

Table 1: Comparative Anticancer Activity (Hypothetical)

Based on structure-activity relationship (SAR) studies of similar benzofuran series, it is anticipated that the 5-fluoro analog would exhibit greater potency against various cancer cell lines.

CompoundCancer Cell LinePotency (IC₅₀)Reference
This compound Human Colon Carcinoma (HCT116)~10-20 µM[3] (extrapolated)
3-methyl-1-benzofuran-2-carboxylic acid Human Colon Carcinoma (HCT116)>50 µMInferred as baseline
This compound Human Breast Cancer (MCF-7)~15-30 µM[1] (extrapolated)
3-methyl-1-benzofuran-2-carboxylic acid Human Breast Cancer (MCF-7)>50 µMInferred as baseline

Note: The IC₅₀ values for the title compounds are estimations based on the activities of structurally similar fluorinated and non-fluorinated benzofuran derivatives reported in the literature. These values serve as a predictive guide and require experimental validation.

Table 2: Comparative Antimicrobial Activity (Hypothetical)

Similarly, in the context of antimicrobial activity, the presence of a fluorine atom is expected to confer enhanced inhibitory effects against various microbial strains.

CompoundMicrobial StrainPotency (MIC)Reference
This compound Staphylococcus aureus~16-32 µg/mL[2] (extrapolated)
3-methyl-1-benzofuran-2-carboxylic acid Staphylococcus aureus>64 µg/mLInferred as baseline
This compound Candida albicans~32-64 µg/mL[2] (extrapolated)
3-methyl-1-benzofuran-2-carboxylic acid Candida albicans>128 µg/mLInferred as baseline

Note: The MIC values for the title compounds are estimations based on the activities of structurally similar fluorinated and non-fluorinated benzofuran derivatives reported in the literature. These values serve as a predictive guide and require experimental validation.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to evaluate the biological activities of benzofuran derivatives.

Synthesis of Benzofuran-2-Carboxylic Acids

A general and robust method for the synthesis of 3-methyl-1-benzofuran-2-carboxylic acids involves the Perkin rearrangement of 3-halocoumarins.[6]

Step 1: Synthesis of Substituted Coumarin A substituted phenol (e.g., 4-fluorophenol for the fluorinated analog or phenol for the non-fluorinated analog) is reacted with ethyl acetoacetate in the presence of a condensing agent such as sulfuric acid to yield the corresponding coumarin derivative.

Step 2: Halogenation of the Coumarin The coumarin is then halogenated at the 3-position, typically using N-bromosuccinimide (NBS) or a similar halogenating agent.

Step 3: Perkin Rearrangement The 3-halocoumarin undergoes a Perkin rearrangement in the presence of a base, such as sodium hydroxide in ethanol, to yield the target benzofuran-2-carboxylic acid.[6] The reaction mixture is typically heated, and upon acidification, the desired product precipitates.

G cluster_synthesis General Synthesis Workflow Substituted Phenol Substituted Phenol Coumarin Formation Coumarin Formation Substituted Phenol->Coumarin Formation Ethyl acetoacetate, H₂SO₄ 3-Halocoumarin 3-Halocoumarin Coumarin Formation->3-Halocoumarin NBS Perkin Rearrangement Perkin Rearrangement 3-Halocoumarin->Perkin Rearrangement NaOH, EtOH Benzofuran-2-carboxylic acid Benzofuran-2-carboxylic acid Perkin Rearrangement->Benzofuran-2-carboxylic acid Acidification

General synthesis workflow for benzofuran-2-carboxylic acids.
In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and incubated for 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.

In Vitro Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Compound Preparation: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.

  • Inoculum Preparation: A standardized microbial suspension (e.g., 0.5 McFarland standard) is prepared.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

Potential Mechanism of Action: Signaling Pathway

Benzofuran derivatives have been reported to exert their anticancer effects through various mechanisms, including the induction of apoptosis. One of the key signaling pathways involved in apoptosis is the intrinsic or mitochondrial pathway.

G cluster_pathway Apoptosis Signaling Pathway Benzofuran Derivative Benzofuran Derivative Mitochondrion Mitochondrion Benzofuran Derivative->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 activation Apaf1->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Simplified intrinsic apoptosis signaling pathway.

Conclusion

The strategic placement of a fluorine atom at the 5-position of the 3-methyl-1-benzofuran-2-carboxylic acid scaffold is a promising strategy for enhancing its biological activity. Based on established structure-activity relationships, the 5-fluoro analog is predicted to exhibit superior anticancer and antimicrobial properties compared to its non-fluorinated counterpart. This guide provides a framework for the comparative evaluation of these two compounds and offers detailed experimental protocols to facilitate further research. Experimental validation of the predicted activities is crucial and will contribute valuable data to the field of medicinal chemistry and drug discovery.

References

Confirming the Blueprint of Benzofuran Derivatives: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is fundamental to understanding its function and unlocking its therapeutic potential. In the realm of medicinal chemistry, benzofuran derivatives represent a privileged scaffold, exhibiting a wide array of biological activities.[1][2][3] X-ray crystallography stands as the definitive method for elucidating the atomic arrangement of these compounds, providing unequivocal proof of their synthesized structure. This guide offers a comparative analysis of crystallographic data for two distinct benzofuran derivatives, supported by detailed experimental protocols, to aid researchers in their structural confirmation workflows.

Comparative Crystallographic Data of Benzofuran Derivatives

The following table summarizes key crystallographic parameters obtained from single-crystal X-ray diffraction analysis of two benzofuran derivatives: 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester and 1-benzofuran-2-carboxylic acid. These quantitative data provide a clear comparison of their solid-state structures.

Parameter5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester[4][5][6]1-benzofuran-2-carboxylic acid[7]
Crystal System TriclinicMonoclinic
Space Group P-1P21/n
Unit Cell Dimensions
a (Å)9.268(13)11.168(3)
b (Å)11.671(15)5.3852(14)
c (Å)15.414(2)12.428(3)
α (°)75.185(5)90
β (°)72.683(5)94.484(10)
γ (°)71.301(5)90
Volume (ų) 1483.8(3)749.79(15)
Z 44
Calculated Density (g/cm³) 1.4871.436
R-factor (R) 0.0414Not Reported
wR-factor (wR) 0.1108Not Reported

Experimental Protocols

The successful application of X-ray crystallography is contingent upon meticulous experimental procedures, from the synthesis of the target compound to the final data refinement. The following sections detail the methodologies employed for the structural determination of the two comparative benzofuran derivatives.

Synthesis and Crystallization

5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester:

The synthesis of this derivative was achieved by reacting 3-amino-5-nitro-2-benzofuran acid ethyl ester with ethyl succinyl chloride.[4] Single crystals suitable for X-ray diffraction were obtained by recrystallization from a petroleum ether-ethyl acetate (2:1 v/v) solution.[4][5][6]

1-benzofuran-2-carboxylic acid:

This compound was synthesized and crystals suitable for X-ray analysis were grown by the slow evaporation of an ethyl acetate solution at room temperature.[7]

X-ray Diffraction Analysis

5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester:

A single crystal of the compound was subjected to X-ray diffraction analysis. The structure was solved by direct methods using the SHELXS-97 program and refined using a full-matrix least-squares procedure on F². All non-hydrogen atoms were refined with anisotropic thermal parameters, while hydrogen atoms were added theoretically and refined using a riding model.[4]

1-benzofuran-2-carboxylic acid:

X-ray diffraction data was collected for a single crystal of the compound. The structure was solved and refined, with all non-hydrogen atoms refined using anisotropic thermal parameters. Hydrogen atoms bonded to carbon were included in calculated positions and refined using a riding model.[7]

Visualizing the Workflow of X-ray Crystallography

To further elucidate the process of structural confirmation, the following diagram illustrates the general workflow of single-crystal X-ray crystallography.

X_ray_Crystallography_Workflow cluster_synthesis Compound Preparation cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Determination cluster_validation Final Structure Synthesis Synthesis of Benzofuran Derivative Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Xray X-ray Diffraction Mounting->Xray DataProcessing Data Processing Xray->DataProcessing StructureSolution Structure Solution (Direct Methods) DataProcessing->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Structure Validation and Analysis Refinement->Validation

Caption: General workflow for X-ray crystallography.

References

In vivo efficacy studies of 5-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid analogs

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Efficacy of Benzofuran Analogs in Oncology

Benzofuran derivatives have shown promising results in cancer research, with many compounds exhibiting potent cytotoxic activity against a range of human cancer cell lines. The primary mechanisms of action often involve the inhibition of key signaling pathways, such as VEGFR-2, and the induction of apoptosis.

In Vitro Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected benzofuran analogs against various cancer cell lines.

Compound IDModificationCancer Cell LineIC50 (µM)Reference
12 Benzofuran derivativeSiHa (Cervical Cancer)1.10[1]
HeLa (Cervical Cancer)1.06[1]
16b 3-methylbenzofuran derivativeA549 (Lung Cancer)1.48[1]
18a Benzofuran derivativeA549 (Lung Cancer)-[1]
18d Benzofuran derivativeA549 (Lung Cancer)-[1]
23a Benzofuran-isatin carbohydrazide hybridSW-620 (Colorectal Cancer)8.7[1]
HT-29 (Colorectal Cancer)9.4[1]
23d Benzofuran-isatin carbohydrazide hybridSW-620 (Colorectal Cancer)6.5[1]
HT-29 (Colorectal Cancer)9.8[1]
32a Thiazole-substituted benzofuranHePG2 (Liver Cancer)8.49-16.72[1]
HeLa (Cervical Cancer)6.55-13.14[1]
MCF-7 (Breast Cancer)4.0-8.99[1]
PC3 (Prostate Cancer)-[1]
36b Benzofuran derivativeH460 (Lung Cancer)-[1]
37a-h Piperazine-based benzofuransMCF-7, A549, HeLa, HCT116, SGC7901< 10[1]
50g 1-(benzofuran-3-yl)-1H-1,2,3-triazole derivativeHCT-116 (Colorectal Cancer)0.87[1]
HeLa (Cervical Cancer)0.73[1]
HepG2 (Liver Cancer)5.74[1]
A549 (Lung Cancer)0.57[1]
4g Benzofuran-based chalcone derivativeHCC1806 (Breast Cancer)5.93[2]
HeLa (Cervical Cancer)5.61[2]
In Vivo Anticancer Efficacy

While extensive in vivo data is not available for all analogs, some have been evaluated in animal models. For instance, compound 36b was shown to effectively inhibit H460 lung cancer cell growth in vivo without significant side effects[1].

Anti-inflammatory Potential of Benzofuran Analogs

Several fluorinated benzofuran and dihydrobenzofuran derivatives have been investigated for their anti-inflammatory properties. These compounds have been shown to inhibit the production of key inflammatory mediators.

In Vitro Anti-inflammatory Activity

The following table presents the inhibitory concentrations (IC50 values) of fluorinated benzofuran derivatives on the secretion of various inflammatory mediators in LPS-stimulated macrophages.[3]

CompoundIL-6 IC50 (µM)CCL2 IC50 (µM)Nitric Oxide IC50 (µM)PGE2 IC50 (µM)
Derivative 1 1.2 - 9.041.5 - 19.32.4 - 5.21.1 - 20.5
Derivative 2 1.2 - 9.041.5 - 19.32.4 - 5.21.92
Derivative 3 1.2 - 9.041.5 - 19.32.4 - 5.21.48

Experimental Protocols

Cell Viability Assay (MTT Assay)

Cancer cell lines were seeded in 96-well plates and treated with various concentrations of the benzofuran derivatives for a specified duration (e.g., 72 hours). Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well. After incubation, the formazan crystals were dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values were then calculated as the concentration of the compound that caused a 50% reduction in cell viability compared to the untreated control.[4]

In Vivo Tumor Xenograft Model

Female BALB/c nude mice were subcutaneously inoculated with human cancer cells (e.g., H460). When the tumors reached a palpable size, the mice were randomly assigned to treatment and control groups. The treatment group received intraperitoneal or oral administration of the benzofuran analog at a specific dose and schedule. The control group received the vehicle alone. Tumor volume and body weight were measured regularly. At the end of the study, the tumors were excised and weighed. The percentage of tumor growth inhibition was calculated to determine the in vivo efficacy of the compound.

Measurement of Inflammatory Mediators

Murine macrophage cells (e.g., RAW 264.7) were stimulated with lipopolysaccharide (LPS) in the presence or absence of the benzofuran derivatives. After a defined incubation period, the cell culture supernatants were collected. The concentrations of inflammatory mediators such as Interleukin-6 (IL-6), Chemokine (C-C) Ligand 2 (CCL2), Nitric Oxide (NO), and Prostaglandin E2 (PGE2) were quantified using specific enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.[3][4]

Visualizations

Signaling Pathway Diagram

G cluster_0 VEGFR-2 Signaling Pathway cluster_1 Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Ras Ras PKC->Ras Akt Akt PI3K->Akt Akt->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Benzofuran Benzofuran Analogs Benzofuran->VEGFR2 Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway by benzofuran analogs.

Experimental Workflow Diagram

G cluster_0 In Vitro Studies cluster_1 In Vivo Studies A1 Synthesis of Benzofuran Analogs A2 In Vitro Cytotoxicity (MTT Assay) A1->A2 A3 IC50 Determination A2->A3 A4 Mechanism of Action Studies (e.g., Apoptosis Assay, Kinase Assay) A3->A4 B1 Lead Compound Selection A4->B1 Promising Candidates B2 Animal Model (e.g., Xenograft) B1->B2 B3 Treatment Administration B2->B3 B4 Efficacy Evaluation (Tumor Growth Inhibition) B3->B4 B5 Toxicity Assessment B4->B5

Caption: General workflow for preclinical evaluation of benzofuran analogs.

References

Unveiling the Selectivity of Benzofuran Inhibitors: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor development, understanding the cross-reactivity and selectivity profile of a compound is paramount. This guide provides an objective comparison of benzofuran-based inhibitors, supported by experimental data and detailed protocols, to aid in the rational design and selection of targeted therapeutics.

Benzofuran, a heterocyclic organic compound, has emerged as a privileged scaffold in medicinal chemistry, forming the core of numerous inhibitors targeting a variety of protein kinases. The therapeutic potential of these inhibitors is intrinsically linked to their selectivity – the ability to inhibit the intended target kinase without affecting other kinases in the complex human kinome. Poor selectivity can lead to off-target effects and undesirable side effects, hindering clinical translation. This guide focuses on a representative benzofuran derivative, RAF265 (CHIR-265), to illustrate the principles of selectivity profiling and provide a framework for comparative analysis.

Comparative Kinase Inhibition Profile of Benzofuran Inhibitors

To effectively evaluate the selectivity of a benzofuran inhibitor, its inhibitory activity is assessed against a broad panel of kinases. The following table summarizes the inhibitory activity (IC50) of the benzofuran-derivative RAF265 against its primary targets and a selection of other kinases. For comparison, hypothetical data for a generic "Alternative Benzofuran Inhibitor" is included to highlight potential differences in selectivity profiles.

Kinase TargetRAF265 (CHIR-265) IC50 (nM)Alternative Benzofuran Inhibitor IC50 (nM)
Primary Targets
B-Raf (V600E)3-60[1]50
B-Raf (wild-type)3-60[1]150
c-Raf3-60[1]250
VEGFR230[1]500
Off-Target Kinases
c-Kit<100[2]>1000
PDGFRβ<100[2]>1000
CDK2>100080
Aurora B>1000200
LSD1Not Reported15

Note: The IC50 values represent the concentration of the inhibitor required to reduce the kinase activity by 50%. A lower IC50 value indicates higher potency. Data for the "Alternative Benzofuran Inhibitor" is hypothetical and for illustrative purposes.

Signaling Pathways of Key Benzofuran Inhibitor Targets

Understanding the biological context in which these inhibitors function is crucial. The following diagrams, generated using the DOT language, illustrate the signaling pathways of the primary targets of many benzofuran inhibitors.

RAF_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS BRAF B-Raf RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

BRAF Signaling Pathway

VEGFR2_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC AKT Akt PI3K->AKT RAF Raf PKC->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation, Survival, Migration, Permeability ERK->Proliferation mTOR->Proliferation

VEGFR2 Signaling Pathway

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of any comparative analysis. The following are detailed methodologies for key experiments cited in the evaluation of benzofuran inhibitors.

In Vitro Kinase Inhibition Assay (Radiometric Filter-Binding Assay)

This assay is considered a gold standard for quantifying kinase activity by measuring the incorporation of a radiolabeled phosphate from [γ-³³P]ATP into a kinase-specific substrate.

Materials:

  • Purified recombinant kinase

  • Kinase-specific peptide or protein substrate

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Test inhibitor (benzofuran derivative) at various concentrations

  • Stop solution (e.g., 75 mM phosphoric acid)

  • P81 phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, combine the purified kinase, substrate, and test inhibitor at various concentrations in the kinase reaction buffer.

  • Initiation: Initiate the kinase reaction by adding [γ-³³P]ATP. The final ATP concentration should be close to the Km of the kinase for ATP to ensure accurate IC50 determination.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction proceeds within the linear range.

  • Termination: Stop the reaction by adding the stop solution.

  • Substrate Capture: Transfer the reaction mixture to a P81 phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unbound [γ-³³P]ATP will be washed away.

  • Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove all unbound radioactivity.

  • Detection: After drying the plate, add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve using non-linear regression analysis.

In Vitro Kinase Inhibition Assay (Luminescence-Based ADP-Glo™ Assay)

This homogeneous assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. It is a non-radioactive, high-throughput alternative.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase reaction buffer

  • Test inhibitor (benzofuran derivative) at various concentrations

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Luminometer

Procedure:

  • Kinase Reaction: In a white, opaque 96-well or 384-well plate, set up the kinase reaction containing the kinase, substrate, ATP, and varying concentrations of the test inhibitor in the kinase reaction buffer.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., room temperature or 30°C) for a specified time.

  • ADP Detection: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value as described for the radiometric assay.

Experimental Workflow for Selectivity Profiling

The process of determining the selectivity of a kinase inhibitor involves a systematic workflow, often conducted in a tiered approach to manage resources efficiently.

Selectivity_Profiling_Workflow Start Start: Benzofuran Inhibitor Synthesis Primary_Screen Primary Screen: Single High Concentration (e.g., 1-10 µM) against a Broad Kinase Panel Start->Primary_Screen Hit_Identification Hit Identification: Identify kinases with significant inhibition (e.g., >70%) Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay: Determine IC50 values for identified hits Hit_Identification->Dose_Response Selectivity_Analysis Selectivity Profile Analysis: Compare on-target potency with off-target effects Dose_Response->Selectivity_Analysis Lead_Optimization Lead Optimization or Further Development Selectivity_Analysis->Lead_Optimization

Kinase Inhibitor Selectivity Profiling Workflow

By adhering to rigorous experimental protocols and systematically analyzing the resulting data, researchers can build a comprehensive understanding of the selectivity profile of benzofuran inhibitors. This knowledge is critical for advancing the most promising candidates into further preclinical and clinical development, ultimately contributing to the discovery of safer and more effective targeted therapies.

References

Comparative Analysis of Synthetic Routes to 5-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of plausible synthetic routes for the preparation of 5-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid, a key intermediate in pharmaceutical research. Due to the limited availability of direct published synthetic procedures for this specific molecule, this comparison is based on established benzofuran synthesis methodologies and analogous reactions reported in the scientific literature.

Introduction

This compound is a fluorinated heterocyclic compound of interest in medicinal chemistry. The introduction of a fluorine atom can significantly modulate the physicochemical and biological properties of a molecule, including its metabolic stability, binding affinity, and lipophilicity. This guide outlines and compares three potential synthetic strategies for its preparation, providing hypothetical experimental data and detailed protocols to aid researchers in their synthetic endeavors.

Plausible Synthetic Routes: A Comparative Overview

Three primary synthetic strategies are proposed and analyzed:

  • Route A: Perkin-Oglialoro Condensation followed by Intramolecular Cyclization. This classical approach involves the condensation of a substituted salicylaldehyde with an acid anhydride and its corresponding salt, followed by cyclization to form the benzofuran ring.

  • Route B: O-Alkylation of 4-Fluorophenol followed by Intramolecular Cyclization. This route begins with the alkylation of 4-fluorophenol, followed by a cyclization reaction to construct the benzofuran core.

  • Route C: Hydrolysis of Ethyl 5-Fluoro-3-methyl-1-benzofuran-2-carboxylate. This is a straightforward hydrolysis of the corresponding ethyl ester, which is commercially available, to the desired carboxylic acid.

Data Presentation: Quantitative Comparison of Synthetic Routes

The following table summarizes the estimated quantitative data for the three proposed synthetic routes. These values are based on typical yields and reaction conditions for analogous transformations reported in the literature.

ParameterRoute A: Perkin-Oglialoro RouteRoute B: O-Alkylation RouteRoute C: Ester Hydrolysis
Starting Materials 5-Fluorosalicylaldehyde, Propanoic anhydride, Sodium propanoate4-Fluorophenol, Ethyl 2-chloropropanoateEthyl 5-fluoro-3-methyl-1-benzofuran-2-carboxylate
Number of Steps 231
Overall Estimated Yield 40-50%35-45%>95%
Reaction Time 12-24 hours18-36 hours2-4 hours
Key Reagents Acetic anhydride, PyridineK2CO3, Polyphosphoric acidNaOH or LiOH, HCl
Purification Method Recrystallization, Column chromatographyColumn chromatography, RecrystallizationAcid-base extraction, Recrystallization
Scalability ModerateModerateHigh
Advantages Utilizes readily available starting materials.Avoids harsh Perkin reaction conditions.High yield, simple procedure.
Disadvantages Moderate yields, high temperatures required.Multi-step process, potential for side reactions.Dependent on the commercial availability of the ester.

Experimental Protocols

Route A: Perkin-Oglialoro Condensation and Cyclization

Step 1: Synthesis of (E)-2-cyano-3-(2-hydroxy-5-fluorophenyl)acrylic acid

  • A mixture of 5-fluorosalicylaldehyde (1.0 eq), propanoic anhydride (2.5 eq), and sodium propanoate (1.0 eq) is heated at 160-180 °C for 6-8 hours.

  • The reaction mixture is cooled to room temperature and then poured into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product is recrystallized from ethanol to afford the intermediate cinnamic acid derivative.

Step 2: Intramolecular Cyclization to this compound

  • The intermediate from Step 1 is heated with acetic anhydride and a catalytic amount of pyridine at reflux for 6-8 hours.

  • The reaction mixture is cooled, and the excess acetic anhydride is quenched by the addition of water.

  • The precipitated product is filtered, washed with water, and then hydrolyzed by refluxing with aqueous sodium hydroxide.

  • The solution is cooled and acidified with concentrated HCl to precipitate the final product.

  • The solid is collected by filtration, washed with water, and dried to yield this compound.

Route B: O-Alkylation of 4-Fluorophenol and Cyclization

Step 1: Synthesis of Ethyl 2-(4-fluorophenoxy)propanoate

  • To a solution of 4-fluorophenol (1.0 eq) in acetone, potassium carbonate (1.5 eq) is added, and the mixture is stirred at room temperature for 30 minutes.

  • Ethyl 2-chloropropanoate (1.1 eq) is added, and the reaction mixture is refluxed for 12-16 hours.

  • After cooling, the inorganic salts are filtered off, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by vacuum distillation.

Step 2: Fries Rearrangement to Ethyl 2-(5-fluoro-2-hydroxy-phenyl)propanoate

  • Ethyl 2-(4-fluorophenoxy)propanoate (1.0 eq) is treated with a Lewis acid such as aluminum chloride (1.2 eq) in a suitable solvent like nitrobenzene at 0 °C.

  • The reaction mixture is slowly warmed to room temperature and stirred for 4-6 hours.

  • The reaction is quenched by pouring it into a mixture of ice and concentrated HCl.

  • The organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.

Step 3: Intramolecular Cyclization to this compound

  • The product from Step 2 is heated in polyphosphoric acid (PPA) at 100-120 °C for 2-4 hours.

  • The reaction mixture is cooled and poured into ice-water.

  • The precipitated solid is collected, washed with water, and then hydrolyzed with aqueous NaOH.

  • Acidification with HCl precipitates the final product, which is then filtered, washed, and dried.

Route C: Hydrolysis of Ethyl 5-Fluoro-3-methyl-1-benzofuran-2-carboxylate
  • To a solution of ethyl 5-fluoro-3-methyl-1-benzofuran-2-carboxylate (1.0 eq) in a mixture of ethanol and water, sodium hydroxide (2.0 eq) or lithium hydroxide (2.0 eq) is added.

  • The reaction mixture is stirred at room temperature or gently heated (50-60 °C) for 2-4 hours until the reaction is complete (monitored by TLC).

  • The ethanol is removed under reduced pressure.

  • The aqueous solution is diluted with water and washed with diethyl ether to remove any unreacted ester.

  • The aqueous layer is cooled in an ice bath and acidified to pH 2-3 with concentrated hydrochloric acid.

  • The precipitated white solid is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.

Mandatory Visualizations

Synthetic Workflow Diagrams

Route_A A 5-Fluorosalicylaldehyde C (E)-2-cyano-3-(2-hydroxy-5-fluorophenyl)acrylic acid A->C Perkin-Oglialoro Condensation B Propanoic anhydride, Sodium propanoate B->C E This compound C->E Intramolecular Cyclization & Hydrolysis D Acetic anhydride, Pyridine D->E

Caption: Synthetic workflow for Route A.

Route_B A 4-Fluorophenol C Ethyl 2-(4-fluorophenoxy)propanoate A->C O-Alkylation B Ethyl 2-chloropropanoate, K2CO3 B->C E Ethyl 2-(5-fluoro-2-hydroxyphenyl)propanoate C->E Fries Rearrangement D AlCl3 D->E G This compound E->G Intramolecular Cyclization & Hydrolysis F Polyphosphoric acid, NaOH, HCl F->G

Caption: Synthetic workflow for Route B.

Route_C A Ethyl 5-fluoro-3-methyl- 1-benzofuran-2-carboxylate C This compound A->C Hydrolysis B NaOH or LiOH, HCl B->C

Caption: Synthetic workflow for Route C.

Logical Relationship Diagram

Comparison cluster_Routes Synthetic Routes cluster_Factors Comparison Factors Target_Molecule This compound Route_A Route A: Perkin-Oglialoro Target_Molecule->Route_A Route_B Route B: O-Alkylation Target_Molecule->Route_B Route_C Route C: Ester Hydrolysis Target_Molecule->Route_C Yield Yield Route_A->Yield Moderate Simplicity Simplicity Route_A->Simplicity Moderate Scalability Scalability Route_A->Scalability Moderate Cost Cost Route_A->Cost Low Route_B->Yield Moderate Route_B->Simplicity Low Route_B->Scalability Moderate Route_B->Cost Moderate Route_C->Yield High Route_C->Simplicity High Route_C->Scalability High Route_C->Cost High (precursor)

Caption: Comparison of synthetic routes.

Conclusion

The choice of the optimal synthetic route to this compound will depend on the specific requirements of the researcher, including the desired scale of the synthesis, the availability and cost of starting materials, and the desired purity of the final product.

  • Route C is the most straightforward and highest-yielding approach, provided that the starting ethyl ester is readily available and cost-effective.

  • Route A represents a classical and reliable method for constructing the benzofuran core from simple precursors, although it may require optimization to achieve high yields.

  • Route B offers an alternative pathway that avoids the potentially harsh conditions of the Perkin reaction but involves more synthetic steps.

It is recommended that researchers perform small-scale pilot reactions to optimize the conditions for their chosen route before proceeding to a larger-scale synthesis.

Validating the Mechanism of Action for Benzofuran-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzofuran-based compounds have emerged as a versatile scaffold in medicinal chemistry, demonstrating significant therapeutic potential across various disease areas, notably in oncology and neurodegenerative disorders. Their efficacy often stems from the targeted inhibition of key cellular signaling pathways. This guide provides a comparative analysis of benzofuran-based compounds against other established therapeutic alternatives, supported by experimental data and detailed methodologies to facilitate the validation of their mechanism of action.

Comparative Efficacy: Benzofuran Derivatives vs. Alternative Agents

The therapeutic efficacy of benzofuran-based compounds is best understood through a direct comparison with alternative drugs targeting the same molecular pathways. The following tables summarize the inhibitory concentrations (IC50) of selected benzofuran derivatives and their counterparts against key cellular targets.

Anticancer Activity: Kinase Inhibition

Many benzofuran derivatives exert their anticancer effects by inhibiting protein kinases crucial for cell cycle progression and survival.

Table 1: Comparative IC50 Values for CDK2 Inhibitors

Compound ClassCompound NameTargetIC50 (nM)Cell Line(s)
Benzofuran Derivative 3-(piperazinylmethyl)benzofuran derivative (Compound 9h)CDK240.91Cell-free assay
Alternative CDK2 Inhibitor Palbociclib (Ibrance)CDK4/611/15Cell-free assay
Alternative CDK2 Inhibitor Ribociclib (Kisqali)CDK4/610/39Cell-free assay

Table 2: Comparative IC50 Values for Aurora B Kinase Inhibitors

Compound ClassCompound NameTargetIC50 (nM)Cell Line(s)
Benzofuran Derivative S6Aurora B~250 (in vitro)HeLa, HepG2, SW620
Alternative Aurora B Inhibitor Barasertib (AZD1152)Aurora B0.37Cell-free assay

Table 3: Comparative IC50 Values for mTOR Inhibitors

Compound ClassCompound NameTargetIC50 (nM)Cell Line(s)
Benzofuran Derivative (Data not specifically available for a direct mTOR inhibitor)---
Alternative mTOR Inhibitor Everolimus (Afinitor)mTOR1-100Various breast cancer cell lines[1][2]
Anticancer Activity: HIF-1α Pathway Inhibition

The Hypoxia-Inducible Factor-1α (HIF-1α) pathway is a critical driver of tumor survival and angiogenesis.

Table 4: Comparative IC50 Values for HIF-1α Inhibitors

Compound ClassCompound NameTargetIC50 (µM)Cell Line(s)
Benzofuran Derivative Benzene-sulfonamide-based benzofuranHIF-1 pathway(Qualitative inhibition reported)HCT116
Alternative HIF-1α Inhibitor PX-478HIF-1α20-50 (normoxia), 3.9-19.4 (hypoxia)PC3, DU145, MCF-7, HT-29, Panc-1, BxPC-3[3][4]
Anticancer Activity: Tubulin Polymerization Inhibition

Disruption of microtubule dynamics is a well-established anticancer strategy.

Table 5: Comparative IC50 Values for Tubulin Polymerization Inhibitors

Compound ClassCompound NameTargetIC50 (µM)Assay Type
Benzofuran Derivative BNC105Tubulin Polymerization(Potent inhibition reported)Cell-based assays
Alternative Tubulin Polymerization Inhibitor Paclitaxel (Taxol)Tubulin Polymerization~0.1-1Varies by cell line
Neuroprotective Activity: Cholinesterase Inhibition

In the context of Alzheimer's disease, inhibiting cholinesterases is a key therapeutic approach.

Table 6: Comparative IC50 Values for Cholinesterase Inhibitors

Compound ClassCompound NameTargetIC50 (µM)
Benzofuran Derivative 2-arylbenzofuran (Compound 22h)Butyrylcholinesterase (BChE)0.054
Alternative Cholinesterase Inhibitor DonepezilAcetylcholinesterase (AChE)~0.03-0.06

Experimental Protocols for Mechanism of Action Validation

To ensure reproducibility and accurate comparison, detailed experimental protocols for key assays are provided below.

MTT Assay for Cell Viability

This colorimetric assay assesses cell metabolic activity, which is indicative of cell viability.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • MTT solvent (4 mM HCl, 0.1% NP40 in isopropanol)

  • 96-well plates

  • Test compounds and vehicle control (e.g., DMSO)

  • Culture medium

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[4][5][6][7]

  • Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% cold ethanol

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Culture and treat cells with the test compound for the desired duration.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[3][8][9][10][11]

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

  • Use appropriate software to quantify the percentage of cells in each phase of the cell cycle.

In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Purified active kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (radiolabeled [γ-³²P]ATP or for non-radioactive methods, unlabeled ATP)

  • Kinase reaction buffer

  • Test compound and vehicle control

  • Method for detecting substrate phosphorylation (e.g., phosphospecific antibodies, scintillation counting, or fluorescence-based detection)

Procedure:

  • Prepare a reaction mixture containing the purified kinase, its substrate, and the kinase reaction buffer.

  • Add the test compound at various concentrations or the vehicle control to the reaction mixture.

  • Initiate the kinase reaction by adding ATP.[2][12][13][14][15]

  • Incubate the reaction at the optimal temperature (usually 30°C or 37°C) for a specific time.

  • Stop the reaction (e.g., by adding EDTA or boiling in SDS-PAGE sample buffer).

  • Detect and quantify the amount of phosphorylated substrate.

  • Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of microtubules from purified tubulin.

Materials:

  • Purified tubulin protein

  • Tubulin polymerization buffer (containing GTP)

  • Test compound and vehicle control

  • Microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing purified tubulin in polymerization buffer on ice.

  • Add the test compound or vehicle control to the reaction mixture.

  • Transfer the mixture to a pre-warmed 96-well plate.

  • Immediately place the plate in a microplate reader pre-heated to 37°C.

  • Monitor the increase in absorbance at 340 nm over time, which corresponds to the rate of tubulin polymerization.[16][17][18][19]

  • Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin assembly.

Visualizing Mechanisms of Action and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by benzofuran-based compounds and a typical experimental workflow for their validation.

HIF-1 Signaling Pathway and Inhibition cluster_normoxia Normoxia cluster_hypoxia Hypoxia cluster_nucleus_content Hypoxia HIF-1α_N HIF-1α PHD PHD HIF-1α_N->PHD Hydroxylation VHL VHL PHD->VHL Recruitment Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination HIF-1α_H HIF-1α (stabilized) HIF-1β HIF-1β HIF-1α_H->HIF-1β Dimerization HRE Hypoxia Response Element (HRE) HIF-1β->HRE Binding Nucleus Nucleus Target_Genes Target Genes (e.g., VEGF) HRE->Target_Genes Transcription Angiogenesis Angiogenesis & Tumor Survival Target_Genes->Angiogenesis Benzofuran_Inhibitor Benzofuran-based HIF-1 Inhibitor Benzofuran_Inhibitor->HIF-1α_H Inhibits stabilization

Caption: HIF-1 signaling pathway and point of intervention for benzofuran inhibitors.

CDK2/Cyclin E Regulation of G1/S Transition Growth_Factors Growth Factors CyclinD_CDK46 Cyclin D-CDK4/6 Growth_Factors->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb Phosphorylates E2F E2F Rb->E2F Releases CyclinE Cyclin E E2F->CyclinE Transcription CyclinE_CDK2 Cyclin E-CDK2 (Active) CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 CyclinE_CDK2->Rb Hyperphosphorylates S_Phase S Phase Entry (DNA Replication) CyclinE_CDK2->S_Phase Benzofuran_CDK2i Benzofuran-based CDK2 Inhibitor Benzofuran_CDK2i->CDK2 Inhibits

Caption: Regulation of the G1/S cell cycle transition by CDK2 and its inhibition.

Experimental Workflow for MoA Validation Start Hypothesis: Benzofuran compound targets Pathway X Cell_Viability Cell Viability Assay (e.g., MTT) Start->Cell_Viability Target_Engagement Direct Target Engagement Assay (e.g., In Vitro Kinase Assay) Start->Target_Engagement Cellular_Mechanism Cellular Mechanism Assay (e.g., Cell Cycle Analysis) Start->Cellular_Mechanism Data_Analysis Data Analysis and IC50 Determination Cell_Viability->Data_Analysis Target_Engagement->Data_Analysis Cellular_Mechanism->Data_Analysis Conclusion Conclusion on Mechanism of Action Data_Analysis->Conclusion

Caption: A streamlined workflow for validating the mechanism of action of a novel compound.

This guide provides a framework for the objective comparison and validation of benzofuran-based compounds. By utilizing the provided data, protocols, and visual aids, researchers can effectively design experiments to elucidate the precise mechanisms of action of these promising therapeutic agents.

References

Benchmarking the Potency of 5-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid Against Known Pim-1 Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the inhibitory potency of 5-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid against the Pim-1 kinase, a key regulator of cell proliferation and survival. While the benzofuran-2-carboxylic acid scaffold has been identified in potent Pim-1 inhibitors, specific inhibitory data for the 5-fluoro-3-methyl substituted analog is not yet publicly available.[1] This document outlines the necessary experimental protocols and presents data on established Pim-1 inhibitors to serve as a benchmark for future studies.

Pim-1 Kinase: A Therapeutic Target

Pim-1 is a serine/threonine kinase that plays a crucial role in the regulation of cell cycle progression, apoptosis, and cell proliferation. Its overexpression is associated with various cancers, making it an attractive target for the development of novel anti-cancer therapeutics. The Pim-1 signaling pathway is activated by a variety of cytokines and growth factors, leading to the phosphorylation of downstream targets that promote cell survival and growth.

Potency Comparison of Known Pim-1 Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of several known Pim-1 kinase inhibitors. This data provides a reference for benchmarking the potency of novel compounds like this compound.

InhibitorTarget(s)IC50 (Pim-1)
SGI-1776 Pim-1, Pim-2, Pim-3, Flt-37 nM
AZD1208 Pan-Pim Kinase0.4 nM
CX-6258 Pan-Pim Kinase5 nM
TCS PIM-1 1 Pim-150 nM
Quercetagetin Pim-1340 nM

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

Accurate determination of inhibitor potency requires standardized and well-documented experimental protocols. Below are methodologies for biochemical and cell-based Pim-1 kinase inhibition assays.

Biochemical Pim-1 Kinase Inhibition Assay (ADP-Glo™ Luminescent Kinase Assay)

This in vitro assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant human Pim-1 kinase

  • Pim-1 kinase substrate peptide (e.g., a derivative of the BAD protein)

  • ATP

  • Test compound (this compound) and known inhibitors

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 384-well white opaque assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test and reference compounds in DMSO. Further dilute to the desired final concentrations in kinase buffer.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted compound solution to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the Pim-1 kinase and the substrate peptide in kinase buffer.

    • Initiate the reaction by adding 5 µL of ATP solution in kinase buffer.

    • Incubate the reaction mixture at room temperature for 60 minutes.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and contains luciferase and luciferin to produce a luminescent signal.

  • Data Acquisition: Incubate at room temperature for 30 minutes and measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the Pim-1 kinase activity. Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Pim-1 Kinase Inhibition Assay (Cell Viability - MTT Assay)

This assay assesses the effect of the inhibitor on the proliferation and viability of cancer cell lines that overexpress Pim-1 kinase.

Materials:

  • Cancer cell line known to have high Pim-1 expression (e.g., K562 chronic myelogenous leukemia cells)

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • Test compound and known inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test and reference compounds. Include a vehicle (DMSO) control.

  • Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value for each compound by plotting the percentage of viability against the log of the compound concentration and fitting to a dose-response curve.

Visualizing the Pim-1 Signaling Pathway and Experimental Workflow

To further clarify the context of this research, the following diagrams illustrate the Pim-1 signaling pathway and the general workflow for evaluating a novel inhibitor.

Pim1_Signaling_Pathway Cytokines Cytokines / Growth Factors JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT Pim1_Gene Pim-1 Gene Transcription JAK_STAT->Pim1_Gene Pim1_Kinase Pim-1 Kinase Pim1_Gene->Pim1_Kinase Downstream Downstream Targets (e.g., Bad, p21) Pim1_Kinase->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Inhibition of Apoptosis Downstream->Apoptosis

Caption: Simplified Pim-1 Kinase Signaling Pathway.

Inhibitor_Evaluation_Workflow Compound This compound Biochemical Biochemical Assay (e.g., ADP-Glo) Compound->Biochemical CellBased Cell-Based Assay (e.g., MTT) Compound->CellBased IC50_Biochem Determine Biochemical IC50 Biochemical->IC50_Biochem IC50_Cell Determine Cellular IC50 CellBased->IC50_Cell Comparison Compare with Known Inhibitors IC50_Biochem->Comparison IC50_Cell->Comparison Conclusion Assess Potency and Potential for Development Comparison->Conclusion

Caption: General workflow for evaluating a novel kinase inhibitor.

References

Head-to-head comparison of different substituted benzofuran-2-carboxylic acids in cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzofuran-2-carboxylic acid derivatives have emerged as a promising class of heterocyclic compounds in anticancer drug discovery. Their diverse pharmacological activities are attributed to the versatile benzofuran scaffold, which can be readily modified with various substituents to enhance potency and selectivity against cancer cells. This guide provides a head-to-head comparison of the in vitro cytotoxic activity of different substituted benzofuran-2-carboxylic acids against a panel of human cancer cell lines, supported by experimental data from recent studies.

Comparative Analysis of Cytotoxic Activity

The anticancer efficacy of various substituted benzofuran-2-carboxylic acid derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the tables below. Lower IC50 values indicate higher potency.

Benzofuran-2-Carboxylic Acid N-(substituted)phenylamide Derivatives

A study by Choi et al. investigated a series of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives for their cytotoxic activities against six human cancer cell lines. The results highlight that substitutions on the N-phenyl ring significantly influence the anticancer activity.[1]

CompoundSubstitutionACHN (Renal) IC50 (µM)HCT15 (Colon) IC50 (µM)MM231 (Breast) IC50 (µM)NUGC-3 (Gastric) IC50 (µM)NCI-H23 (Lung) IC50 (µM)PC-3 (Prostate) IC50 (µM)
3m 4'-hydroxy>302.372.202.485.862.68

Data extracted from Choi et al. (2015).[1]

Ureido-Linked Benzofuran-Based Carboxylic Acids

Abdelgawad et al. synthesized novel benzofuran-based carboxylic acid derivatives featuring a ureido linker and evaluated their antiproliferative action against human breast cancer cell lines, MCF-7 and MDA-MB-231. The 5-bromobenzofuran derivative 9e demonstrated potent activity against the triple-negative breast cancer cell line MDA-MB-231.[2][3]

CompoundCore StructureSubstitutionMCF-7 IC50 (µM)MDA-MB-231 IC50 (µM)
9b 2-methylbenzofuran3-ureidobenzoic acid>10037.60 ± 1.86
9e 5-bromobenzofuran3-ureidobenzoic acid14.91 ± 1.042.52 ± 0.39
9f 5-bromobenzofuran4-ureidobenzoic acid19.70 ± 2.0611.50 ± 1.05
Doxorubicin ---2.36 ± 0.18

Data extracted from Abdelgawad et al. (2020).[2][3]

3-Methyl and 3-(Morpholinomethyl)benzofuran Derivatives

A study by Al-Sanea et al. reported the synthesis and evaluation of 3-methylbenzofuran and 3-(morpholinomethyl)benzofuran derivatives against non-small cell lung carcinoma cell lines, A549 and NCI-H23. Several compounds exhibited potent inhibitory activity, with some surpassing the efficacy of the standard drug, staurosporine.[4][5]

CompoundCore StructureA549 IC50 (µM)NCI-H23 IC50 (µM)
4b 3-methylbenzofuran3.69>50
4c 3-methylbenzofuran1.48>50
15a 3-(morpholinomethyl)benzofuran18.732.52
15c 3-(morpholinomethyl)benzofuran8.442.21
16a 3-(morpholinomethyl)benzofuran10.210.49
Staurosporine -1.52-

Data extracted from Al-Sanea et al. (2021).[4][5]

Mechanisms of Action

Several studies have elucidated the mechanisms through which substituted benzofuran-2-carboxylic acids exert their anticancer effects. These include the inhibition of key signaling pathways and the induction of cell cycle arrest and apoptosis.

Inhibition of NF-κB Signaling Pathway

The transcription factor NF-κB plays a crucial role in cancer cell proliferation, survival, and inflammation. Certain benzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives have been shown to inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity.[1] This inhibition is a key mechanism contributing to their cytotoxic effects.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Benzofuran Benzofuran-2-carboxylic acid derivatives Benzofuran->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory & Pro-survival Genes DNA->Genes Transcription

Figure 1: Inhibition of the NF-κB signaling pathway by benzofuran derivatives.
VEGFR-2 Inhibition and Anti-Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Some 3-methyl and 3-(morpholinomethyl)benzofuran derivatives have demonstrated potent VEGFR-2 inhibitory activity, suggesting their potential as anti-angiogenic agents.[5]

VEGFR2_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P P VEGFR2->P Autophosphorylation Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) P->Downstream Activates Response Proliferation, Migration, Survival (Angiogenesis) Downstream->Response Benzofuran Benzofuran-2-carboxylic acid derivatives Benzofuran->VEGFR2 Inhibits Autophosphorylation

Figure 2: Inhibition of VEGFR-2 signaling by benzofuran derivatives.
Induction of Cell Cycle Arrest and Apoptosis

Several studies have shown that substituted benzofuran-2-carboxylic acids can induce cell cycle arrest, primarily at the G2/M phase, and promote apoptosis (programmed cell death) in cancer cells. For instance, the 5-bromobenzofuran derivative 9e was found to cause a significant increase in the percentage of MDA-MB-231 cells in the G2/M and sub-G1 phases, indicative of cell cycle arrest and apoptosis, respectively.[2]

Cell_Cycle_Arrest G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 Apoptosis Apoptosis Benzofuran Benzofuran-2-carboxylic acid derivatives Benzofuran->G2 Arrest Benzofuran->Apoptosis Induces

Figure 3: Induction of G2/M cell cycle arrest and apoptosis by benzofuran derivatives.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-20,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • Cell Fixation: The cells are fixed by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.

  • Washing: The plates are washed five times with slow-running tap water to remove the TCA and air-dried.

  • Staining: 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well and incubated at room temperature for 30 minutes.

  • Washing: Unbound SRB is removed by washing the plates five times with 1% acetic acid. The plates are then air-dried.

  • Solubilization: 200 µL of 10 mM Tris base solution (pH 10.5) is added to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: The absorbance is read at 510 nm using a microplate reader. The percentage of cell growth inhibition is calculated, and the IC50 values are determined.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cells are plated in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with different concentrations of the benzofuran derivatives and incubated for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is expressed as a percentage relative to the control, and IC50 values are calculated.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Cells are harvested by trypsinization and washed with ice-cold PBS.

  • Fixation: The cells are fixed in 70% ice-cold ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing propidium iodide (PI) and RNase A in the dark at room temperature for 30 minutes.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined using cell cycle analysis software.

Annexin V-FITC/PI Apoptosis Assay

This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified period.

  • Cell Harvesting and Washing: Cells are harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, FITC-positive/PI-positive cells are late apoptotic, and FITC-negative/PI-positive cells are necrotic.

Experimental Workflow Overview

The general workflow for the evaluation of substituted benzofuran-2-carboxylic acids as anticancer agents is depicted below.

Experimental_Workflow Synthesis Synthesis & Characterization of Benzofuran Derivatives Cytotoxicity Cytotoxicity Screening (SRB or MTT Assay) Synthesis->Cytotoxicity IC50 Determination of IC50 Values Cytotoxicity->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI) Mechanism->Apoptosis Signaling Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) Mechanism->Signaling Lead Lead Compound Identification & Optimization Mechanism->Lead

Figure 4: General experimental workflow for anticancer drug discovery.

References

A Comparative Guide to the Bioactivity of 5-Fluoro-3-methyl-1-benzofuran-2-carboxylic Acid and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The introduction of specific substituents, such as a fluorine atom at the 5-position and a methyl group at the 3-position of the 1-benzofuran-2-carboxylic acid core, can significantly modulate the biological profile of these compounds. This guide provides a comparative analysis of the bioactivity of 5-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid and its structural analogs, supported by experimental data and detailed methodologies.

Comparative Bioactivity Data

The following tables summarize the quantitative bioactivity data for various structural analogs of this compound, focusing on their anticancer, anti-inflammatory, and antimicrobial activities.

Anticancer Activity

The cytotoxic properties of benzofuran derivatives have been extensively evaluated against various cancer cell lines. The data below highlights the structure-activity relationships (SAR), demonstrating how modifications to the core structure influence anticancer potency.

Table 1: Anticancer Activity of 3-Methyl-1-benzofuran-2-carboxamide Analogs [4][5]

Compound IDCore Structure ModificationR Group (at carboxamide)Cancer Cell LineIC50 (µM)
10d 3-methyl-1-benzofuran-2-carboxamide4-chlorophenylhydrazineMCF7 (Breast)2.07[4]
12b 3-methyl-1-benzofuran-2-carboxamide4-(4-chlorophenyl)piperazine-1-sulfonamideA549 (Lung)0.858[4]
4c 3-methyl-1-benzofuran-2-carboxamideN-(4-methoxyphenyl)thiosemicarbazideA549 (Lung)1.48[5]
16a 3-(morpholinomethyl)-1-benzofuran-2-carboxamideN-(3-methoxyphenyl)thiosemicarbazideA549 (Lung)1.50[6]
15a 3-(morpholinomethyl)-1-benzofuran-2-carboxamideN-phenylthiosemicarbazideNCI-H23 (Lung)2.52[6]
15c 3-(morpholinomethyl)-1-benzofuran-2-carboxamideN-(4-chlorophenyl)thiosemicarbazideNCI-H23 (Lung)2.21[6]

Table 2: Anticancer Activity of Other Benzofuran Analogs [1][7]

Compound IDStructural DescriptionCancer Cell LineCytotoxicity MetricValue (µM)
3 3-methyl-N-(4-morpholinophenethyl)benzofuran-2-carboxamideMultipleIC501.136[1]
10b 5-(4-bromo-N-(4-bromobenzyl)phenylsulfonamido)-3-methyl-N-(1-methylpiperidin-4-yl)benzofuran-2-carboxamideHIF-1 inhibitionIC50Not specified[1]
50g 1-(Benzofuran-3-yl)-N-(substituted)-1H-1,2,3-triazole-4-carboxamideHCT-116 (Colon)IC500.87[7]
50g 1-(Benzofuran-3-yl)-N-(substituted)-1H-1,2,3-triazole-4-carboxamideHeLa (Cervical)IC500.73[7]
50g 1-(Benzofuran-3-yl)-N-(substituted)-1H-1,2,3-triazole-4-carboxamideA549 (Lung)IC500.57[7]
14c 2-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)benzofuranHCT116 (Colon)IC503.27[7]
Anti-inflammatory Activity

Several benzofuran derivatives have demonstrated potent anti-inflammatory effects by inhibiting key inflammatory mediators.

Table 3: Anti-inflammatory Activity of Benzofuran Analogs [8]

Compound IDCore StructureBioactivity MetricIC50 (µM)
1 Aza-benzofuran derivativeNO Inhibition (LPS-stimulated RAW 264.7)17.31
3 Aza-benzofuran derivativeNO Inhibition (LPS-stimulated RAW 264.7)16.5
2 Aza-benzofuran derivativeNO Inhibition (LPS-stimulated RAW 264.7)31.5
4 Aza-benzofuran derivativeNO Inhibition (LPS-stimulated RAW 264.7)42.8
CelecoxibPositive ControlNO Inhibition (LPS-stimulated RAW 264.7)32.1
Antimicrobial Activity

The antimicrobial potential of benzofuran analogs has been evaluated against a range of bacterial and fungal strains.

Table 4: Antimicrobial Activity of Benzofuran Analogs [8][9]

Compound IDStructural DescriptionMicroorganismMIC (µg/mL)
1 Aza-benzofuran derivativeSalmonella typhimurium12.5[8]
1 Aza-benzofuran derivativeStaphylococcus aureus12.5[8]
1 Aza-benzofuran derivativeEscherichia coli25[8]
2 Aza-benzofuran derivativeStaphylococcus aureus25[8]
5 Oxa-benzofuran derivativePenicillium italicum12.5[8]
6 Oxa-benzofuran derivativeColletotrichum musae12.5-25[8]
III Halogenated 3-benzofurancarboxylic acidGram-positive bacteria50-200[9]
IV Halogenated 3-benzofurancarboxylic acidGram-positive bacteria50-200[9]
VI Halogenated 3-benzofurancarboxylic acidGram-positive bacteria50-200[9]
III Halogenated 3-benzofurancarboxylic acidCandida albicans100[9]
VI Halogenated 3-benzofurancarboxylic acidCandida parapsilosis100[9]

Experimental Protocols

Detailed methodologies for the key bioassays are provided below.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Cancer cell lines (e.g., A549, MCF7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and incubated to allow for attachment.

  • Compound Treatment: Cells are treated with various concentrations of the synthesized benzofuran derivatives and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[4]

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of compounds to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.

  • Compound Treatment: Cells are pre-treated with different concentrations of the benzofuran analogs for a short period before stimulation with LPS.

  • LPS Stimulation: LPS is added to the wells to induce an inflammatory response and NO production.

  • Incubation: The plates are incubated for approximately 24 hours.

  • Griess Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is determined using the Griess reagent. The absorbance is measured, and the percentage of NO inhibition is calculated relative to control cells.[8]

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (bacteria or fungi) is prepared.

  • Serial Dilution: The benzofuran derivatives are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[8][9]

Visualizations

The following diagrams illustrate key workflows and pathways relevant to the bioactivity of benzofuran derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening start Starting Materials (e.g., Substituted Phenols) reaction Chemical Synthesis (e.g., Cyclization, Functionalization) start->reaction purification Purification & Characterization (e.g., Chromatography, NMR, MS) reaction->purification in_vitro In Vitro Bioassays (Anticancer, Anti-inflammatory, Antimicrobial) purification->in_vitro Test Compounds data_analysis Data Analysis (IC50, MIC Determination) in_vitro->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar sar->reaction Lead Optimization

General workflow for the synthesis and biological evaluation of benzofuran analogs.

anticancer_pathway cluster_cellular_effects Cellular Effects cluster_molecular_targets Potential Molecular Targets benzofuran Benzofuran Analog kinases Kinase Inhibition (e.g., VEGFR-2) benzofuran->kinases hif1 HIF-1 Pathway Inhibition benzofuran->hif1 tubulin Tubulin Polymerization Inhibition benzofuran->tubulin cell_cycle Cell Cycle Arrest apoptosis Induction of Apoptosis cell_cycle->apoptosis proliferation Inhibition of Proliferation kinases->proliferation blocks signaling hif1->proliferation blocks adaptation to hypoxia tubulin->cell_cycle disrupts mitosis

Potential signaling pathways involved in the anticancer activity of benzofuran analogs.

References

Safety Operating Guide

Proper Disposal of 5-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 5-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid is paramount for ensuring laboratory safety and environmental protection. As a halogenated organic compound, this substance requires specific handling and disposal procedures distinct from general chemical waste. This guide provides detailed, step-by-step instructions for its proper disposal, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes safety goggles, a lab coat, and nitrile gloves to prevent skin and eye contact.[1] All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to institutional and regulatory guidelines for hazardous waste.

  • Segregation: This compound is a halogenated organic acid. It is crucial to segregate it from non-halogenated organic waste, inorganic waste, and general laboratory trash.[2][3][4] Halogenated organic wastes are typically incinerated under specific conditions to prevent the release of toxic byproducts.[3]

  • Waste Container Selection: Use a designated and compatible waste container for halogenated organic waste.[3][5] These containers are often specifically labeled, for instance, with green labels, to distinguish them from other waste streams.[3] The container must be in good condition, free from leaks, and have a secure, tight-fitting lid.[5]

  • Labeling: Affix a hazardous waste tag to the container before adding any waste.[5][6] The label must be filled out completely and accurately, including the full chemical name ("this compound") and the quantity added.[3][7] Do not use abbreviations or chemical formulas.

  • Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory.[6] This area should be away from sources of ignition and incompatible materials.[1][2] Ensure the container is kept closed at all times except when adding waste.[6][8]

  • Disposal Request: Once the container is full or ready for disposal, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][5]

Important Considerations:

  • Do Not dispose of this chemical down the drain.[1][2]

  • Do Not mix with incompatible waste streams, such as strong bases or oxidizing agents.[4]

  • For spills, use an inert absorbent material, collect the contaminated material in a sealed container, and dispose of it as hazardous waste.[9]

Quantitative Data and Hazard Information

While a specific Safety Data Sheet (SDS) for this compound was not identified in the search, data for structurally similar compounds and general guidelines for halogenated organic acids provide essential safety information.

ParameterInformationSource
Chemical Formula C₁₀H₇FO₃
Molecular Weight 194.16 g/mol [10]
Physical Form Solid
GHS Hazard Class Eye Irritant (Category 2A)
GHS Pictogram GHS07 (Exclamation Mark)
GHS Signal Word Warning
GHS Hazard Statements H319: Causes serious eye irritation
Storage Class 11 - Combustible Solids

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Start: Generation of This compound waste B Is the waste container for 'Halogenated Organic Waste' available? A->B C Obtain a designated and properly labeled 'Halogenated Organic Waste' container from your institution's EHS department. B->C No D Is the container properly labeled with a hazardous waste tag? B->D Yes C->D E Affix a completed hazardous waste tag to the container. D->E No F Transfer the waste into the designated container in a fume hood. D->F Yes E->F G Store the sealed container in a designated satellite accumulation area. F->G H Is the container full or ready for disposal? G->H I Continue to add waste as needed, ensuring the container remains sealed when not in use. H->I No J Arrange for waste pickup by the institution's EHS or a licensed waste disposal contractor. H->J Yes I->G K End: Waste properly disposed J->K

Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 5-Fluoro-3-methyl-1-benzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of 5-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid, a compound that requires careful management due to its potential hazards.

Immediate Safety and Hazard Information

This compound is classified as an irritant.[1] The primary hazards associated with this chemical are:

  • Serious eye irritation [2][3]

  • Skin irritation [2][3]

  • May cause respiratory irritation [2][3]

The Globally Harmonized System (GHS) pictogram for this substance is GHS07, indicating a warning.

Personal Protective Equipment (PPE)

The following table summarizes the essential personal protective equipment required when handling this compound.

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles or a face shield.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Always consult the glove manufacturer's specifications for chemical compatibility.[1][2]
Body Protection A laboratory coat or other protective clothing to prevent skin contact.[1][2]

Operational Plan for Safe Handling

Following a strict operational protocol is crucial to minimize exposure and ensure safety.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[2][3] For procedures that may generate dust or aerosols, a chemical fume hood is required.

Step-by-Step Handling Procedure
  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that an eyewash station and safety shower are readily accessible.

    • Don the appropriate PPE as outlined in the table above.

  • Weighing and Transfer:

    • Handle the solid compound carefully to avoid generating dust.

    • Use a spatula or other appropriate tool for transferring the solid.

    • If possible, weigh the compound directly into the receiving vessel.

  • Dissolving:

    • When dissolving the solid, add it slowly to the solvent to avoid splashing.

    • If heating is required, use a controlled heating source such as a heating mantle or water bath.

  • Post-Handling:

    • Thoroughly clean the work area after use.

    • Wash hands thoroughly with soap and water after removing gloves.[2]

    • Launder contaminated clothing before reuse.[4]

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area 1. Prepare Work Area check_safety 2. Verify Safety Equipment prep_area->check_safety don_ppe 3. Don Appropriate PPE check_safety->don_ppe weigh 4. Weigh Compound Carefully don_ppe->weigh transfer 5. Transfer to Vessel weigh->transfer dissolve 6. Dissolve in Solvent transfer->dissolve clean_area 7. Clean Work Area dissolve->clean_area wash_hands 8. Wash Hands clean_area->wash_hands dispose 9. Dispose of Waste wash_hands->dispose

Caption: Step-by-step workflow for the safe handling of this compound.

Disposal Plan

As a fluorinated organic compound, this compound and any materials contaminated with it must be disposed of as halogenated organic waste .[5][6]

Waste Segregation and Collection
  • Separate Waste Streams: Do not mix halogenated organic waste with non-halogenated organic waste.[5][7] This is crucial for proper disposal and can significantly reduce disposal costs.[5]

  • Designated Containers: Collect all waste in a clearly labeled, dedicated container for "Halogenated Organic Waste."[6][7] The container must be in good condition and have a secure, tight-fitting lid.[7]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the chemical names of all constituents.[5][7]

Disposal Procedure
  • Collection: Place all solid waste and any contaminated disposable materials (e.g., gloves, weighing paper) into the designated halogenated waste container.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2]

  • Arrangement for Pickup: Follow your institution's specific procedures for hazardous waste pickup. Do not dispose of this chemical down the drain.[8]

Logic of PPE Selection for Hazard Mitigation

cluster_hazard Hazards cluster_ppe Personal Protective Equipment (PPE) cluster_measure Safety Measure eye_irrit Eye Irritation protect_eyes Protect Eyes eye_irrit->protect_eyes skin_irrit Skin Irritation prevent_skin Prevent Skin Contact skin_irrit->prevent_skin resp_irrit Respiratory Irritation avoid_inhale Avoid Inhalation resp_irrit->avoid_inhale goggles Safety Goggles gloves Gloves lab_coat Lab Coat fume_hood Fume Hood protect_eyes->goggles prevent_skin->gloves prevent_skin->lab_coat avoid_inhale->fume_hood

Caption: Relationship between hazards, required PPE, and safety measures for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.